THZ1 Dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTGQOACYBCREM-QVLKBJGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
THZ1 Dihydrochloride: Mechanistic Targeting of CDK7 via Covalent Remote-Cysteine Modification
Executive Summary
THZ1 dihydrochloride is a first-in-class, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Unlike traditional kinase inhibitors that rely solely on reversible ATP-competitive binding, THZ1 utilizes a dual-mechanism approach: it initially binds the ATP pocket and subsequently forms an irreversible covalent bond with a unique cysteine residue (Cys312) located outside the canonical kinase domain. This "remote cysteine" targeting strategy confers exceptional potency (IC50 ~3.2 nM) and selectivity, allowing THZ1 to dismantle the transcriptional machinery of cancer cells driven by super-enhancers (SEs), specifically by collapsing the expression of short-lived oncogenes like MYC and RUNX1.
Molecular Mechanism: The "Remote Cysteine" Paradigm
Dual-Mode Binding Kinetics
The efficacy of THZ1 stems from its ability to overcome the high intracellular concentration of ATP through irreversible binding.
-
Reversible Recognition: The core aminopyrimidine scaffold of THZ1 acts as an ATP-mimetic, docking into the ATP-binding pocket of CDK7.
-
Covalent Locking: A flexible acrylamide "warhead" extends from the scaffold, reaching a specific cysteine residue (Cys312) located on a C-terminal extension of the kinase domain.
-
Irreversibility: The acrylamide undergoes a Michael addition reaction with the thiol group of Cys312, forming a permanent covalent adduct. This prevents ATP from re-entering the pocket, permanently silencing the kinase.
Selectivity Profile
While the ATP-binding pockets of CDKs are highly conserved (making selectivity difficult for reversible inhibitors), the Cys312 residue is unique to CDK7 among the CDK family, with the exception of CDK12 and CDK13, which possess structurally analogous cysteines (Cys1039 in CDK12).[1]
| Target Kinase | IC50 (nM) | Covalent Residue | Mechanism of Interaction |
| CDK7 | 3.2 | Cys312 | Primary Target (High Potency) |
| CDK12 | 158 | Cys1039 | Off-target (Lower Potency) |
| CDK13 | 69 | Cys1037 | Off-target (Lower Potency) |
| CDK9 | >10,000 | None | No Covalent Binding |
| CDK2 | >1,000 | None | No Covalent Binding |
Note: The selectivity window between CDK7 and CDK12/13 is achieved through the precise geometry of the linker region, which favors the Cys312 position in CDK7.
Functional Mechanism: Transcriptional Addiction & Super-Enhancers[2][3][4]
Disruption of the CAK Complex
CDK7 forms the catalytic core of the CDK-Activating Kinase (CAK) complex (CDK7/Cyclin H/MAT1). It has two distinct essential functions:
-
Cell Cycle Regulation: Phosphorylating the T-loop of other CDKs (CDK1, CDK2, CDK4/6) to activate them.
-
Transcription Initiation: Phosphorylating the C-Terminal Domain (CTD) of RNA Polymerase II (RNAPII).[2][3][4]
The RNAPII CTD Blockade
THZ1 specifically inhibits the phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) on the heptad repeats (YSPTSPS) of the RNAPII CTD.
-
Normal State: Ser5/7 phosphorylation is required for RNAPII to clear the promoter and initiate transcription.
-
THZ1 State: Loss of Ser5/7 phosphorylation prevents promoter clearance and co-transcriptional capping. This leads to a global reduction in transcription, but the effect is disproportionately lethal to "super-enhancer" driven genes.
Super-Enhancer Collapse
Cancer cells often rely on "super-enhancers"—large clusters of enhancers loaded with high densities of transcriptional machinery (RNAPII, BRD4, Mediator)—to drive the expression of oncogenes like MYC, RUNX1, or SOX2.
-
Transcriptional Addiction: These genes require continuous, high-rate transcription initiation.
-
The Crash: Because these genes have short half-lives (mRNAs and proteins degrade rapidly), even a transient interruption in CDK7 activity causes a rapid and catastrophic drop in their levels, leading to apoptosis.
Experimental Validation Protocols
Target Engagement Assay (Biotin-THZ1 Pull-Down)
Objective: To verify that THZ1 is physically binding to CDK7 in a covalent manner within the cellular environment.
Protocol:
-
Lysate Preparation: Lyse cells (e.g., Jurkat or H460) in M-PER buffer containing protease/phosphatase inhibitors.
-
Competition Step:
-
Aliquot lysate into two groups.
-
Group A: Treat with free THZ1 (1 µM) for 4 hours (to saturate CDK7 sites).
-
Group B: Treat with DMSO (Vehicle control).
-
-
Pull-Down:
-
Add Biotin-THZ1 (1 µM) to both groups and incubate overnight at 4°C.
-
Add Streptavidin-agarose beads and rotate for 2 hours.
-
-
Wash & Elute: Wash beads 3x with TBST. Boil in SDS sample buffer.
-
Western Blot: Probe for CDK7.
Immunoblotting for RNAPII CTD Phosphorylation
Objective: To validate the functional inhibition of CDK7 kinase activity.
Protocol:
-
Treatment: Treat cells with THZ1 (dose titration: 0, 10, 50, 100, 500 nM) for 4–6 hours. Note: Short treatment times are preferred to distinguish direct effects from secondary apoptosis.
-
Lysis: Use RIPA buffer supplemented with high concentrations of phosphatase inhibitors (NaF, Na3VO4) to preserve phosphorylation states.
-
Antibodies:
-
Anti-RNAPII CTD p-Ser5 (Clone 3E8).
-
Anti-RNAPII CTD p-Ser7 (Clone 4E12).
-
Anti-RNAPII CTD p-Ser2 (Clone 3E10) – Note: p-Ser2 is primarily CDK9-dependent but often decreases secondarily to CDK7 inhibition.
-
Anti-Total RNAPII (loading control).
-
-
Result: A dose-dependent disappearance of p-Ser5 and p-Ser7 bands confirms CDK7 inhibition.
Visualization of Mechanism[8]
Pathway Diagram: From Binding to Apoptosis
Caption: The cascade of THZ1 action: Covalent binding to CDK7 blocks RNAPII phosphorylation, selectively collapsing super-enhancer driven oncogene expression.[2][5][3][4][7][8][9][10]
Super-Enhancer Collapse Model
Caption: THZ1 exploits the "transcriptional addiction" of cancer cells, causing a disproportionate collapse of super-enhancer driven oncogenes compared to normal genes.[5]
References
-
Kwiatkowski, N., et al. (2014).[2][5][9][10] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[5][3] Nature, 511(7511), 616-620.[5] Link
-
Chipumuro, E., et al. (2014).[2][9][10] CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer.[5] Cell, 159(5), 1126-1139.[5] Link
-
Wang, Y., et al. (2015).[9] CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186. Link
-
Zhang, T., et al. (2016).[5][9] Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors.[1] Nature Chemical Biology, 12, 876–884.[5] Link
-
Nilson, K. A., et al. (2015). THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing.[2][7] Molecular Cell, 59(4), 576-587. Link
Sources
- 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation [jcancer.org]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: THZ1-Mediated Inhibition of RNA Polymerase II CTD Phosphorylation
[1][2][3][4][5][6]
Executive Technical Summary
THZ1 is a first-in-class, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Unlike reversible ATP-competitive inhibitors, THZ1 achieves exceptional potency and selectivity by targeting a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7.
For researchers studying transcriptional regulation, THZ1 is not merely a drug candidate; it is a precision tool for dissecting the Transcription Cycle . Its primary mechanism of action involves the irreversible collapse of the RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation state. This guide details the mechanistic basis of this inhibition, the specific effects on Ser5, Ser7, and Ser2 phosphorylation, and provides validated protocols for assessing these effects in the laboratory.
Mechanistic Foundation: Covalent Targeting of CDK7
The Structural Target (Cys312)
CDK7, along with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) module of the general transcription factor TFIIH. While the ATP-binding pockets of CDKs are highly conserved (making selective inhibition difficult), CDK7 possesses a unique structural feature: a C-terminal extension containing Cysteine 312 (Cys312) .[1]
THZ1 utilizes an acrylamide "warhead" to form an irreversible covalent bond with Cys312. This binding mode locks the kinase in an inactive state.
-
Selectivity: Most other CDKs lack a cysteine at this precise structural equivalent, granting THZ1 a wide therapeutic window relative to cell cycle CDKs (e.g., CDK1, CDK2).
-
Potency: The covalent mechanism leads to time-dependent inhibition, often resulting in IC50 values in the low nanomolar range (<50 nM) in cellular assays.
The "Dual-Brake" Mechanism
CDK7 acts as a master regulator of transcription via two distinct pathways. THZ1 disrupts both:
-
Direct CTD Phosphorylation: CDK7 phosphorylates the Pol II CTD at Serine 5 (Ser5) and Serine 7 (Ser7) to facilitate promoter clearance and capping.
-
CDK9 Activation: As the CAK, CDK7 phosphorylates the T-loop of CDK9 (part of P-TEFb). By inhibiting CDK7, THZ1 prevents the activation of CDK9, thereby indirectly blocking Serine 2 (Ser2) phosphorylation and productive elongation.
Impact on RNA Pol II CTD Phosphorylation[1][2][3][4][5][6][7]
The Pol II CTD consists of heptad repeats (Y1-S2-P3-T4-S5-P6-S7). The phosphorylation status of these residues constitutes the "CTD Code" that coordinates RNA processing.
Primary Effect: Loss of Initiation Marks (Ser5 / Ser7)
Upon THZ1 treatment, the most immediate and direct effect is the rapid dephosphorylation of Ser5 and Ser7 .
-
Ser5-P: Essential for recruiting the capping enzyme. Loss of Ser5-P leads to uncapped, unstable transcripts.
-
Ser7-P: Required for snRNA gene expression and recruitment of the Integrator complex.
Secondary Effect: Loss of Elongation Marks (Ser2)
While CDK12 and CDK9 are the primary kinases for Ser2, THZ1 treatment causes a significant reduction in Ser2-P. This is due to:
-
Downstream Blockade: Failure to clear the promoter (due to loss of Ser5-P) prevents Pol II from reaching the elongation phase where Ser2 phosphorylation occurs.
-
CAK Inhibition: Reduced activation of CDK9 by CDK7.
Visualization of the Signaling Blockade
Figure 1: Mechanistic pathway of THZ1.[1] The inhibitor covalently binds CDK7, blocking both direct CTD phosphorylation (Ser5/7) and indirect CDK9 activation, leading to transcriptional collapse of super-enhancer driven oncogenes.[2]
Experimental Protocols for Validation
To validate THZ1 activity in your specific biological system, use the following self-validating workflows.
Protocol A: Assessing Target Engagement (Western Blot)
Objective: Confirm THZ1 is inhibiting CDK7 kinase activity by monitoring CTD phosphorylation status.
Reagents:
-
Antibodies:
-
Anti-Pol II CTD pSer5 (Clone 3E8 or equivalent).
-
Anti-Pol II CTD pSer2 (Clone 3E10 or equivalent).
-
Anti-Pol II CTD pSer7 (Clone 4E12).
-
Anti-Total Pol II (RPB1 N-terminus) - Loading Control.
-
Anti-MCL1 or Anti-MYC - Downstream PD Marker.
-
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate, NaF) and Protease Inhibitors.
Workflow:
-
Seeding: Seed cells (e.g., Jurkat, HCT116) at 70% confluency.
-
Treatment: Treat with THZ1 at varying concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a DMSO control.
-
Timepoint: A short exposure (4–6 hours) is sufficient to see phosphorylation loss without massive apoptosis confounding results.
-
-
Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice.
-
Western Blot Analysis:
-
Load equal protein (20-30 µg).
-
Self-Validation Check: The Total Pol II (RPB1) signal should remain constant. If RPB1 levels drop significantly, the cells are undergoing proteasomal degradation/apoptosis, and the specific phosphorylation effect is confounded.
-
Success Criteria: Dose-dependent reduction in pSer5 and pSer7 signals >50% at 100 nM.
-
Protocol B: Biotin-THZ1 Competition Assay (Pull-Down)
Objective: Prove physical covalent binding of THZ1 to CDK7.
Workflow:
-
Lysate Prep: Prepare native cell lysates (non-denaturing buffer).
-
Competition: Divide lysate into two aliquots.
-
Aliquot A: Pre-treat with excess free THZ1 (10 µM) for 1 hour.
-
Aliquot B: Pre-treat with DMSO.
-
-
Pull-Down: Add Biotin-THZ1 (1 µM) to both aliquots and incubate for 4 hours at 4°C. Add Streptavidin beads for 1 hour.
-
Wash & Elute: Wash beads 3x with lysis buffer. Boil in SDS sample buffer.
-
Blot: Probe for CDK7.
-
Interpretation: In Aliquot B (DMSO), you should see a strong CDK7 band (Biotin-THZ1 bound CDK7). In Aliquot A (Free THZ1), the band should be absent or significantly reduced because the Cys312 sites were already covalently occupied by the free inhibitor.
-
Data Interpretation & Specificity
When analyzing data, it is crucial to distinguish between CDK7 and CDK12 inhibition, as THZ1 can inhibit CDK12/13 at higher concentrations (>200-500 nM).
Quantitative Comparison Table
| Feature | CDK7 Inhibition (THZ1 Target) | CDK12/13 Inhibition (Off-Target) |
| Primary CTD Effect | Loss of pSer5, pSer7 (and pSer2 secondary) | Selective loss of pSer2 (pSer5 intact) |
| IC50 (Biochemical) | ~3 nM | ~150 nM (CDK12) |
| Effective Dose (Cells) | 50 - 100 nM | > 500 nM |
| Transcript Length | Affects Initiation (all genes) | Affects Elongation (Long genes >40kb) |
| Downstream Marker | Rapid loss of MYC, MCL1 (Super-Enhancers) | Loss of DNA Damage Response genes (BRCA1) |
Troubleshooting Guide
-
Issue: No loss of pSer5 observed.
-
Cause: Phosphatase inhibitors missing in lysis buffer (signal lost post-lysis) or insufficient dose.
-
Fix: Add fresh Na3VO4; verify THZ1 integrity (avoid freeze-thaw cycles).
-
-
Issue: Global protein levels dropping.
-
Cause: Treatment time too long (>12h); general toxicity.
-
Fix: Shorten treatment to 2-4 hours to capture the primary transcriptional effect.
-
References
-
Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Kwiatkowski N, Zhang T, Rahl PB, et al.[3] Nature. 2014;511(7511):616-620.
-
THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing. Nilson KA, Guo J, Turek ME, et al.[4] Molecular Cell. 2015;59(4):576-587.
-
Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors. Zhang T, Kwiatkowski N, Olson CM, et al.[5] Nature Chemical Biology. 2016;12(10):876-884.
-
Transcriptional addiction in cancer. Bradner JE, Hnisz D, Young RA. Cell. 2017;168(4):629-643.
Sources
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Transcriptional Addiction in MYC-Driven Cancers: A Technical Guide to Targeting Core Regulatory Circuitry with THZ1
Foreword: The Oncogene That Learned to Read the Genome
The MYC family of proto-oncogenes represents one of the most frequently deregulated drivers of human cancer. For decades, the direct pharmacological inhibition of MYC has remained an elusive goal, owing to its nature as a transcription factor lacking a conventional enzymatic pocket. However, a paradigm shift in our understanding of cancer genomics has revealed a profound vulnerability of MYC-driven tumors: their addiction to the very transcriptional machinery they hijack. This guide delves into the heart of this dependency, exploring the concept of transcriptional addiction and the therapeutic potential of TH-Z1, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical cog in the machinery of gene expression. We will dissect the molecular mechanisms underpinning this strategy and provide detailed, field-proven methodologies for its investigation in a research setting.
Section 1: The Nexus of MYC, Super-Enhancers, and Transcriptional Addiction
MYC proteins function as potent transcriptional amplifiers, orchestrating vast programs of gene expression that fuel cell proliferation, growth, and metabolic reprogramming. In cancer, this activity is often driven to oncogenic levels through genomic amplification or translocation of the MYC locus. This overexpression leads to a phenomenon known as "transcriptional addiction," where cancer cells become exquisitely dependent on the continuous, high-level expression of a network of genes for their survival and proliferation.[1][2]
A key element in this process is the role of super-enhancers , large clusters of regulatory DNA elements that are densely occupied by transcription factors and co-activators.[2] These super-enhancers act as powerful hubs for driving the expression of key cell identity and oncogenes, including MYC itself.[1] In MYC-driven cancers, the MYC gene is often associated with a super-enhancer, creating a feed-forward loop that sustains its own aberrant expression and that of its target genes. This reliance on a hyperactive transcriptional apparatus creates a critical vulnerability.
Section 2: THZ1 - A Covalent Wrench in the Transcriptional Machinery
THZ1 is a potent and selective covalent inhibitor of CDK7.[3] CDK7 is a core component of the general transcription factor TFIIH, where it plays a pivotal role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 residues.[1][4][5] This phosphorylation is a critical step for promoter clearance and the transition to productive elongation. By covalently binding to a cysteine residue near the active site of CDK7, THZ1 effectively and irreversibly inactivates its kinase activity.[1]
The consequence of CDK7 inhibition by THZ1 is a global disruption of transcription. However, a remarkable selectivity is observed in cancer cells. Genes associated with super-enhancers, which are characterized by high levels of transcriptional initiation and RNAPII pausing, are disproportionately affected by even low doses of THZ1.[1] This is because these regions are highly sensitive to perturbations in the transcriptional machinery. As MYC and its downstream targets are often under the control of super-enhancers, THZ1 treatment leads to a profound and selective downregulation of the MYC-driven transcriptional program, ultimately triggering cell cycle arrest and apoptosis in addicted cancer cells.[1]
Figure 1: Mechanism of THZ1 in MYC-Driven Cancers.
Section 3: Experimental Validation of Transcriptional Addiction and THZ1 Efficacy
A robust investigation into the effects of THZ1 on MYC-driven cancers requires a multi-pronged experimental approach. The following protocols provide a validated framework for assessing cellular responses and dissecting the underlying molecular mechanisms.
Assessing Cellular Viability and Determining IC50 Values
The initial step in evaluating the efficacy of THZ1 is to determine its cytotoxic effect on a panel of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and high-throughput method for this purpose.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
THZ1 Treatment: Prepare a serial dilution of THZ1 in complete growth medium. Remove the medium from the cell plates and add 100 µL of the THZ1 dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest THZ1 concentration.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent.
-
Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the THZ1 concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Table 1: Representative IC50 Values of THZ1 in MYC-Driven Cancer Cell Lines
| Cell Line | Cancer Type | MYC Status | THZ1 IC50 (nM) | Reference |
| Kelly | Neuroblastoma | MYCN Amplified | ~50 | [1] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | - | 101.2 | [6] |
| REH | B-cell Acute Lymphoblastic Leukemia | - | 26.26 | [6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Various | <300 | [7] |
| Breast Cancer Cell Lines | Breast Cancer | Various | 80-300 (2-day treatment) | [8] |
Unveiling the Transcriptome: RNA-Sequencing Analysis
RNA-sequencing (RNA-seq) is a powerful tool to globally assess the transcriptional changes induced by THZ1 treatment. This allows for the identification of downregulated oncogenic pathways and confirms the suppression of the MYC transcriptional program.
Protocol: RNA-Sequencing and Data Analysis
-
Cell Treatment and RNA Isolation: Treat MYC-driven cancer cells with THZ1 at a concentration around the IC50 value for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle-treated control. Isolate total RNA using a TRIzol-based method or a commercial kit, ensuring high quality and integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million).
-
Data Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference human genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between THZ1-treated and control samples. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID to identify enriched biological pathways and gene ontologies among the differentially expressed genes.
-
Expected Outcome: RNA-seq analysis of THZ1-treated MYC-driven cancer cells is expected to show a global downregulation of transcription.[9][10] Specifically, a significant enrichment for the downregulation of MYC target genes and pathways related to cell cycle progression, metabolism, and DNA replication should be observed.
Mapping the Epigenetic Landscape: ChIP-Sequencing for Super-Enhancer Identification
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for identifying super-enhancers. By targeting histone modifications associated with active enhancers, such as H3K27ac, one can map the genomic locations of these critical regulatory regions.
Protocol: H3K27ac ChIP-Sequencing and Super-Enhancer Analysis
-
Chromatin Preparation:
-
Crosslink cells with 1% formaldehyde for 10 minutes at room temperature to fix protein-DNA interactions. Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K27ac overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
DNA Purification:
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and an input control (chromatin that has not been immunoprecipitated). Sequence the libraries on a high-throughput platform.
-
Data Analysis for Super-Enhancer Identification:
-
Alignment and Peak Calling: Align the sequencing reads to the reference genome and use a peak calling algorithm like MACS2 to identify regions of H3K27ac enrichment (enhancers).
-
Super-Enhancer Identification: Use an algorithm like ROSE (Rank Ordering of Super-Enhancers) to identify super-enhancers.[11][12][13] ROSE stitches together enhancers that are in close genomic proximity and then ranks them based on the H3K27ac signal. Super-enhancers are defined as those above the inflection point of the ranked enhancer distribution.
-
Figure 2: Experimental Workflow for Assessing THZ1 Efficacy.
Section 4: Concluding Remarks and Future Directions
The targeting of transcriptional addiction through the inhibition of CDK7 with THZ1 represents a promising therapeutic strategy for MYC-driven cancers. This approach moves beyond the direct targeting of an "undruggable" oncogene to exploit a fundamental vulnerability of the cancer cell's rewired regulatory circuitry. The methodologies outlined in this guide provide a comprehensive framework for researchers to investigate this phenomenon, from initial assessments of cellular viability to in-depth molecular profiling of the transcriptional and epigenetic landscape.
Future research in this area will likely focus on the development of next-generation CDK7 inhibitors with improved pharmacokinetic properties and reduced off-target effects. Furthermore, combination therapies that pair CDK7 inhibitors with other targeted agents or immunotherapies hold the potential to overcome resistance and enhance therapeutic efficacy. A deeper understanding of the intricate interplay between super-enhancers, core transcriptional regulatory circuits, and the development of transcriptional addiction will continue to fuel the discovery of novel therapeutic strategies for a wide range of malignancies.
References
-
Genome Research. (2016, January 8). Supplemental Information Supplemental Methods Identification of H3K27ac ChIP-seq peaks and super-enhancers Among the possibilit. Retrieved from [Link]
-
CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. (2019, February 26). Oxford Academic. Retrieved from [Link]
-
Experimental Validation and Prediction of Super-Enhancers: Advances and Challenges. (n.d.). MDPI. Retrieved from [Link]
-
A New Insight into MYC Action: Control of RNA Polymerase II Methylation and Transcription Termination. (n.d.). PMC - NIH. Retrieved from [Link]
-
Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. (n.d.). Translational Cancer Research. Retrieved from [Link]
-
THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing. (n.d.). PMC - NIH. Retrieved from [Link]
-
CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. (2021, April 6). Frontiers. Retrieved from [Link]
-
Improved ChIP Sequencing for H3K27ac Profiling and Super-Enhancer Analysis Assisted by Fluorescence-Activated Sorting of Formalin-Fixed Paraffin-Embedded Tissues. (2025, January 22). PMC. Retrieved from [Link]
-
The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. (n.d.). PMC. Retrieved from [Link]
-
High-performance method for identification of super enhancers from ChIP-Seq data with configurable cloud virtual machines. (n.d.). NIH. Retrieved from [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]
-
Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications. (n.d.). Cell. Retrieved from [Link]
-
Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. (2019, October 18). PMC - PubMed Central. Retrieved from [Link]
-
Oncogenic super-enhancers in cancer: mechanisms and therapeutic targets. (n.d.). PMC - NIH. Retrieved from [Link]
-
Drug screening experiments are performed with various cancer models... (n.d.). ResearchGate. Retrieved from [Link]
-
Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. (n.d.). PMC. Retrieved from [Link]
-
(A) Summary of TFIIH/CDK7 kinase targets that are implicated in... (n.d.). ResearchGate. Retrieved from [Link]
-
A human RNA polymerase II complex associated with SRB and DNA-repair proteins. (n.d.). Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]
-
Figure 3. Low-dose THZ1 silences MYC-activated genes (A) Log IC 50... (n.d.). ResearchGate. Retrieved from [Link]
-
CellTiter-Glo Assay. (n.d.). Oslo University Hospital Research. Retrieved from [Link]
-
Super Enhancer Identification for Functional Genomics and Disease Mechanism Research. (n.d.). Active Motif. Retrieved from [Link]
-
Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. (2020, October 15). Genes & Development. Retrieved from [Link]
-
Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). MDPI. Retrieved from [Link]
-
Super Enhancers in Cancers, Complex Disease, and Developmental Disorders. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours. (2025, August 6). ResearchGate. Retrieved from [Link]
-
CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer. (n.d.). PMC. Retrieved from [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies Inc.. Retrieved from [Link]
-
A, Flowchart illustrating the process used for high-throughput drug... (n.d.). ResearchGate. Retrieved from [Link]
-
Measure cancer cell viability using a homogeneous, stable luminescence assay. (n.d.). Molecular Devices. Retrieved from [Link]
-
Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery. (n.d.). PMC. Retrieved from [Link]
-
THZ1 IC50 data in breast cancer cell line panel after 2 days and 7 days... (n.d.). ResearchGate. Retrieved from [Link]
-
Super-enhancer identification. (n.d.). HemTools latest documentation. Retrieved from [Link]
-
Human TFIIH Kinase CDK7 Regulates Transcription-Associated Chromatin Modifications. (2017, August 1). ScienceDirect. Retrieved from [Link]
-
The molecular understanding of super-enhancer dysregulation in cancer. (n.d.). PubMed. Retrieved from [Link]
-
4.3. CellTiter-Glo Viability Assay (CTG). (n.d.). Bio-protocol. Retrieved from [Link]
-
Young Lab :: ROSE - Ranking Of Super Enhancer, Download. (n.d.). Young Lab. Retrieved from [Link]
-
Flow diagram of new cancer drugs and indications with FDA approval... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic super-enhancers in cancer: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Cancer-specific Constituent Elements inside Super-enhancers (cSEAdb) [protocols.io]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 10. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genome.cshlp.org [genome.cshlp.org]
- 12. mdpi.com [mdpi.com]
- 13. Young Lab :: ROSE - Ranking Of Super Enhancer, Download [younglab.wi.mit.edu]
difference between THZ1 free base and dihydrochloride
Operational Distinctions, Solubility Mechanics, and Application Protocols
Executive Summary
THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) that targets a remote cysteine residue (Cys312) outside the canonical kinase domain.[1] In experimental workflows, the distinction between THZ1 Free Base and THZ1 Dihydrochloride (2HCl) is not merely semantic—it dictates solubility, stability, and in vivo bioavailability.
-
THZ1 Free Base is the lipophilic form, optimal for generating high-concentration stocks in organic solvents (DMSO) for in vitro cellular assays.
-
THZ1 Dihydrochloride (2HCl) is the protonated salt form, engineered to lower the pKa barrier for aqueous solubility, making it the mandatory choice for in vivo animal studies or aqueous-sensitive structural biology.
Using the wrong form leads to two common failure modes: compound precipitation (dosing failure) or stoichiometric errors (concentration inaccuracy due to molecular weight mismatch).
Chemical & Physical Properties[1][2][3][4][5]
The core difference lies in the protonation state of the terminal dimethylamine group and the secondary amine on the linker. This protonation dramatically alters the solvation shell around the molecule in aqueous environments.
Comparative Data Table
| Feature | THZ1 Free Base | THZ1 Dihydrochloride (2HCl) |
| CAS Number | 1604810-83-4 | 2095433-94-4 |
| Molecular Weight | 566.05 g/mol | 638.97 g/mol |
| Formula | ||
| Solubility (DMSO) | High (>30 mg/mL) | High (>30 mg/mL) |
| Solubility (Water) | Insoluble | Soluble (up to 10-25 mg/mL in vehicle) |
| Primary Use | In vitro (Cellular Assays) | In vivo (Mouse/Rat Xenografts) |
| Storage | -20°C (Solid/DMSO Stock) | -20°C (Solid), Desiccate strictly |
Critical Note on Molecular Weight: Some vendors supply a Mono-hydrochloride form (MW ~602.51). Always verify the specific MW on your Certificate of Analysis (CoA) before calculating molarity. The 2HCl form is preferred for in vivo work due to superior dissolution kinetics.
Mechanism of Solubility & Stability
The Solubility Switch
The THZ1 molecule contains a hydrophobic indole-pyrimidine core and a flexible linker ending in a dimethylamino-butenamide warhead.
-
Free Base: In neutral pH (water), the molecule remains uncharged and aggregates due to pi-pi stacking of the aromatic core, leading to immediate precipitation.
-
Dihydrochloride Salt: The acid treatment protonates the basic nitrogen atoms (primarily the terminal dimethylamine). This introduces positive point charges, disrupting aggregation and allowing water molecules to solvate the compound via ion-dipole interactions.
Covalent Warhead Stability
THZ1 contains an acrylamide moiety (the "warhead") that covalently bonds to Cys312 of CDK7.
-
Risk: This warhead is electrophilic. In the presence of nucleophiles (thiols like DTT, Beta-mercaptoethanol) or high pH, the drug can be deactivated before it reaches the target.
-
Protocol Implication: Never store THZ1 (either form) in buffers containing DTT. For in vitro kinase assays, add DTT only at the final reaction step if strictly necessary.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct form and the appropriate formulation pathway.
Figure 1: Operational workflow for selecting THZ1 forms based on experimental context. Note the critical risk of precipitation if Free Base is used for aqueous formulation.
Detailed Formulation Protocols
In Vitro Stock Preparation (Free Base)
Objective: Create a stable 10 mM stock solution.
-
Calculate: For 10 mg of THZ1 Free Base (MW 566.05):
-
Solubilize: Add anhydrous DMSO to the vial. Vortex for 30 seconds.
-
Aliquot: Dispense into light-protective tubes (amber) to avoid freeze-thaw cycles.
-
Store: -80°C (Preferred) or -20°C. Stable for 6 months.
In Vivo Vehicle Formulation (Dihydrochloride)
Objective: Prepare a clear solution for Intraperitoneal (IP) injection at 10 mg/kg.[2] Standard Vehicle: 10% DMSO in D5W (5% Dextrose in Water).
Protocol:
-
Weighing: Weigh the required amount of THZ1 Dihydrochloride .
-
Correction Factor: You must account for the salt weight. If the dose is 10 mg/kg of active drug (free base equivalent), calculate the mass of salt needed:
-
-
Primary Solubilization: Dissolve the powder completely in 10% of the final volume using pure DMSO. Vortex until clear.
-
Tip: If particles persist, sonicate at 37°C for <5 mins.
-
-
Dilution: Slowly add 90% of the final volume using D5W (5% Dextrose in Water).
-
Critical Step: Add the D5W dropwise while vortexing. Dumping it in all at once can shock the solution and cause precipitation.
-
-
Verification: The solution should be clear yellow. If cloudy, do not inject.
Alternative "Tough" Formulation (for higher concentrations): If >2 mg/mL is required, use: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water .
Pharmacokinetics & Safety
Bioavailability
The Dihydrochloride salt significantly improves
-
Half-life (
): Short (~45 min in mouse plasma).[5] -
Dosing Regimen: Due to the short half-life but irreversible binding mechanism, Twice Daily (BID) dosing (e.g., 10 mg/kg BID) is standard to maintain target occupancy [1].
Toxicity Warning
THZ1 is a covalent inhibitor.[1][3][6][7][2][4] It permanently modifies proteins.
-
Handling: Use double gloves. Weigh in a fume hood.
-
In Vivo Toxicity: Generally well-tolerated at 10 mg/kg BID, but monitor for weight loss >15% as a sign of off-target toxicity or excessive CDK inhibition in normal proliferating tissues (gut/bone marrow).
References
-
Kwiatkowski, N., et al. (2014).[1] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[1][7] Nature, 511(7511), 616-620.[1] [Link]
-
Wang, Y., et al. (2015). "THZ1, a covalent CDK7 inhibitor, selectively targets MYCN-amplified neuroblastoma." Cell, 163(1), 174-186. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
The Covalent Specificity Landscape of THZ1: Dissecting CDK7 vs. CDK12/13 Inhibition
[1][2][3]
Executive Summary
THZ1 is often categorized simply as a CDK7 inhibitor, but this reductionist view compromises experimental rigor. In reality, THZ1 functions as a concentration-dependent, multi-target covalent inhibitor . Its primary target is CDK7 (IC₅₀ < 10 nM), but at concentrations commonly used in phenotypic screens (>100 nM), it systematically engages CDK12 and CDK13.
This technical guide delineates the structural and kinetic basis of this selectivity profile. It provides researchers with the "Selectivity Window" required to distinguish transcriptional initiation effects (CDK7-driven) from elongation defects (CDK12/13-driven), supported by self-validating experimental protocols.
Part 1: The Structural Basis of Selectivity
Unlike ATP-competitive inhibitors that rely solely on non-covalent affinity (
The "Remote Cysteine" Homology
The specificity of THZ1 arises because only a small subset of the kinome possesses a cysteine residue in the C-terminal extension of the kinase domain.
| Target Kinase | Key Cysteine Residue | Structural Location | Role in Selectivity |
| CDK7 | Cys312 | C-terminal extension | Primary Target. High accessibility allows rapid covalent modification at low nM concentrations. |
| CDK12 | Cys1039 | C-terminal extension | Secondary Target. Homologous position to Cys312. Engaged at higher concentrations or longer exposure times. |
| CDK13 | Cys1017 * | C-terminal extension | Secondary Target. High structural homology to CDK12; typically co-inhibited with CDK12. |
| CDK9 | None | N/A | Off-Target Sparing. Lacks the remote cysteine, rendering it resistant to THZ1 covalent inhibition (reversible binding only). |
*Note: Residue numbering may vary slightly based on isoform, but the structural homology remains constant.
Visualization: The Covalent Mechanism
The following diagram illustrates the kinetic differentiation between the primary and secondary targets.
Caption: Kinetic partitioning of THZ1. The compound preferentially saturates CDK7 due to favorable geometry, engaging CDK12/13 only as concentration or time increases.
Part 2: Quantitative Profiling & The Selectivity Window
To use THZ1 accurately, you must define your "Selectivity Window." The table below contrasts THZ1 with THZ531 , a structural analog optimized to flip the selectivity profile (targeting CDK12/13 while sparing CDK7).[1]
Comparative IC₅₀ Profile
Data synthesized from Kwiatkowski et al. (2014) and Zhang et al. (2016).
| Compound | CDK7 IC₅₀ | CDK12 IC₅₀ | CDK13 IC₅₀ | Specificity Conclusion |
| THZ1 | 3.2 nM | ~158 nM | ~69 nM | CDK7 Selective at <50 nM.Pan-CDK7/12/13 at >100 nM. |
| THZ531 | 8,500 nM | 158 nM | 69 nM | CDK12/13 Selective. Use as a negative control for CDK7-specific effects. |
The "Application Scientist" Insight
Do not use THZ1 at 1 µM to claim CDK7 specificity. At 1 µM, THZ1 saturates CDK7, CDK12, and CDK13. If you observe a phenotype at 1 µM that is absent at 50 nM, it is likely driven by CDK12/13 inhibition, not CDK7.
Part 3: Mechanistic Divergence (Downstream Biomarkers)
Distinguishing which kinase is responsible for a phenotype requires analyzing the phosphorylation status of the RNA Polymerase II C-terminal Domain (CTD).
-
CDK7 (The Initiator): Phosphorylates Ser5 (and Ser7).[2] Essential for Promoter Pause Release and Capping.
-
CDK12/13 (The Elongators): Phosphorylate Ser2 . Essential for productive elongation and 3' end processing.
Pathway Visualization: The Phosphorylation Cascade
Caption: Dose-dependent interruption of the transcription cycle. Low-dose THZ1 halts initiation (Ser5); high-dose halts both initiation and elongation (Ser2).
Part 4: Experimental Protocols for Validation
To rigorously validate target engagement in your specific cell line, utilize the following self-validating workflows.
Protocol A: The "Shift" Assay (Biochemical Validation)
Objective: Confirm covalent binding of THZ1 to CDK7/12/13.[1][2][3] Principle: Covalent modification adds mass and alters charge, often detectable by mobility shift or competition assays.
-
Lysate Preparation: Harvest
cells; lyse in mild detergent buffer (1% Triton X-100) with protease inhibitors. -
Probe Treatment:
-
Arm 1 (Control): DMSO.
-
Arm 2 (Competition): Pre-treat lysate with free THZ1 (100 nM vs 1 µM) for 30 mins.
-
Arm 3 (Pull-down): Add biotin-THZ1 (1 µM) to all arms for 4 hours at 4°C.
-
-
Capture: Add Streptavidin-agarose beads; rotate overnight.
-
Wash & Elute: Wash beads 3x with lysis buffer (high salt wash recommended to remove non-covalent binders). Boil in SDS loading buffer.
-
Readout: Western Blot for CDK7, CDK12, and CDK13.
-
Success Criteria: Pre-treatment with free THZ1 should prevent biotin-THZ1 pull-down.
-
Selectivity Check: 100 nM free THZ1 should compete out CDK7 signal but retain CDK12/13 signal on the beads.
-
Protocol B: The "Rescue" Control (Genetic Validation)
Objective: Prove phenotypic effects are on-target. Causality: If THZ1 kills cells via CDK7 inhibition, a mutant CDK7 refractory to covalent binding should rescue viability.[2]
-
Construct Generation: Create a CDK7^{C312S} mutant (Cysteine to Serine). This mutant retains kinase activity but cannot bind THZ1 covalently.
-
Transfection: Express Wild-Type (WT) CDK7 or C312S-CDK7 in cells (doxycycline-inducible vector preferred).
-
Treatment: Treat with THZ1 dose-response (1 nM to 10 µM).
-
Analysis: Measure cell viability (CellTiter-Glo) or Pol II Ser5 levels.
-
Result: The IC₅₀ for THZ1 should shift dramatically (e.g., >50-fold) in C312S-expressing cells compared to WT.
-
References
-
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[3][4] Nature, 511(7511), 616–620.
-
Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors.[2] Nature Chemical Biology, 12(10), 876–884.
-
Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology, 26(6), 792-803.
-
Gao, Y., et al. (2018). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology, 25(2), 135–149.
Sources
- 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Therapeutic Potential of THZ1 in T-Cell Acute Lymphoblastic Leukemia: A Technical Deep Dive
Topic: Therapeutic Potential of THZ1 in T-Cell Acute Lymphoblastic Leukemia Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the accumulation of immature T-cell progenitors. While intensification of chemotherapy has improved survival, relapsed and refractory T-ALL remains a clinical challenge. This guide analyzes the therapeutic mechanism of THZ1 , a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] By exploiting the "transcriptional addiction" of T-ALL cells, THZ1 selectively dismantles the super-enhancer (SE) landscape driving key oncogenes such as TAL1, MYB, and RUNX1, offering a precision medicine approach distinct from conventional cytotoxic agents.
Part 1: Mechanistic Architecture
1.1 The Target: CDK7 and Transcriptional Addiction
CDK7 forms the kinase core of the TFIIH (Transcription Factor IIH) complex.[4] It plays a dual role:
-
Cell Cycle Regulation: Activating CDK1, CDK2, and CDK4/6 (CAK activity).
-
Transcriptional Initiation: Phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7).
T-ALL cells frequently harbor somatic mutations or translocations that generate Super-Enhancers (SEs) —large clusters of regulatory elements that drive high-level expression of lineage-specific oncogenes. These SE-driven genes are exceptionally sensitive to perturbations in the transcriptional machinery.
1.2 The Inhibitor: THZ1 Mechanism of Action
THZ1 is unique among kinase inhibitors due to its covalent binding mode.[1][2][3][4][5]
-
Binding Site: It targets a remote cysteine residue (Cys312 ) located outside the canonical ATP-binding pocket of CDK7.
-
Selectivity: This structural specificity allows THZ1 to achieve irreversible inhibition of CDK7 with high selectivity over other CDKs, despite the conserved nature of the kinase domain.
-
Downstream Effect: Treatment results in the loss of RNAPII CTD phosphorylation (specifically Ser5/7), leading to transcriptional pausing and the preferential collapse of short-lived transcripts driven by SEs.
1.3 Pathway Visualization
The following diagram illustrates the cascade from THZ1 binding to T-ALL apoptosis.
Caption: THZ1 covalently binds CDK7 at Cys312, blocking RNAPII phosphorylation and collapsing super-enhancer-driven oncogenic networks.
Part 2: Preclinical Efficacy Profile
2.1 In Vitro Sensitivity (T-ALL Cell Lines)
T-ALL cell lines exhibit nanomolar sensitivity to THZ1. The "transcriptional addiction" hypothesis is validated by the correlation between SE-dependency and drug sensitivity.
| Cell Line | Subtype / Key Driver | IC50 (nM) | Response Phenotype |
| Jurkat | TAL1+ / LMO1+ | ~50 | Apoptosis, G2/M Arrest |
| KOPT-K1 | TAL1+ / NOTCH1 mut | < 100 | Rapid Apoptosis |
| Loucy | ETP-ALL / MEF2C | < 200 | Apoptosis |
| DND-41 | TLX1+ | < 200 | Apoptosis |
| MOLT-4 | TAL1+ | ~60 | Apoptosis |
| BJ Fibroblasts | Normal Control | > 1000 | Cell Cycle Arrest (Reversible) |
Data synthesized from Kwiatkowski et al. (2014) and subsequent validation studies.
2.2 In Vivo Efficacy (Xenograft Models)
In murine xenograft models (e.g., KOPT-K1 or Jurkat engraftment), THZ1 demonstrates potent anti-leukemic activity.
-
Standard Dosage: 10 mg/kg, administered twice daily (BID) via intraperitoneal (IP) injection.[6]
-
Vehicle: Typically formulated in 10% DMSO in D5W (5% Dextrose in Water) or specialized captisol-based formulations.
-
Outcome: Significant reduction in tumor burden (bioluminescence imaging) and prolonged survival compared to vehicle control, with minimal weight loss (indicating tolerability).
Part 3: Technical Workflow: Validating THZ1 Efficacy
For researchers aiming to validate THZ1 in new T-ALL models or patient-derived xenografts (PDX), the following self-validating protocol is recommended.
3.1 Experimental Design Diagram
Caption: Multimodal validation workflow combining phenotypic viability assays with mechanistic biochemical readouts.
3.2 Step-by-Step Protocol
A. Target Engagement (Western Blot)
-
Objective: Confirm CDK7 inhibition via RNAPII CTD phosphorylation status.
-
Timepoint: 4 to 6 hours post-treatment (early mechanistic response).
-
Protocol:
-
Treat T-ALL cells (e.g., Jurkat) with THZ1 (100 nM) and DMSO control.
-
Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Critical Step: Sonicate lysates to shear chromatin, as RNAPII is chromatin-bound.
-
Immunoblot for:
-
RNAPII p-Ser5 (Clone 3E8) – Primary biomarker of efficacy.
-
RNAPII p-Ser7 (Clone 4E12).
-
Total RNAPII (Clone 8WG16).
-
TAL1 / MYB (Downstream oncogenic targets).
-
-
Success Criteria: >80% reduction in p-Ser5/7 signal relative to Total RNAPII.
-
B. Super-Enhancer Profiling (ChIP-Seq)
-
Objective: Map the loss of RNAPII occupancy at SE loci.
-
Protocol:
-
Crosslink cells with 1% formaldehyde.
-
Perform Chromatin Immunoprecipitation (ChIP) using antibodies for H3K27ac (to define SEs) and RNAPII .
-
Sequence and align reads (hg19/hg38).
-
Analysis: Use the ROSE (Rank Ordering of Super-Enhancers) algorithm to identify SEs. Compare RNAPII density at SEs vs. Typical Enhancers (TEs) in THZ1-treated vs. control samples.
-
Expected Result: Disproportionate loss of RNAPII density at SE-driven loci (e.g., TAL1, RUNX1).
-
Part 4: Challenges & Clinical Translation
4.1 Toxicity and Therapeutic Window
While THZ1 is highly potent, CDK7 is essential for normal cell transcription. The therapeutic window exists because cancer cells with high transcriptional loads (SE-driven) are hypersensitive. However, clinical translation requires careful dosing to avoid systemic toxicity (e.g., myelosuppression). Second-generation inhibitors (e.g., SY-1365) are being developed to optimize pharmacokinetic properties.
4.2 Resistance Mechanisms
Emerging data suggests potential resistance routes:
-
ABC Transporter Upregulation: Increased efflux of the drug.
-
Adaptive Metabolic Rewiring: Shifts in MYC-dependent metabolic pathways.
-
Bcl-2 Family Compensation: Upregulation of anti-apoptotic proteins (MCL-1, BCL-2) to survive transcriptional stress.
4.3 Combination Strategies
To prevent resistance, THZ1 shows synergy with:
-
Bcl-2 Inhibitors (Venetoclax/ABT-199): THZ1 downregulates MCL-1 (a short-lived protein), sensitizing cells to BCL-2 inhibition.
-
Gamma-Secretase Inhibitors (GSIs): For NOTCH1-mutated T-ALL, combining transcriptional inhibition with NOTCH blockade enhances cytotoxicity.
References
-
Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Source: Nature (2014) Significance: The foundational paper describing the discovery of THZ1 and its efficacy in T-ALL.[2]
-
CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer. Source: Cell (2014) Significance:[1] Establishes the mechanism of SE-driven transcriptional addiction and THZ1 sensitivity.
-
The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. Source: Clinical Cancer Research (2019) Significance:[2][4][6][7][8][9][10][11] Validates in vivo protocols and combination strategies with Bcl-2 inhibitors relevant to hematologic malignancies.
-
Targeting dual oncogenic machineries driven by TAL1 and PI3K-AKT pathways in T-cell acute lymphoblastic leukemia. Source: Haematologica (2023) Significance:[2][4][7][8][9][11][12] Discusses the interplay between transcriptional drivers (TAL1) and signaling pathways, providing context for combination therapies.
-
CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Source:[11][13] Frontiers in Oncology (2021) Significance: Highlights the metabolic impact of THZ1 and IC50 methodologies applicable to ALL.
Sources
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. philliptimelab.wse.jhu.edu [philliptimelab.wse.jhu.edu]
- 5. Developing Targeted Therapies for T Cell Acute Lymphoblastic Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting dual oncogenic machineries driven by TAL1 and PI3K-AKT pathways in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. haematologica.org [haematologica.org]
- 13. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
Technical Guide: THZ1 Dihydrochloride – Covalent CDK7 Inhibition
Executive Summary
THZ1 is a first-in-class, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Unlike reversible kinase inhibitors, THZ1 targets a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7, allowing for irreversible inhibition and high selectivity. This guide details the chemical properties, mechanism of action, and validated experimental protocols for THZ1 dihydrochloride, focusing on its application in dissecting transcriptional addiction in super-enhancer-driven cancers (e.g., T-ALL, MYCN-amplified neuroblastoma).
Part 1: Chemical Identity & Physiochemical Properties
Researchers must distinguish between the free base and the dihydrochloride salt forms of THZ1. The dihydrochloride form (2HCl) is often preferred for improved aqueous solubility in initial assay buffers, though DMSO remains the primary stock solvent.
Table 1: Chemical Specifications
| Property | THZ1 (Free Base) | THZ1 Dihydrochloride |
| CAS Number | 1604810-83-4 | 2095433-94-4 |
| Molecular Formula | C₃₁H₂₈ClN₇O₂ | C₃₁H₃₀Cl₃N₇O₂ |
| Molecular Weight | 566.05 g/mol | ~638.97 g/mol |
| Appearance | Yellow to off-white solid | Yellow solid |
| Solubility (DMSO) | Soluble (>25 mg/mL) | Soluble (>30 mg/mL) |
| Solubility (Water) | Insoluble | Poor (Soluble only in formulated vehicle) |
| Storage | -20°C (Solid), -80°C (Solution) | -20°C (Solid), -80°C (Solution) |
Critical Handling Note: THZ1 is sensitive to light and moisture. Stock solutions in DMSO should be aliquoted to avoid freeze-thaw cycles.
Part 2: Mechanism of Action (The Science)
The Covalent Advantage
THZ1 derives its potency from a dual mechanism:
-
ATP Site Binding: The core scaffold binds the ATP pocket.
-
Covalent Locking: An acrylamide "warhead" forms an irreversible covalent bond with Cys312 on CDK7.
Transcriptional Addiction
CDK7 is a component of the TFIIH complex and the CDK-Activating Kinase (CAK).[2] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (initiation) and Serine 7. Inhibition of CDK7 leads to a global downregulation of transcription. However, cancer cells driven by super-enhancers (large clusters of enhancers driving oncogenes like MYC, RUNX1, or MCL1) are hypersensitive to this inhibition due to the high turnover of transcriptional machinery required to maintain these oncogenic states.
Diagram 1: CDK7 Inhibition Pathway
The following diagram illustrates the cascade from THZ1 binding to the collapse of the oncogenic state.
Caption: THZ1 covalently binds Cys312 of CDK7, blocking RNAPII phosphorylation and selectively collapsing super-enhancer-driven oncogenic transcription.[1]
Part 3: Validated Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: Determine IC50 of THZ1 in cancer cell lines (e.g., Jurkat, MOLT-4).
-
Preparation: Dissolve THZ1 2HCl in DMSO to create a 10 mM stock.
-
Seeding: Plate cells (e.g., 2,000–5,000 cells/well) in 96-well plates.
-
Treatment:
-
Perform a 9-point serial dilution (1:3) starting from 1 µM down to ~0.5 nM.
-
Include a DMSO-only control (0.1% final concentration).
-
Incubate for 72 hours at 37°C.
-
-
Readout: Add CellTiter-Glo® reagent (or Resazurin). Measure luminescence/fluorescence.
-
Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.
-
Expected Result: Sensitive lines (T-ALL) typically show IC50 < 50 nM.
-
Protocol 2: In Vivo Formulation (Mouse Xenograft)
Challenge: THZ1 has poor water solubility. Proper formulation is critical for bioavailability.
Validated Vehicle A (Standard):
-
Preparation: Dissolve THZ1 in DMSO first, then slowly add D5W with vortexing. Use immediately.
Validated Vehicle B (Enhanced Solubility):
-
Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[5]
-
Preparation:
-
Dissolve THZ1 in DMSO.
-
Add PEG300 and mix.
-
Add Tween 80 and mix.
-
Add Saline last.[5]
-
-
Dosing: 10 mg/kg, Intraperitoneal (IP), Twice Daily (BID).[2][3][4]
Protocol 3: Biomarker Validation (Western Blot)
To confirm "on-target" activity, you must assess RNAPII phosphorylation status.[6]
-
Treatment: Treat cells with THZ1 (100 nM) for 4–6 hours.
-
Lysis: Lyse cells in RIPA buffer containing protease AND phosphatase inhibitors.
-
Antibodies:
-
Primary: Anti-RNAPII CTD p-Ser5 (or p-Ser2), Anti-CDK7, Anti-Cleaved PARP (apoptosis marker).
-
Control: Anti-Total RNAPII, Anti-GAPDH.
-
-
Result: Look for a significant decrease in p-Ser5/p-Ser2 bands without a loss of Total RNAPII.
Diagram 2: Experimental Workflow
This workflow ensures robust data generation, moving from stock preparation to validated biological readout.
Caption: Integrated workflow for THZ1 validation: from DMSO stock preparation to in vitro/in vivo assays and biomarker confirmation.
Part 4: Troubleshooting & FAQs
Q: My THZ1 precipitates when adding water/media.
-
A: This is common. Ensure you dilute the DMSO stock into the media rapidly while vortexing. For in vivo work, use the PEG300/Tween 80 formulation (Vehicle B) to improve stability.
Q: Is the inhibition reversible if I wash the cells?
-
A: No. Because THZ1 binds covalently to Cys312, the inhibition is irreversible. Washout experiments will show persistent inhibition of RNAPII phosphorylation for hours after drug removal, until new CDK7 protein is synthesized.
Q: What is the primary toxicity concern?
-
A: While THZ1 is selective for cancer cells due to transcriptional addiction, high doses can affect normal proliferating cells (e.g., bone marrow). The 10 mg/kg BID dose is generally the maximum tolerated dose (MTD) in mice.
References
-
Kwiatkowski, N., et al. (2014).[7][8] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[2][7] Nature, 511(7511), 616-620.[7][8]
-
Chipumuro, E., et al. (2014). CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer. Cell, 159(5), 1126-1139.
-
Wang, Y., et al. (2015). CDK7 inhibition suppresses aberrant high-order chromatin organization and 3D genomic interactions in T-ALL. Molecular Cell, 59(4), 576-587.[7]
-
Selleckchem. THZ1 Dihydrochloride Product Data.
-
TargetMol. THZ1 In Vivo Formulation Guide.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 6. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Optimizing THZ1 Dihydrochloride Solubilization for Biological Assays
Executive Summary
THZ1 Dihydrochloride (THZ1-2HCl) is a potent, covalent inhibitor of CDK7, widely used to probe transcriptional regulation in cancer.[1] Despite being a hydrochloride salt, THZ1-2HCl exhibits negligible solubility in pure water .[1]
This guide provides a definitive protocol for solubilizing THZ1-2HCl. The core directive is unequivocal: Dimethyl Sulfoxide (DMSO) is the required solvent for primary stock solutions. Aqueous buffers (water, PBS, saline) must only be used for final dilutions immediately prior to experimental application, often requiring specific co-solvents (PEG300, Tween-80) to prevent precipitation ("crashing out").[1]
Physicochemical Profile & Solubility Data
Understanding the chemical nature of THZ1 is critical for experimental success.[1] The molecule possesses a large hydrophobic core (phenylaminopyrimidine backbone) that dominates its solubility profile, overriding the hydrophilic potential of the hydrochloride counterions.[1]
Table 1: Physicochemical Properties of THZ1 Dihydrochloride
| Property | Value | Notes |
| Chemical Name | THZ1 Dihydrochloride | (E/Z)-THZ1 2HCl |
| Molecular Weight | ~638.97 g/mol | Free base is ~566.05 g/mol |
| Solubility in DMSO | ≥ 10 mM (up to 50 mg/mL) | Recommended Stock Solvent |
| Solubility in Water | Insoluble | Do not use for stock preparation |
| Solubility in Ethanol | Insoluble | Poor solvent choice |
| Reactivity | Covalent (Acrylamide moiety) | Targets Cys312 of CDK7; sensitive to nucleophiles |
The "Salt" Misconception
Researchers often assume that converting a drug to its HCl salt renders it water-soluble.[1] For THZ1, the lipophilicity of the aromatic scaffold is too high.[1] While the HCl form aids initial dissolution kinetics in organic solvents, it does not confer stability in pure aqueous environments at neutral pH, where the compound rapidly reverts to its hydrophobic free-base form and precipitates.[1]
Core Protocol: Preparation of Stock Solutions (DMSO)
Objective: Create a stable, high-concentration master stock solution (typically 10 mM) for long-term storage.
Materials
-
THZ1 Dihydrochloride powder (stored at -20°C, desiccated).[1][2]
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture/HPLC).[1]
-
Vortex mixer.[1]
Methodology
-
Equilibration: Remove the THZ1 vial from the freezer and allow it to equilibrate to room temperature (approx. 15-20 mins) before opening.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula:
[1]
-
-
Solubilization: Add the calculated volume of Anhydrous DMSO to the vial.
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in an ultrasonic water bath at room temperature for 1-2 minutes.
-
Visual Check: The solution should be a clear, yellow liquid with no visible suspension.[1]
-
-
Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 20-50 µL) in light-protective tubes.
-
Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.
-
Avoid: Repeated freeze-thaw cycles.[1]
-
Application Protocols: Aqueous Dilution
Protocol A: In Vitro (Cell Culture Assays)
Challenge: Diluting the hydrophobic stock into culture media without precipitation. Limit: Final DMSO concentration must be < 0.5% (ideally < 0.1%) to avoid solvent toxicity.[1][4]
Workflow:
-
Intermediate Dilution (Optional but Recommended): Prepare a 100x or 1000x intermediate solution in DMSO or culture media immediately before use.
-
Example: Dilute 10 mM stock 1:100 in media to get 100 µM (cloudiness may occur here; proceed quickly).
-
-
Final Dilution: Spike the intermediate or stock directly into the cell culture well to the final target concentration (e.g., 10 nM - 500 nM).[1]
-
Mixing: Mix gently but thoroughly.
-
Timing: Apply to cells immediately. Do not store diluted aqueous solutions.[1]
Protocol B: In Vivo (Animal Formulation)
Challenge: High concentration required (e.g., 10 mg/kg) in a vehicle suitable for IP or IV injection.[1][5] Simple water/saline will fail.[1]
Validated Formulation (Selleckchem/MedChemExpress Standard):
-
5% DMSO (Solubilizer)[1]
-
40% PEG300 (Co-solvent/Stabilizer)[1]
-
5% Tween-80 (Surfactant/Emulsifier)[1]
-
50% ddH2O or Saline (Bulking agent)[1]
Step-by-Step Preparation:
-
Dissolve THZ1-2HCl in DMSO (5% of final volume). Vortex until clear.
-
Add PEG300 (40% of final volume). Vortex/Sonicate.[1]
-
Add Tween-80 (5% of final volume). Mix well.
-
Slowly add ddH2O/Saline (50% of final volume) while vortexing.[1]
-
Result: A clear solution or stable suspension suitable for injection.[1] Use immediately.
-
Visualizations
Diagram 1: Solubilization Workflow & Decision Matrix
This diagram illustrates the critical decision paths for handling THZ1-2HCl, ensuring the correct solvent is used for the intended application.
Caption: Critical workflow for THZ1 solubilization. Note the strict prohibition of water for initial stock preparation.[1]
Diagram 2: Mechanism of Instability in Aqueous Media
Understanding why the protocol exists prevents deviations.[1]
Caption: Physicochemical drivers of THZ1 instability upon aqueous dilution. The hydrophobic effect drives rapid precipitation.[1]
Troubleshooting & FAQs
Q: My stock solution turned cloudy after freezing. Is it ruined?
-
A: Not necessarily. DMSO freezes at ~18.5°C. Cloudiness is likely solid DMSO or precipitated THZ1 due to cold.[1] Warm to 37°C for 5-10 minutes and vortex. If it clears completely, it is safe to use.[1] If particulates persist, the compound has degraded or crashed out irreversibly.[1]
Q: Can I use Ethanol instead of DMSO?
-
A: No. THZ1 is reported as insoluble in ethanol.[1][6][3] DMSO is the only reliable solvent for high-concentration stocks.[1]
Q: Why did my cells die in the control group?
-
A: Check your final DMSO concentration. Ensure it does not exceed 0.1% - 0.5% (v/v).[1][4] THZ1 requires very low nanomolar dosing (IC50 ~3.2 nM), so you should be able to dilute significantly, keeping DMSO levels negligible.[1]
References
-
Kwiatkowski, N., et al. (2014).[1][7][3] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[1][7][3] Nature, 511(7511), 616-620.[1][7][3] [1]
-
Selleckchem. (n.d.).[1] THZ1 2HCl Product Protocol and Solubility Data. Selleckchem.com.[1]
-
MedChemExpress. (n.d.).[1] THZ1 Hydrochloride Datasheet. MedChemExpress.com.[1]
-
Cayman Chemical. (n.d.).[1] THZ1 Product Information. CaymanChem.com.[1]
Sources
Application Note: High-Performance In Vivo Formulation of THZ1
Abstract & Rationale
THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with potent anti-proliferative activity in T-cell acute lymphoblastic leukemia (T-ALL) and other malignancies.[1][2] However, like many targeted kinase inhibitors, THZ1 exhibits high lipophilicity and poor aqueous solubility, presenting significant challenges for in vivo administration.
This guide details the preparation of a robust 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline formulation.[3][4] This specific vehicle composition is selected to maximize solubility (up to ~3 mg/mL) while maintaining physiological tolerability for Intraperitoneal (IP) or Intravenous (IV) administration in rodent models.
Mechanistic Basis of the Formulation[2]
-
DMSO (10%): Acts as the primary solvent to disrupt the crystal lattice of THZ1.
-
PEG300 (40%): A low-molecular-weight polyethylene glycol that serves as a hydrophilic co-solvent, bridging the gap between the organic DMSO phase and the aqueous phase.
-
Tween 80 (5%): A non-ionic surfactant that forms micelles, encapsulating hydrophobic THZ1 molecules to prevent precipitation upon contact with physiological fluids.
-
Saline (45%): Provides isotonicity to prevent hemolysis or tissue irritation at the injection site.
Materials & Reagents
| Reagent | Grade | Purpose | Storage |
| THZ1 | ≥98% Purity (HPLC) | API (Active Ingredient) | -80°C (Solid) |
| DMSO | Sterile Filtered, Cell Culture Grade | Primary Solvent | RT |
| PEG300 | Ph. Eur. / USP Grade | Co-solvent | RT |
| Tween 80 | Polysorbate 80, Low Peroxide | Surfactant | RT (Dark) |
| Saline | 0.9% NaCl, Sterile | Aqueous Vehicle | RT |
Equipment:
-
Vortex mixer[3]
-
Ultrasonic water bath (optional, for stubborn particles)
-
Positive displacement pipettes (recommended for viscous Tween 80) or cut-tip P200/P1000 tips.
-
Sterile amber glass vials (THZ1 is light sensitive).
Critical Formulation Protocol
Target Concentration: 2.5 mg/mL (Standard for 10 mg/kg dosing in mice). Batch Volume: Example calculation for 1.0 mL final volume.
Step-by-Step Procedure
WARNING: The order of addition is critical. Adding water/saline before the PEG/Tween mixture will cause immediate "flash precipitation" of THZ1, rendering the formulation unusable.
Step 1: Primary Solubilization (The Organic Phase)
-
Weigh 2.5 mg of THZ1 powder into a sterile amber vial.
-
Add 100 µL of 100% DMSO .
-
Vortex vigorously for 30–60 seconds until the solution is perfectly clear and no crystals remain.
-
Checkpoint: If the solution is cloudy, sonicate for 5–10 seconds. Do not proceed until clear.
-
Step 2: Co-Solvent Stabilization
-
Add 400 µL of PEG300 to the DMSO/THZ1 mixture.
-
Vortex immediately and thoroughly (20 seconds).
-
Note: The solution becomes viscous.[5] Ensure complete mixing.
-
Step 3: Surfactant Addition
-
Add 50 µL of Tween 80 .
-
Technique: Tween 80 is extremely viscous. Use a positive displacement pipette or cut the tip of a standard pipette to ensure accurate volume. Pipette slowly to avoid bubbles.
-
-
Vortex gently to mix.
Step 4: Aqueous Phase Addition[3]
-
Slowly add 450 µL of 0.9% Saline (or sterile water) while vortexing or swirling the vial.
-
Technique: Add dropwise if possible. Rapid addition can shock the system and induce precipitation.
-
-
Vortex for final homogenization.
Visual Workflow (DOT Diagram)
Figure 1: Critical mixing order for THZ1 formulation to prevent precipitation.
Quality Control & Stability
Before administration, perform a "Go/No-Go" visual check:
| Observation | Status | Action |
| Crystal Clear | Pass | Proceed to injection. |
| Slight Opalescence | Pass | Acceptable (Micelle formation). |
| Visible Particulates | Fail | Do NOT inject. Sonicate 2 mins. If fails, discard. |
| Phase Separation | Fail | Discard. Likely mixing error. |
Stability:
-
Recommendation: Prepare fresh daily immediately before use.
-
Storage: If absolutely necessary, store at 4°C for max 24 hours. Re-vortex and check for precipitation before use.[3] THZ1 is a covalent inhibitor and can degrade or hydrolyze in aqueous solution over time.
In Vivo Administration Guidelines
Dosing Parameters (Mouse)
-
Route: Intraperitoneal (IP) is preferred; Intravenous (IV) is possible but requires slow infusion due to viscosity.
-
Injection Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
Pharmacokinetic Profile (Reference Data)
Based on standard CDK7 inhibitor profiles in this vehicle:
-
Tmax: ~0.5 – 1.0 hour (IP)
-
Bioavailability: High (>80% via IP compared to IV).
-
Toxicity: The 10/40/5/45 vehicle is generally well-tolerated.[4] Monitor mice for lethargy immediately post-injection due to the transient high solvent load (DMSO/PEG).
Troubleshooting
Issue: The solution precipitates immediately upon adding Saline.
-
Cause: Saline was added too fast, or the PEG/Tween was not fully mixed with the DMSO first.
-
Fix: Ensure the DMSO/PEG/Tween phase is homogenous before the aqueous phase touches it. Add saline dropwise.[3]
Issue: The solution is too viscous to inject.
-
Cause: Cold reagents.[6]
-
Fix: Warm the vial in your hands or a 37°C water bath for 2 minutes. This lowers the viscosity of PEG300 and Tween 80 without damaging the THZ1.
References
-
Kwiatkowski, N., et al. (2014).[6][7] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[1][6][7] Nature, 511(7511), 616–620.[1][6] [Link][1][7]
- Seminal paper establishing THZ1 utility and formul
- MedChemExpress (MCE). "THZ1 Product & Formulation Protocol.
- Selleck Chemicals. "THZ1 In Vivo Formulation Guide." Corroborates the solubility profile in PEG300/Tween 80 systems.
Sources
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biofargo.com [biofargo.com]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimization of THZ1 Concentration for Jurkat Cell Viability Assays: A Precision Protocol
Executive Summary
This application note provides a scientifically grounded protocol for determining and utilizing the optimal concentration of THZ1 , a covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitor, in Jurkat cell viability assays. Jurkat cells, a model for T-cell Acute Lymphoblastic Leukemia (T-ALL), exhibit exceptional sensitivity to THZ1 due to their transcriptional addiction to super-enhancer-driven oncogenes.[1]
Unlike generic protocols, this guide emphasizes the mechanistic rationale behind concentration selection, ensuring experimental reproducibility and physiological relevance. We recommend a dose-response strategy spanning 1 nM to 1000 nM , with an expected IC50 in the low nanomolar range (<100 nM) .
Mechanistic Rationale
To optimize the assay, one must understand why THZ1 kills Jurkat cells. THZ1 covalently binds to a cysteine residue (Cys312) outside the canonical kinase domain of CDK7. CDK7 is a component of the TFIIH complex, essential for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7.
In T-ALL (Jurkat), key oncogenes like RUNX1, TAL1, and GATA3 are driven by super-enhancers —large clusters of enhancers highly sensitive to transcriptional perturbation. THZ1 treatment leads to a preferential collapse of these super-enhancer networks, causing rapid downregulation of oncogenic drivers and subsequent apoptosis.
Figure 1: THZ1 Mechanism of Action in T-ALL[1][2]
Caption: THZ1 covalently inhibits CDK7, blocking RNAPII phosphorylation.[2][3] This selectively disrupts super-enhancer-driven oncogenes (RUNX1, MYC), shifting the cell state from survival to apoptosis.
Experimental Design Strategy
The "Optimal" Concentration Paradox
There is no single "optimal" concentration for all experiments. Instead, you must determine the IC50 (Half-Maximal Inhibitory Concentration) for your specific culture conditions.
-
Literature Benchmark: Seminal work by Kwiatkowski et al. (2014) and subsequent studies demonstrate Jurkat IC50 values typically range between 20 nM and 100 nM depending on assay duration (48h vs. 72h).
-
Recommended Screening Range: To capture the full sigmoidal dose-response curve, use a semi-log dilution series from 1 nM to 1,000 nM (1 µM) .
Time Point Selection
-
24 Hours: Detects early transcriptional changes (mRNA downregulation) but may not reflect full cytotoxicity.
-
72 Hours (Recommended): The gold standard for viability assays. It allows sufficient time for transcriptional repression to translate into protein depletion and subsequent apoptotic cell death.
Detailed Protocol: Dose-Response Viability Assay
Objective: Determine the IC50 of THZ1 in Jurkat E6-1 cells using a luminescent ATP-based assay (e.g., CellTiter-Glo).
Materials & Reagents[3][4][8][9]
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Compound: THZ1 (Resuspend in DMSO to 10 mM stock; store at -80°C).
-
Media: RPMI-1640 + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Assay: CellTiter-Glo® (Promega) or equivalent ATP-based readout.
-
Plate: 96-well solid white flat-bottom polystyrene plates (for luminescence).
Experimental Workflow
Caption: Step-by-step workflow for THZ1 dose-response assay in Jurkat cells.
Step-by-Step Procedure
-
Cell Seeding (Day 0):
-
Count Jurkat cells using Trypan Blue or an automated counter. Ensure viability >95%.
-
Dilute cells to 2.2 x 10^5 cells/mL in fresh media.
-
Dispense 90 µL of cell suspension into each well of a 96-well white plate (Final density: 20,000 cells/well ).
-
Note: Include "No Cell" control wells (media only) for background subtraction.
-
Incubate at 37°C for 2-4 hours to equilibrate.
-
-
Compound Preparation:
-
Thaw 10 mM THZ1 stock.
-
Step A (DMSO Dilution): Prepare a 1:3 serial dilution in 100% DMSO.
-
Start: 1 mM (High)
down to ~0.1 µM.
-
-
Step B (Media Dilution): Dilute the DMSO series 1:100 into pre-warmed media to create 10x working solutions .
-
Example: 1 µL of 1 mM stock + 99 µL media = 10 µM (10x).
-
This ensures the final DMSO concentration on cells is constant (0.1%).
-
-
-
Treatment:
-
Add 10 µL of the 10x working solutions to the respective wells containing 90 µL cells.
-
Final Concentrations: 1000 nM, 333 nM, 111 nM, 37 nM, 12 nM, 4 nM, 1.3 nM, 0.4 nM, and 0 nM (DMSO Vehicle Control).
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO2. Avoid opening the incubator frequently to prevent thermal stress.
-
-
Analysis (Day 3):
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).
-
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Orbitally shake for 2 minutes to lyse cells.
-
Incubate 10 minutes at room temperature to stabilize the signal.
-
Measure Luminescence (Integration time: 0.5 - 1.0 sec).
-
Data Analysis & Expected Results
Calculation[8][10]
-
Subtract the average "No Cell" background luminescence from all data points.
-
Normalize data to the "Vehicle Control" (DMSO only) wells:
-
Plot % Viability (Y-axis) vs. Log[THZ1] (X-axis).
-
Fit the curve using a non-linear regression model (4-parameter logistic) to calculate the IC50.
Reference Data
| Parameter | Expected Value (Jurkat) | Notes |
| IC50 (72h) | 20 nM – 80 nM | Highly sensitive due to super-enhancer addiction. |
| Max Inhibition | > 95% | THZ1 should induce near-complete killing at >200 nM. |
| Hill Slope | Steep (> 1.0) | Indicates a cooperative or threshold-based mechanism. |
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High IC50 (>200 nM) | High cell density | Reduce seeding density. Jurkat cells grow rapidly; overgrowth depletes media and masks drug effects. |
| High IC50 (>200 nM) | Compound degradation | THZ1 is a covalent inhibitor but stock integrity matters. Avoid repeated freeze-thaw cycles. |
| No Sigmoidal Curve | Range too narrow | Ensure your highest dose is at least 1 µM and lowest is <1 nM. |
| Edge Effect | Evaporation | Do not use the outer wells of the 96-well plate for data; fill them with PBS or media. |
References
-
Kwiatkowski, N., et al. (2014).[1][4][5] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[4][5] Nature, 511(7511), 616–620.[1][4]
- Seminal paper defining THZ1 and its mechanism in T-ALL.
-
Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186.
- Provides comparative protocols for THZ1 in other sensitive cell lines.
-
Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Standard protocol for
-
Cayman Chemical. (n.d.). THZ1 Product Information & Safety Data Sheet.
- Chemical handling and stability d
Sources
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: THZ1 Dihydrochloride In Vivo Dosage for Mouse Xenograft Models
[1]
Abstract
This application note provides a rigorous, field-validated protocol for the in vivo administration of THZ1 dihydrochloride (THZ1 2HCl), a covalent CDK7 inhibitor, in mouse xenograft models. Unlike generic kinase inhibitors, THZ1 requires specific dosing schedules (BID) to achieve sustained transcriptional suppression of super-enhancer-driven oncogenes (e.g., MYC, MYCN, RUNX1). This guide details the formulation (10% DMSO/D5W), dosage rationale (10 mg/kg), and critical pharmacodynamic (PD) markers necessary to validate target engagement.
Introduction & Mechanism of Action
THZ1 is a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 serves a dual role: it acts as a CDK-activating kinase (CAK) for cell cycle CDKs and is essential for transcription initiation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).
The "Super-Enhancer" Rationale
Certain aggressive cancers (T-ALL, Neuroblastoma, Small Cell Lung Cancer) are "transcriptionally addicted."[1] They rely heavily on continuous transcription of short-lived oncogenes driven by large clusters of enhancers known as Super-Enhancers (SEs) . THZ1 exploits this addiction. By inhibiting CDK7, THZ1 disproportionately collapses the transcriptional machinery at these SE loci, leading to the rapid downregulation of key drivers like MYC and MCL1.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action.[2] THZ1 covalently binds Cys312 on CDK7, preventing RNAPII CTD phosphorylation and collapsing super-enhancer-driven oncogene expression.
Compound Formulation Protocol
Critical Note on Solubility: THZ1 is highly lipophilic. The dihydrochloride salt (THZ1 2HCl) improves solubility but still requires a specific vehicle to prevent precipitation in the peritoneal cavity. Do not use saline (PBS) alone.
Reagents Required[1][4][5][6][7][8]
-
THZ1 Dihydrochloride: (MW: ~639 g/mol ). Ensure high purity (>98%).
-
DMSO: Sterile, cell-culture grade (Dimethyl sulfoxide).
-
D5W: 5% Dextrose in Water (medical grade).
-
Vortex Mixer & Sonicator.
Step-by-Step Preparation (For 10 mL of 1 mg/mL Solution)
This volume treats ~50 mice (assuming 20g mouse, 10 mg/kg dose = 0.2 mg/mouse = 200 µL injection).
-
Calculate Mass: Weigh 10.0 mg of THZ1 2HCl powder.
-
Note: If using free base, adjust calculation, but 2HCl is preferred for stability.
-
-
Primary Solubilization (DMSO): Add 1.0 mL of sterile DMSO to the powder.
-
Vortex vigorously for 1-2 minutes until completely dissolved.
-
Checkpoint: The solution should be a clear yellow liquid with no visible particulates.
-
-
Secondary Dilution (D5W): Slowly add 9.0 mL of D5W to the DMSO-THZ1 mixture while vortexing.
-
Final Composition: 10% DMSO / 90% D5W.
-
Final Concentration: 1 mg/mL.
-
-
Sterilization: Pass through a 0.22 µm PES syringe filter if required for immunocompromised strains (NSG/nude mice).
-
Storage: Prepare fresh immediately before dosing. Do not store the diluted aqueous suspension for >24 hours as precipitation may occur.
In Vivo Dosage & Administration
Expert Insight: The half-life of THZ1 in plasma is relatively short (~45-60 min). However, its pharmacodynamic half-life is longer due to covalent (irreversible) binding. Despite this, Twice Daily (BID) dosing is superior to Once Daily (QD) dosing for maintaining suppression of rapid-turnover oncogenes like MYC.
Standard Protocol Parameters
| Parameter | Specification | Rationale |
| Dose | 10 mg/kg | Efficacious dose established in seminal studies (Kwiatkowski et al., 2014). |
| Route | Intraperitoneal (IP) | Ensures rapid absorption and consistent bioavailability in rodent models. |
| Schedule | BID (Twice Daily) | Prevents transcriptional recovery of MYC between doses. |
| Interval | 8–10 hours apart | e.g., 9:00 AM and 5:00 PM. |
| Duration | 14–28 Days | Typical time to observe significant tumor regression. |
| Injection Vol. | 10 mL/kg | A 20g mouse receives 200 µL. |
Dosing Workflow Diagram
Figure 2: Daily administration workflow. Consistency in injection timing is critical for BID schedules.
Safety Monitoring & Toxicity Management
THZ1 is generally well-tolerated at 10 mg/kg BID, but the therapeutic window is narrow.
-
Body Weight: Weigh mice daily.
-
<10% Loss: Continue dosing.
-
10-15% Loss: Skip one dose or switch to QD for 2 days.
-
>20% Loss: Euthanize per IACUC guidelines.
-
-
General Health: Monitor for piloerection (ruffled fur), hunched posture, or lethargy.
-
Gastrointestinal Toxicity: CDK7 inhibition can affect rapidly dividing gut epithelium. Watch for signs of diarrhea or bloating.
Pharmacodynamic (PD) Validation
To ensure the drug is working mechanistically (Trustworthiness), you must validate target engagement in the tumor tissue. Do not rely solely on tumor volume.
Harvest Protocol:
-
Harvest tumors 2–4 hours after the last dose.
-
Snap freeze in liquid nitrogen for Western Blot/qPCR or fix in formalin for IHC.
Key Biomarkers:
-
p-RNAPII (Ser5/Ser7): Direct Target. Levels should decrease significantly.
-
p-RNAPII (Ser2): Downstream Effect. Levels often decrease due to lack of priming.
-
MYC / MCL1 Protein: Functional Readout. These short-lived proteins should be depleted.
-
Cleaved Caspase-3: Apoptosis Marker. Should increase in treated tumors.
References
-
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[3] Nature, 511(7511), 616–620. Link
- Seminal paper defining the 10 mg/kg BID protocol and mechanism.
-
Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186. Link
- Validates efficacy in solid tumors and super-enhancer logic.
-
Chipumuro, E., et al. (2014). CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer. Cell, 159(5), 1126-1139. Link
- Demonstrates specificity for MYCN-amplified neuroblastoma models.
-
Zhang, Z., et al. (2019). The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. Clinical Cancer Research, 25(10). Link
- Confirms the 10% DMSO/D5W vehicle and toxicity profile.
Sources
- 1. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring THZ1 Efficacy via RNAPII CTD Phosphorylation Dynamics
Executive Summary
THZ1 is a first-in-class, covalent inhibitor of CDK7 (Cyclin-Dependent Kinase 7).[1] Because CDK7 functions as part of the general transcription factor IIH (TFIIH) and as the CDK-activating kinase (CAK), its inhibition leads to a specific transcriptional collapse.
This guide details the Western Blot methodologies required to validate THZ1 efficacy. Unlike standard kinase assays, validating THZ1 requires monitoring the phosphorylation status of the RNA Polymerase II (RNAPII) C-terminal domain (CTD) .[2] The large molecular weight of RNAPII (~220 kDa) and its complex phosphorylation patterns necessitate specific deviations from standard Western Blot protocols.
Mechanism of Action & Biomarker Rationale
The CDK7-RNAPII Axis
The C-terminal domain of the largest subunit of RNAPII (RPB1) consists of 52 repeats (in humans) of the heptad consensus sequence Y1-S2-P3-T4-S5-P6-S7 .
-
CDK7 Target: CDK7 preferentially phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) .[1][2][3][4][5]
-
Functional Outcome: These marks are critical for promoter clearance, transcriptional initiation, and the recruitment of the capping enzyme.
-
THZ1 Specificity: THZ1 forms a covalent bond with Cysteine 312 of CDK7, located outside the canonical kinase domain.[6] This confers high selectivity but requires time-dependent occupancy.
Pathway Visualization
The following diagram illustrates the mechanistic interruption caused by THZ1 and the resulting downstream biomarker changes.
Caption: THZ1 covalently inhibits CDK7, directly blocking Ser5/Ser7 phosphorylation. Ser2 loss is a secondary effect due to failed elongation complex assembly.
Biomarker Selection Guide
To prove target engagement, you must distinguish between initiation markers (CDK7-dependent) and elongation markers (CDK9-dependent).
| Biomarker | Role | Expected THZ1 Effect | Time to Effect | Specificity Note |
| RNAPII Ser5-P | Initiation / Capping | Rapid Decrease | 2–4 Hours | Primary Readout. Direct substrate of CDK7. |
| RNAPII Ser7-P | snRNA gene expression | Rapid Decrease | 2–4 Hours | Primary Readout. Direct substrate of CDK7. |
| RNAPII Ser2-P | Elongation | Delayed Decrease | >4–6 Hours | Secondary Readout. Loss is due to lack of CDK9 activation or transcriptional termination. |
| Total RNAPII | Protein Level | Band Collapse / Degradation | 6–12 Hours | Hyper-phosphorylated band (II0) collapses into hypo-phosphorylated band (IIa). In some cancers (e.g., SCLC), THZ1 induces degradation of Rpb1.[1] |
| MCL1 / MYC | Downstream Targets | Decrease | 4–8 Hours | Short half-life proteins are sensitive to transcriptional inhibition. |
Detailed Experimental Protocol
Experimental Design
-
Dose Response: Treat cells with THZ1 at 0, 50, 100, 250, and 500 nM. (IC50 is typically <100 nM in sensitive lines).
-
Time Course: Treat with 250 nM THZ1 and harvest at 0, 2, 4, 8, and 24 hours.
-
Controls:
-
Negative: DMSO vehicle.
-
Positive:Flavopiridol (CDK9 inhibitor) can serve as a control to distinguish Ser2 vs. Ser5 effects (Flavopiridol hits Ser2 preferentially and immediately).
-
Lysis & Sample Preparation
RNAPII is chromatin-bound. Standard gentle lysis buffers may leave the active fraction in the pellet.
-
Wash: Wash cells 2x with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4).
-
Lysis Buffer (RIPA Strong):
-
50 mM Tris-HCl (pH 7.4)
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Critical Additives: Protease Inhibitor Cocktail + Phosphatase Inhibitor Cocktail (1x) .
-
-
Sonication: Sonicate lysates (e.g., 3 x 10s pulses) to shear chromatin and solubilize RNAPII.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Denaturation: Mix with 4x LDS/Laemmli buffer and boil at 95°C for 5–7 minutes.
Electrophoresis (The "High MW" Challenge)
The hyper-phosphorylated RNAPII (II0) migrates at ~240–250 kDa, while the hypo-phosphorylated form (IIa) is ~220 kDa. Standard 10% or 12% gels will compress these bands, making it impossible to see the "band collapse."
-
Recommended Gel: Tris-Acetate 3–8% or Bis-Tris 4–12% .
-
Running Buffer: Use MOPS or Acetate buffer (avoid MES as it is better for low MW).
-
Run Time: Run until the 150 kDa marker is near the middle/bottom of the gel to ensure separation of the >200 kDa species.
Transfer Protocol
Transferring proteins >200 kDa is the most common failure point.
-
Method: Wet Tank Transfer (Semi-dry is often insufficient for quantitative RNAPII analysis).
-
Membrane: PVDF (0.45 µm). Activate with methanol.
-
Transfer Buffer:
-
25 mM Tris, 192 mM Glycine.
-
Methanol: Limit to 10% (or 5%) to prevent precipitation of large proteins in the gel.
-
SDS: Add 0.05% SDS to the transfer buffer to facilitate elution of HMW proteins from the gel.
-
-
Conditions: 30V constant overnight at 4°C OR 100V for 90–120 mins with ice cooling.
Antibody Incubation
-
Blocking: 5% BSA or Non-fat Milk in TBST for 1 hour. (BSA is preferred for phospho-antibodies).
-
Primary Antibodies:
-
Anti-RNAPII CTD Ser5-P: (Clone 3E8 is widely validated). Dilution 1:1000.
-
Anti-RNAPII CTD Ser7-P: (Clone 4E12 is widely validated). Dilution 1:1000.
-
Anti-Total RNAPII (N-term): Required to normalize loading and visualize band collapse.
-
-
Incubation: Overnight at 4°C with gentle agitation.
Workflow Visualization
Caption: Optimized workflow emphasizing chromatin shearing and high-molecular-weight transfer conditions.
Data Interpretation & Troubleshooting
Interpreting the "Band Collapse"
In a successful THZ1 treatment:
-
Phospho-Specific Blots: You will see a sharp reduction in signal for Ser5-P and Ser7-P.
-
Total RNAPII Blot: You will observe a mobility shift.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No RNAPII bands visible | Inefficient Transfer | Use Wet Transfer. Add 0.05% SDS to transfer buffer. Reduce Methanol to 10%. |
| Smears instead of bands | Chromatin interference | Increase sonication duration or intensity during lysis. |
| No reduction in Ser5-P | Phosphatase activity | Ensure NaF and Na3VO4 are fresh in the lysis buffer. Keep lysates cold. |
| High Background | Inadequate Blocking | Switch from Milk to 5% BSA. Increase washing steps (TBST x 4). |
References
-
Kwiatkowski, N., et al. (2014).[5][8][9] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[8][9] Nature, 511(7511), 616–620. Link
-
Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174–186. Link
-
Chipumuro, E., et al. (2014).[9] CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer.[9][10] Cell, 159(5), 1126–1139.[9] Link
-
Nilson, K. A., et al. (2015). THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing.[4] Molecular Cell, 59(4), 576–587. Link
-
Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Nature Chemical Biology, 12, 876–884. Link
Sources
- 1. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Notes and Protocols for In Vivo Administration of THZ1 Dihydrochloride
Introduction: Unveiling the Therapeutic Potential of THZ1
THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising therapeutic agent in preclinical cancer research.[1][2] CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle. THZ1 covalently targets a unique cysteine residue outside the canonical kinase domain of CDK7, leading to its irreversible inhibition.[1] This targeted disruption of transcriptional processes has shown significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly those with a dependency on specific transcription factors.[1][3][4] This document provides a comprehensive, field-proven protocol for the preparation and administration of THZ1 dihydrochloride for in vivo animal studies, ensuring scientific integrity and reproducibility.
Mechanism of Action: A Transcriptional Wrench in Cancer's Machinery
THZ1's primary mechanism of action is the inhibition of CDK7, which subsequently disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5] This phosphorylation is essential for the initiation and elongation phases of transcription. By inhibiting this process, THZ1 effectively throws a wrench in the transcriptional machinery of cancer cells, leading to the downregulation of key oncogenes and survival factors.[1][5] Furthermore, as a component of the CAK complex, CDK7 is responsible for the activating phosphorylation of other cell cycle CDKs. Inhibition of this function contributes to cell cycle arrest.[5]
Diagram: THZ1 Mechanism of Action
Caption: THZ1 covalently inhibits CDK7, disrupting both transcriptional regulation and cell cycle progression.
Physicochemical Properties and Solubility
Understanding the solubility of THZ1 dihydrochloride is paramount for successful in vivo formulation.
| Property | Value | Source |
| Molecular Weight | 711.90 g/mol (hydrochloride salt) | |
| Appearance | Yellow solid | |
| Solubility in DMSO | ≥ 50 mg/mL | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble |
The high solubility in Dimethyl Sulfoxide (DMSO) and insolubility in aqueous solutions necessitate the use of a co-solvent system for preparing injectable formulations.
Recommended Vehicle Formulations for In Vivo Studies
Several vehicle formulations have been successfully used for the in vivo administration of THZ1. The choice of vehicle may depend on the administration route and the desired dosing volume. It is crucial to prepare these formulations under sterile conditions.
| Formulation Composition | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | A commonly used vehicle for poorly water-soluble compounds, generally well-tolerated in mice.[6] |
| 5% DMSO, 20% Tween 80, 75% Saline | Intraperitoneal (IP) | An alternative formulation with a lower concentration of organic solvents.[7] |
| 10% DMSO in D5W (5% Dextrose in Water) | Intraperitoneal (IP), Intravenous (IV) | A simpler formulation, suitable for some studies. |
It is imperative to note that the final working solution should be a clear, homogenous solution. If precipitation occurs, gentle warming and sonication may be required. The final solution should be used immediately after preparation to ensure stability.
Experimental Protocols
Protocol 1: Preparation of THZ1 Dihydrochloride Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
This protocol details the preparation of a 1 mg/mL THZ1 solution, suitable for a 10 mg/kg dose in a 20g mouse with an injection volume of 200 µL. Adjustments can be made based on the desired final concentration.
Materials:
-
THZ1 dihydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% Saline
-
Sterile, conical tubes (1.5 mL, 15 mL)
-
Sterile, disposable syringes and needles (25-27G for IP, 27-30G for IV)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mg/mL stock solution of THZ1 in DMSO.
-
Weigh the required amount of THZ1 dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) and brief sonication can aid in dissolution.
-
-
Prepare the vehicle mixture.
-
In a sterile 15 mL conical tube, combine the following in the specified order, vortexing after each addition:
-
400 µL of sterile PEG300
-
50 µL of sterile Tween 80
-
450 µL of sterile 0.9% Saline
-
-
-
Prepare the final THZ1 formulation.
-
Add 100 µL of the 10 mg/mL THZ1 stock solution in DMSO to the 900 µL of the vehicle mixture.
-
Vortex the final solution thoroughly to ensure homogeneity. The final concentration of THZ1 will be 1 mg/mL.
-
Visually inspect the solution for any precipitation. If necessary, warm the solution briefly at 37°C and sonicate until clear.
-
-
Administration.
-
Use the freshly prepared solution for animal administration immediately. Do not store the final formulation.
-
Diagram: Formulation Workflow
Caption: Step-by-step workflow for preparing the THZ1 dihydrochloride formulation.
Protocol 2: Administration to Mice
All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Dosage and Frequency:
-
Administration is typically performed once or twice daily (BID).[8]
Intraperitoneal (IP) Injection:
-
Weigh the mouse to accurately calculate the injection volume. For a 10 mg/kg dose using a 1 mg/mL solution, the injection volume is 10 µL/g of body weight.
-
The maximum recommended IP injection volume for mice is 10 mL/kg .[10][11]
-
Restrain the mouse appropriately.
-
Insert a 25-27G needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no blood or urine is drawn, then inject the solution.
Intravenous (IV) Injection (Tail Vein):
-
Weigh the mouse to calculate the injection volume.
-
The maximum recommended IV bolus injection volume for mice is 5 mL/kg .[12]
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Using a 27-30G needle, cannulate one of the lateral tail veins.
-
Inject the solution slowly and steadily. A recommended rate for a bolus injection is over 1-2 seconds for volumes up to 5 ml/kg, and over 5-6 seconds for larger volumes up to 10 ml/kg.[12]
-
Observe for any signs of extravasation (swelling at the injection site).
Safety and Handling
THZ1 dihydrochloride is a potent research compound. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. A Safety Data Sheet (SDS) for THZ1 indicates that it is not classified as hazardous according to GHS, but it is for research use only and standard precautions should be taken.
-
Disposal: Dispose of all waste materials (tubes, syringes, needles) in accordance with institutional and local regulations for chemical and sharps waste.
In Vivo Monitoring and Expected Outcomes
-
Toxicity: At a dose of 10 mg/kg, THZ1 has been reported to be well-tolerated in mice, with no significant body weight loss or observable behavioral changes.[1] However, it is good practice to monitor the animals daily for any signs of distress, including changes in weight, activity, and grooming.
-
Efficacy: The therapeutic efficacy of THZ1 will depend on the cancer model being studied. Tumor growth inhibition and increased survival are common endpoints.[8][9]
-
Pharmacodynamics: Inhibition of RNAPII CTD phosphorylation in tumor tissue can be used as a pharmacodynamic marker of THZ1 activity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation in the final formulation | Incomplete dissolution or temperature change. | Gently warm the solution to 37°C and sonicate briefly. Ensure the vehicle components are mixed in the correct order. |
| Swelling at the IV injection site | Extravasation of the injection solution. | Stop the injection immediately. Apply gentle pressure to the site. Do not re-attempt injection in the same vein. |
| Adverse reaction in animals | High concentration of DMSO or individual sensitivity. | Consider reducing the percentage of DMSO in the vehicle or using an alternative formulation. Monitor the animal closely and consult with a veterinarian. |
Conclusion
This detailed protocol provides a robust framework for the successful in vivo use of THZ1 dihydrochloride. By adhering to these guidelines for formulation, administration, and safety, researchers can confidently investigate the therapeutic potential of this promising CDK7 inhibitor in various animal models of cancer. The key to reproducible results lies in the careful and consistent execution of each step, from the initial dissolution to the final administration.
References
-
Kwiatkowski, N., Zhang, T., Rahl, P. B., Abraham, B. J., Reddy, J., Ficarro, S. B., ... & Gray, N. S. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616–620. [Link]
-
Olson, C. M., Liang, Y., Leggett, A., Park, W. D., Li, L., Mills, C. E., ... & Wang, Y. (2019). The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. Clinical Cancer Research, 25(20), 6195–6205. [Link]
-
Xu, Y., Chen, Y., Zhang, J., Liu, J., & Jia, Y. (2019). CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo. OncoTargets and therapy, 12, 8945. [Link]
-
Zhou, J., Wang, C., Wang, Z., Wang, X., & Li, X. (2019). The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. Cancer management and research, 11, 989. [Link]
-
ResearchGate. (2014). Targeting transcription regulation in Cancer with a covalent CDK7 inhibitor. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. PubMed. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Retrieved February 9, 2026, from [Link]
-
Lu, H., Lin, J., & Chen, M. (2020). THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma. Journal of Cancer, 11(13), 3843. [Link]
-
University of North Carolina School of Medicine. (n.d.). Injections and Dosing. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
-
Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice. Retrieved February 9, 2026, from [Link]
-
Queen's University. (n.d.). Rodent Tail Vein Injections in Mice. Retrieved February 9, 2026, from [Link]
-
University of British Columbia Animal Care Committee. (n.d.). Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PubMed. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2025). [Troubleshooting] Is the dissolution scheme of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for Paclitaxel tolerated by animals? Retrieved February 9, 2026, from [Link]
-
McGill University. (n.d.). INTRAVENOUS TAIL INJECTION. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2011). Evaluation of mouse tail-vein injections both qualitatively and quantitatively on small-animal PET tail scans. PubMed. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). In vivo visualization of fluorescence reflecting CDK4 activity in a breast cancer mouse model. PubMed. Retrieved February 9, 2026, from [Link]
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University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved February 9, 2026, from [Link]
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ResearchGate. (2025). Which solvents are compatible with OGT2115 to ensure stability and bioavailability in vivo? Retrieved February 9, 2026, from [Link]
-
Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs. PubMed. Retrieved February 9, 2026, from [Link]
-
University of Iowa. (2023). Substance Administration - Recommended Volumes (Informational Sheet). Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2025). Corrigendum: THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors. Retrieved February 9, 2026, from [Link]
-
Frontiers. (2025). Emerging cardiovascular toxicity associated with CDK4/6 inhibitors: real-world insights from the FDA adverse event reporting system. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). THZ1 Hydrochloride. PubChem. Retrieved February 9, 2026, from [Link]
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University of British Columbia Animal Care Services. (n.d.). Intraperitoneal Injections in Mice. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2020). Quantifying CDK inhibitor selectivity in live cells. Retrieved February 9, 2026, from [Link]
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Application Note: Temporal Dissection of Transcriptional Addiction
Precision Time-Course Design for THZ1 (CDK7 Inhibitor) Treatment
Abstract & Scientific Rationale
THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a core component of the TFIIH complex.[1][2] Unlike general cytotoxic agents, THZ1 exploits "transcriptional addiction"—a dependency of certain cancer cells (e.g., T-ALL, MYCN-amplified neuroblastoma) on Super-Enhancers (SEs) to drive oncogenes like MYC, RUNX1, or MCL1.
The Challenge: CDK7 inhibition causes rapid transcriptional collapse. However, phenotypic readouts (cell death) occur much later. A poorly designed time-course experiment will conflate the primary mechanism (loss of Pol II phosphorylation) with secondary toxicity (global apoptotic signaling).
The Solution: This guide outlines a "Reverse Time-Course" protocol designed to capture the "Golden Window" of transcriptional suppression (0.5 – 6 hours) distinct from the "Death Phase" (12 – 24 hours).
Mechanism of Action & Biomarkers
To design the experiment, one must understand the temporal order of molecular events.
-
Target: CDK7 (covalent binding to Cys312 outside the kinase domain).
-
Primary Effect (Minutes): Inhibition of RNA Polymerase II (Pol II) CTD phosphorylation, specifically at Serine 5 (Ser5) and Serine 7 (Ser7) . This blocks promoter pause release and co-transcriptional capping.
-
Secondary Effect (Hours): Depletion of mRNAs with short half-lives (e.g., MYC, MCL1).
-
Tertiary Effect (Late Hours): Mitochondrial depolarization, PARP cleavage, and apoptosis.
Visualizing the Pathway
The following diagram illustrates the specific blockade point of THZ1 within the transcription cycle.[3]
Figure 1: THZ1 covalently targets CDK7, preventing the phosphorylation of Pol II CTD (Ser5/7), thereby stalling transcription at the promoter-proximal pause site.[2][4]
Phase 1: Dose Optimization (The "Pre-Game")
Do not skip this step. THZ1 potency varies by cell line (IC50 range: 10 nM – 500 nM). Using a supralethal dose (>1 µM) causes non-specific kinase inhibition (e.g., CDK12/13), while a sub-optimal dose fails to saturate the covalent bond.
Protocol:
-
Seed cells in 96-well plates.
-
Treat with 8-point log-scale dilution (e.g., 1 nM to 10 µM).
-
Incubate for 72 hours .
-
Readout: CellTiter-Glo or Resazurin (viability).
-
Selection Rule: Select the concentration closest to the IC90 (or 2x IC50) for the time-course mechanism study. This ensures complete target engagement without immediate necrosis.
-
Typical starting point for sensitive lines (Jurkat, MOLT4):100 - 250 nM .
-
Phase 2: Temporal Resolution Design
The core of this application note is the Reverse Time-Course . Instead of treating cells at T=0 and harvesting repeatedly, you treat staggered samples and harvest simultaneously . This minimizes batch effects during lysis and staining.
Experimental Workflow Diagram
Figure 2: Reverse time-course workflow allows for simultaneous harvesting, reducing technical variability. Distinct biological events are captured at specific intervals.
Detailed Protocol: The 24-Hour Dissection
Materials
-
Compound: THZ1 (Resuspend in DMSO; avoid freeze-thaw cycles).
-
Control: DMSO (Vehicle).
-
Lysis Buffer: RIPA (for WB) or Trizol (for RNA) containing Phosphatase Inhibitors (Critical: Sodium Orthovanadate/Fluoride) to preserve Pol II phosphorylation status.
Step-by-Step Methodology
Step 1: Cell Seeding
-
Seed cells (e.g.,
cells/well in 6-well plates) 24 hours prior to the first treatment to allow recovery. Ensure 80% confluency at harvest.
Step 2: The Reverse Treatment Schedule Calculate the harvest time (e.g., Friday 10:00 AM) and work backward.
-
T-24h (Thursday 10:00 AM): Treat Group A with THZ1 (e.g., 250 nM).
-
T-6h (Friday 4:00 AM): Treat Group B.
-
T-2h (Friday 8:00 AM): Treat Group C.
-
T-30min (Friday 9:30 AM): Treat Group D.
-
Control: Treat Group E with DMSO at T-24h (and optionally T-30m to control for drift, though usually one DMSO control suffices).
Step 3: Simultaneous Harvest (Friday 10:00 AM)
-
Stop: Place all plates on ice immediately.
-
Wash: Wash 2x with ice-cold PBS containing phosphatase inhibitors.
-
Lysis:
-
For Western Blot: Add RIPA buffer + Protease/Phosphatase inhibitors. Scrape and collect.
-
For RNA: Add Trizol or Lysis Buffer directly to wells.
-
Data Analysis & Interpretation
Summarize your results using the following framework to validate the mechanism.
Table 1: Expected Biological Readouts by Time Point
| Time Point | Biological Event | Key Biomarker (Method) | Expected Result |
| 0 - 30 min | Target Engagement | Pol II Ser5 / Ser7 (Western Blot) | Rapid Decrease (>50% loss). Total Pol II remains stable. |
| 30 min - 2 hr | Transcriptional Pause | Nascent RNA (PRO-seq / 4sU-seq) | Loss of polymerases at gene bodies; accumulation at TSS (if pausing) or loss at TSS (if initiation blocked). |
| 2 hr - 6 hr | "Addiction" Collapse | c-MYC / MCL1 (RT-qPCR / WB) | Significant downregulation of mRNA and protein due to short half-life. |
| 6 hr - 12 hr | Apoptosis Initiation | Annexin V / PI (Flow Cytometry) | Increase in Annexin V+ cells. |
| 12 hr - 24 hr | Cell Death | Cleaved PARP / Caspase-3 (WB) | Strong cleavage bands; massive viability loss. |
Critical Analysis Tips (The "Expert" Insight)
-
Pol II Ser2 vs. Ser5: THZ1 primarily inhibits CDK7 (Ser5/7 kinase). However, you will likely see a drop in Ser2 phosphorylation at later time points (2h+).
-
Why? Because Ser5 phosphorylation is often a "priming" event required for CDK9 to phosphorylate Ser2. A drop in Ser2 is a downstream consequence, not necessarily direct inhibition of CDK9 (unless high doses are used).
-
-
The "Sponge" Effect: If you see total Pol II levels drop at 24h, this is proteasomal degradation due to apoptosis, not the drug's primary mechanism. Focus on the ratio of p-Pol II to Total Pol II at early time points (0.5 - 4h).
-
Rescue Experiments: To prove on-target specificity, use a CRISPR-engineered cell line with a Cys312 mutation (CDK7-C312S) which prevents THZ1 binding. The effects described above should be abolished in this line.
References
-
Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[1][3][5] Nature, 511(7511), 616–620.[1][5] Link[3]
-
Chipumuro, E., et al. (2014). "CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven neuroblastoma." Cell, 159(5), 1126–1139. Link
-
Nilson, K. A., et al. (2015). "THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing." Molecular Cell, 59(4), 576–587. Link
-
Wang, Y., et al. (2015). "CDK7-dependent transcriptional addiction in triple-negative breast cancer." Cell, 163(1), 174–186. Link
-
Gao, Y., et al. (2021). "CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism."[6] Frontiers in Oncology, 11, 663360. Link
Sources
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5' and 3' ends of genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
storage conditions for THZ1 dihydrochloride DMSO stock solutions
Application Note: High-Performance Storage & Handling of THZ1 Dihydrochloride DMSO Stock Solutions
Abstract & Scientific Context
THZ1 dihydrochloride (THZ1 2HCl) is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Its mechanism of action relies on a targeted covalent bond formation with a cysteine residue (C312) outside the kinase domain, facilitated by an acrylamide "warhead" [1].
Critical Handling Warning: The efficacy of THZ1 is strictly dependent on the integrity of this electrophilic acrylamide moiety. Improper storage, particularly exposure to moisture or repeated freeze-thaw cycles, can lead to hydrolysis of the warhead or precipitation of the salt form, rendering the compound inactive. This guide outlines a rigorous protocol for the preparation, storage, and maintenance of THZ1 2HCl stock solutions to ensure experimental reproducibility.
Chemical Identity & Physicochemical Properties
Before handling, verify the specific salt form. THZ1 is available as a free base, dihydrochloride (2HCl), and tetrahydrochloride (4HCl). This protocol specifically addresses the Dihydrochloride form.
| Property | Specification | Notes |
| Compound Name | THZ1 Dihydrochloride | (E/Z)-THZ1 2HCl |
| CAS Number | 2095433-94-4 | Distinct from free base (1604810-83-4) |
| Molecular Weight | 638.98 g/mol | Use this value for Molarity calculations |
| Molecular Formula | C31H30Cl3N7O2 | Contains 2 HCl equivalents |
| Solubility (DMSO) | ≥ 50 mg/mL (78 mM) | Max reported ~250 mg/mL [2] |
| Solubility (Water) | Insoluble | Do not use aqueous buffers for stock |
| Solubility (Ethanol) | Insoluble | Avoid alcohols for stock prep |
Protocol: Preparation of Master Stock Solutions
Objective: Prepare a high-concentration (10 mM) Master Stock in anhydrous DMSO, ensuring complete solvation and sterility.
Reagents & Equipment
-
Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Do not use "old" DMSO; it is hygroscopic and absorbs water from the air.
-
Vessel: Amber glass vials or polypropylene tubes (light protection is critical).
-
Equipment: Ultrasonic bath, Vortex mixer, Analytical balance.
Step-by-Step Methodology
-
Calculations:
-
Target Concentration: 10 mM
-
Target Volume: 1 mL
-
Required Mass:
-
For THZ1 2HCl:
-
-
Solvation:
-
Weigh 6.39 mg of THZ1 2HCl powder into a sterile amber tube.
-
Add 1 mL of fresh Anhydrous DMSO .
-
Crucial Step: The salt form may dissolve slower than the free base. Vortex vigorously for 30 seconds.
-
-
Clarification (If needed):
-
If visible particulates remain, incubate the tube at 37°C for 5–10 minutes .
-
Apply sonication (ultrasonic bath) for 2–5 minutes.
-
QC Check: Invert the tube against a light source. The solution must be completely clear and yellow. Any turbidity indicates incomplete dissolution.
-
-
Aliquoting (The "Single-Use" Rule):
-
Never store the bulk stock in one tube.
-
Dispense the stock into small aliquots (e.g., 20 µL or 50 µL) suitable for single experimental runs.
-
Use O-ring screw cap tubes to prevent DMSO evaporation and moisture ingress.
-
Storage & Stability Architecture
The stability of the acrylamide warhead is temperature-dependent. Follow this hierarchy for storage:
| Storage Tier | Temperature | Stability Window | Recommended Use Case |
| Tier 1 (Optimal) | -80°C | 6 Months – 1 Year | Long-term banking of Master Stocks. |
| Tier 2 (Working) | -20°C | 1 – 3 Months | Active aliquots for weekly experiments. |
| Tier 3 (Avoid) | 4°C | < 1 Week | Not recommended due to potential precipitation. |
| Tier 4 (Critical) | RT (25°C) | < 24 Hours | Use immediately; degradation accelerates. |
Freeze-Thaw Policy:
-
Limit: Maximum 1 freeze-thaw cycle per aliquot.
-
Reasoning: Repeated temperature shifts cause condensation inside the tube. Water introduction leads to hydrolysis of the acrylamide warhead and precipitation of the hydrophobic core.
Visualized Workflows
Diagram 1: Master Stock Preparation & Aliquoting Workflow
This flowchart illustrates the critical path from powder to stable storage, emphasizing the "Single-Use" aliquot strategy to prevent degradation.
Caption: Workflow for preparing THZ1 2HCl stock solutions. Red nodes indicate critical control points requiring intervention.
Diagram 2: Troubleshooting Precipitation & Degradation
A decision tree for handling stock solutions that show signs of crashing out or loss of potency.
Caption: Decision matrix for troubleshooting THZ1 stock integrity. Persistent precipitation often indicates irreversible hydrolysis.
In Vivo Formulation Note
For animal studies, DMSO stocks must be diluted into aqueous vehicles immediately prior to use. A standard formulation for THZ1 is:
-
10% DMSO (containing the drug)[2]
-
40% PEG300
-
5% Tween-80 [2]
-
45% Saline [2]
-
Protocol: Add solvents in the order listed.[2] Vortex after each addition. If precipitation occurs upon adding Saline, sonicate gently. Use within 1 hour [2].
References
-
Kwiatkowski, N., Zhang, T., Rahl, P. B., et al. (2014).[3][4] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[3][4][5][6] Nature, 511(7511), 616–620.[3][5]
-
TargetMol.[1] (n.d.). THZ1 2HCl Product Sheet & Solubility Data. TargetMol.
-
Selleck Chemicals. (n.d.). THZ1 2HCl Handling Instructions. SelleckChem.
-
MedChemExpress. (n.d.). THZ1 Hydrochloride Datasheet. MedChemExpress.
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- 1. THZ1 2HCl | CDK | TargetMol [targetmol.com]
- 2. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing THZ1 for the Targeted Downregulation of MCL1 and XIAP Expression
Introduction: Targeting Transcriptional Dependencies in Cancer
The landscape of cancer therapy is increasingly shifting towards targeting the fundamental molecular machinery that drives oncogenesis. Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous, high-level expression of specific oncogenes and survival proteins for their proliferation and maintenance.[1] This dependency often arises from the hijacking of transcriptional regulatory elements, such as super-enhancers, which drive robust expression of key cancer-related genes.[1][2]
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical node in this process. As a core component of the general transcription factor IIH (TFIIH), CDK7 plays an indispensable role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] Inhibition of CDK7, therefore, offers a powerful strategy to globally disrupt the transcriptional program to which a cancer cell is addicted.
THZ1 is a potent, selective, and covalent inhibitor of CDK7.[5][6] By irreversibly binding to a unique cysteine residue (Cys312) outside the kinase domain of CDK7, THZ1 effectively blocks its enzymatic activity, leading to a profound and selective suppression of transcription, particularly of genes associated with super-enhancers. Among the key targets of this transcriptional repression are two critical anti-apoptotic proteins: Myeloid Cell Leukemia 1 (MCL1) and X-linked Inhibitor of Apoptosis Protein (XIAP).
MCL1 is a member of the BCL-2 family of proteins that prevents apoptosis by sequestering pro-apoptotic proteins like BAK and BAX.[7] XIAP directly binds to and inhibits caspases, the key executioners of apoptosis.[8] The overexpression of MCL1 and XIAP is a common feature in many malignancies, contributing to tumor survival and resistance to conventional therapies.[9][10][11] Due to their short mRNA and protein half-lives, their expression levels are highly sensitive to transcriptional inhibition.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of THZ1 to specifically downregulate MCL1 and XIAP expression in cancer cell lines. We will detail the underlying mechanism, provide validated, step-by-step protocols for experimental execution, and offer insights into data interpretation and troubleshooting.
Mechanism of Action: From CDK7 Inhibition to Apoptosis
The efficacy of THZ1 in downregulating MCL1 and XIAP stems from its direct and potent inhibition of CDK7, which sets off a cascade of events culminating in transcriptional repression and apoptosis.
-
Inhibition of CDK7: THZ1 covalently binds to CDK7, inhibiting its kinase activity.
-
Suppression of RNAPII Phosphorylation: Active CDK7 is required for the phosphorylation of serines 5 and 7 on the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcriptional initiation and elongation.[3][4] THZ1 treatment leads to a rapid and sustained decrease in RNAPII CTD phosphorylation.[3]
-
Transcriptional Repression: The hypo-phosphorylated state of RNAPII results in promoter-proximal pausing and a failure of productive transcriptional elongation.[4][12] This effect is particularly pronounced at super-enhancer-driven genes, which include many key oncogenes and survival factors.[1]
-
Downregulation of MCL1 and XIAP: The genes encoding MCL1 and XIAP are highly transcribed and their corresponding proteins have short half-lives, making them exquisitely sensitive to transcriptional inhibition.[9][10][13] THZ1 treatment leads to a rapid decline in both mRNA and protein levels of MCL1 and XIAP.[9][10]
-
Induction of Apoptosis: The depletion of these critical anti-apoptotic proteins lowers the threshold for apoptosis. This sensitizes cancer cells to cell death signals, leading to the activation of the caspase cascade and programmed cell death.[5][10]
Caption: THZ1 pathway from CDK7 inhibition to apoptosis induction.
Experimental Design and Workflow
A logical and well-controlled experimental plan is crucial for obtaining reliable and reproducible data. The following workflow provides a comprehensive approach to characterizing the effects of THZ1.
Caption: Overall experimental workflow for THZ1 treatment and analysis.
Rationale Behind Key Experimental Choices
-
Cell Line Selection: Choose cell lines known for their reliance on transcriptional programs for survival (e.g., T-cell acute lymphoblastic leukemia, multiple myeloma, or MYC-amplified tumors).[13][14] THZ1 has shown broad activity, with over half of 1,000 cancer cell lines tested showing an IC50 below 200 nM.[4]
-
Dose-Response and Time-Course: These initial experiments are critical for establishing the optimal parameters for your specific cell model. They ensure that the observed effects are not due to non-specific toxicity and allow you to capture the dynamics of mRNA and protein turnover. MCL1 and XIAP downregulation can be observed at both the mRNA and protein level in a time- and dose-dependent manner.[6]
-
Multi-level Readouts: Analyzing mRNA (RT-qPCR), protein (Western Blot), and a functional outcome (apoptosis) provides a robust, self-validating system. A decrease in mRNA should precede the decrease in protein, which in turn should correlate with an increase in apoptotic markers like cleaved caspase-3 and Annexin V staining.
Protocols
Materials and Reagents
-
THZ1: (e.g., Sigma-Aldrich, Cat. No. SML1543). Reconstitute in DMSO to a stock concentration of 10-50 mM. Aliquot and store at -80°C to avoid freeze-thaw cycles.[15]
-
Cell Culture: Appropriate cancer cell line, complete growth medium, flasks, plates, PBS, and trypsin.
-
RT-qPCR: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and validated primers for MCL1, XIAP, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Western Blot: RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), Laemmli sample buffer, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), and primary/secondary antibodies.
-
Primary Antibodies: Anti-MCL1, Anti-XIAP, Anti-Cleaved Caspase-3, Anti-β-actin (or other loading control).
-
-
Apoptosis Assay: Annexin V-FITC/PI Apoptosis Detection Kit.
Protocol: Cell Treatment with THZ1
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and recover for 18-24 hours post-seeding.
-
Preparation of THZ1 Dilutions: Prepare fresh serial dilutions of THZ1 from the stock solution in complete growth medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest THZ1 dose.
-
Causality: Preparing fresh dilutions is crucial as the compound's stability in aqueous media can vary. The vehicle control is essential to ensure that the observed effects are due to THZ1 and not the DMSO solvent.
-
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of THZ1 or the vehicle control.
-
Incubation: Incubate the cells for the predetermined time (e.g., 6, 12, 24 hours) based on your time-course experiment.
Protocol: Analysis of mRNA Expression by RT-qPCR
-
RNA Extraction: Following treatment, wash cells once with ice-cold PBS and lyse them directly in the well using the lysis buffer from your chosen RNA extraction kit. Proceed according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.[6]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your target genes (MCL1, XIAP) and a housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression using the comparative CT (ΔΔCT) method.[16][17] The expression of target genes should be normalized to the housekeeping gene and presented as a fold change relative to the vehicle-treated control.
Table 1: Representative RT-qPCR Data after 12h THZ1 Treatment
| Target Gene | THZ1 Concentration (nM) | Normalized Fold Change (vs. Vehicle) |
| MCL1 | 50 | 0.65 |
| MCL1 | 100 | 0.31 |
| XIAP | 50 | 0.72 |
| XIAP | 100 | 0.45 |
Protocol: Analysis of Protein Expression by Western Blot
-
Cell Lysis: After treatment, place the culture dish on ice and wash cells with ice-cold PBS. Add ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[18]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[18]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies (e.g., anti-MCL1, anti-XIAP, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Table 2: Representative Western Blot Densitometry Data after 24h THZ1 Treatment
| Target Protein | THZ1 Concentration (nM) | Relative Protein Level (vs. Vehicle, normalized to β-actin) |
| MCL1 | 50 | 0.58 |
| MCL1 | 100 | 0.22 |
| XIAP | 50 | 0.68 |
| XIAP | 100 | 0.39 |
| Cleaved Caspase-3 | 50 | 2.15 |
| Cleaved Caspase-3 | 100 | 4.78 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No change in MCL1/XIAP protein levels | 1. THZ1 concentration is too low. 2. Treatment duration is too short. 3. Cell line is resistant. | 1. Confirm IC50 with a viability assay. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48h). 3. Verify CDK7 expression and consider alternative cell lines. |
| High background on Western Blot | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time to 1.5-2 hours or switch blocking agent (milk vs. BSA). 2. Titrate primary and secondary antibodies. 3. Increase the number/duration of TBST washes. |
| Inconsistent RT-qPCR results | 1. Poor RNA quality/quantity. 2. Inefficient cDNA synthesis. 3. Suboptimal primers. | 1. Assess RNA integrity (e.g., via gel or Bioanalyzer). 2. Use a high-quality reverse transcriptase and ensure proper reaction setup. 3. Validate primer efficiency with a standard curve. |
| High cell death in vehicle control | 1. DMSO concentration is too high. 2. Cells were overgrown or unhealthy before treatment. | 1. Ensure the final DMSO concentration is ≤ 0.1%. 2. Ensure cells are seeded at an appropriate density and are healthy prior to the experiment. |
Conclusion
THZ1 is a powerful chemical probe for investigating the consequences of acute transcriptional inhibition in cancer. By potently and selectively targeting CDK7, THZ1 effectively downregulates the expression of key anti-apoptotic proteins MCL1 and XIAP, providing a robust method to induce apoptosis in transcriptionally addicted cancer cells. The protocols outlined in this guide provide a validated framework for researchers to reliably assess the impact of THZ1 on this critical survival pathway. Furthermore, the mechanistic insights gained from these studies can inform the development of novel therapeutic strategies, including the rational combination of CDK7 inhibitors with other agents, such as BCL-2 inhibitors, to achieve synergistic anti-tumor effects.[9][19]
References
-
CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263. Cell Death & Disease, [Link]
-
CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology, [Link]
-
Super-Enhancers Promote Transcriptional Dysregulation in Nasopharyngeal Carcinoma. Cancer Research, [Link]
-
Corrigendum: THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors. ResearchGate, [Link]
-
CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263. PMC - PubMed Central, [Link]
-
CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. PMC, [Link]
-
THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors. Phillip (tiME) lab, [Link]
-
THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing. PMC - NIH, [Link]
-
Mechanism and functional role of XIAP and Mcl-1 down-regulation in flavopiridol/vorinostat antileukemic interactions. PubMed, [Link]
-
Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. PMC - PubMed Central, [Link]
-
CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. Oxford Academic, [Link]
-
The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. PMC, [Link]
-
Protocol for MLC1 Antibody (Cat. No. 525 005) Western Blot (WB) AP Detection. Synaptic Systems, [Link]
-
Mechanism and functional role of XIAP and Mcl-1 down-regulation in flavopiridol/vorinostat antileukemic interactions. AACR Journals, [Link]
-
Targeting Transcriptional Addictions in Small Cell Lung Cancer with a Covalent CDK7 Inhibitor. MIT Open Access Articles, [Link]
-
Figure 1. Western blot and qRT-PCR analysis of Mcl-1, Bcl-2, and Bcl-xl... ResearchGate, [Link]
-
Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis. Cell Communication and Signaling, [Link]
-
Mcl-1 Protein and Viral Infections: A Narrative Review. MDPI, [Link]
-
Western Blot Analysis of XIAP and Apoptosis-Related Protein Expression... ResearchGate, [Link]
-
X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy. Frontiers in Oncology, [Link]
-
Tutorial: Guidelines for Single-Cell RT-qPCR. PubMed, [Link]
-
Targeting MCL-1 protein to treat cancer: opportunities and challenges. PMC, [Link]
-
General Protocol for Western Blotting. Bio-Rad, [Link]
-
Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal, [Link]
-
Tutorial: Guidelines for Single-Cell RT-qPCR. MDPI, [Link]
-
A) Western blot analysis of Bcl-2, Mcl-1, cleaved Caspase-9, cleaved... ResearchGate, [Link]
Sources
- 1. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Super-Enhancers Promote Transcriptional Dysregulation in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 6. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and functional role of XIAP and Mcl-1 down-regulation in flavopiridol/vorinostat antileukemic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 16. Tutorial: Guidelines for Single-Cell RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. bio-rad.com [bio-rad.com]
- 19. philliptimelab.wse.jhu.edu [philliptimelab.wse.jhu.edu]
Troubleshooting & Optimization
Technical Support Center: THZ1 Solubility & Formulation Guide
Core Directive: The Physicochemical Challenge
Executive Summary: THZ1 is a highly lipophilic covalent inhibitor (LogP ~4.75). It possesses excellent solubility in organic solvents (DMSO >10 mM) but near-zero solubility in aqueous buffers. Precipitation events—often invisible to the naked eye—are the primary cause of "false resistance" in viability assays and inconsistent IC50 data.
The Mechanism of Failure ("Oiling Out"): When a high-concentration DMSO stock of THZ1 is introduced directly into aqueous media, the solvent (DMSO) diffuses into the water faster than the drug can disperse. This creates a local environment where the drug concentration exceeds its solubility limit, forcing THZ1 to crash out as micro-crystals or oil droplets.
Visualizing the Failure Mode
The following diagram illustrates the kinetic failure that occurs during improper direct addition.
Caption: Figure 1. The "Oiling Out" Phenomenon. Rapid diffusion of DMSO leaves hydrophobic THZ1 molecules stranded, leading to crystal nucleation if mixing is insufficient.
Best Practice Protocols
Protocol A: The "Serial Dilution in DMSO" Method (Recommended)
Purpose: To reduce pipetting errors and prevent precipitation by lowering the concentration of the stock before it touches the aqueous phase.
| Step | Action | Technical Rationale |
| 1 | Thaw Stock | Thaw 10 mM THZ1 stock at 37°C for 5 mins. Vortex until clear. Critical: Ensure no visible particulates. |
| 2 | DMSO Dilution | Prepare a 1000x Working Stock in DMSO. Example: If target is 100 nM, dilute 10 mM stock 1:100 in DMSO to make a 100 µM intermediate. |
| 3 | Media Prep | Pre-warm culture media to 37°C. Cold media accelerates precipitation. |
| 4 | The Spike | Add the 1000x DMSO intermediate to the media (1:1000 dilution). Technique: Submerge pipette tip, dispense rapidly, and immediately vortex or pipette up/down. |
| 5 | Final Check | Final DMSO concentration is 0.1%. Inspect under 10x objective for crystals. |
Protocol B: The "Serum-Precoating" Method (For Difficult Cases)
Purpose: Uses Albumin (BSA/FBS) in the media to sequester THZ1, acting as a natural carrier to prevent crystallization.
-
Place the required volume of 100% FBS (or high-BSA media) in a small tube.
-
Add the THZ1 DMSO stock to this serum/concentrate first. Vortex vigorously.
-
Dilute this "spiked serum" into the final serum-free or low-serum media.
Troubleshooting & FAQs
Q1: My media looks clear, but my IC50 is shifting. Is it precipitating?
Answer: Likely, yes. THZ1 precipitation often forms micro-crystals (1–10 µm) that are invisible to the naked eye but settle to the bottom of the plate.
-
Diagnostic: View the well bottom under a phase-contrast microscope (20x). If you see "shards" or refractive dots that aren't cells, your drug has crashed out.
-
Correction: Switch to Protocol A . Do not store diluted media; prepare fresh immediately before use.
Q2: Can I store THZ1 diluted in media at 4°C?
Answer: No.
-
Reasoning: Low temperatures decrease the kinetic solubility of hydrophobic compounds. Furthermore, THZ1 is a covalent inhibitor (targeting Cys312 of CDK7); prolonged incubation in media (even without cells) can lead to hydrolysis or non-specific binding to serum proteins, reducing effective concentration.
-
Rule: "Dilute and Dose" within 15 minutes.
Q3: Why does my 10 mM DMSO stock look cloudy after freezing?
Answer: This indicates water contamination . DMSO is hygroscopic (absorbs water from air).
-
The Cycle: Water enters DMSO
Solubility drops THZ1 precipitates inside the "stock" tube. -
Fix: Centrifuge the stock (13,000 rpm, 5 min). If a pellet forms, the stock is compromised. Re-dissolve by warming to 37°C and sonicating.[4][5] Aliquot into single-use vials to prevent future freeze-thaw moisture entry.
Q4: Is 1% DMSO acceptable if I can't get it to dissolve?
Answer: Avoid if possible.
-
Risk: While 1% DMSO improves solubility, it can induce differentiation or stress responses in sensitive cell lines (e.g., T-ALL lines like Jurkat/Loucy), confounding the specific CDK7 inhibition effects.
-
Limit: Target
DMSO. If higher solubility is needed, use the Serum-Precoating Method (Protocol B) rather than increasing DMSO.
Validated Workflow Diagram
The following flowchart outlines the decision matrix for handling THZ1 based on your specific media conditions.
Caption: Figure 2.[2][6] Decision Matrix for THZ1 Formulation. Serum-free conditions require an intermediate protein-complexing step to maintain solubility.
References
-
Kwiatkowski, N., et al. (2014).[2][7] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[2][7][8] Nature, 511, 616–620.[2][9]
- Context: The foundational paper describing THZ1 synthesis, IC50 values (Jurkat/Loucy lines), and covalent binding mechanism (Cys312).
-
Cayman Chemical. (n.d.). THZ1 Product Information & Solubility Data.
- Context: Provides physicochemical data verifying DMSO solubility (>10 mg/mL) and aqueous insolubility.
-
BenchChem. (2025).[10] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Context: General principles for handling hydrophobic triterpenoids and kinase inhibitors in aqueous media.
-
Sigma-Aldrich. (n.d.). Troubleshooting Precipitates in Cell Culture.
- Context: Guidelines on identifying calcium salts vs.
Sources
- 1. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing THZ1 In Vivo Pharmacokinetics
Topic: Improving in vivo half-life and efficacy of THZ1 (CDK7 inhibitor) in animal models. Audience: Senior Researchers, Pharmacologists, and In Vivo Scientists. Version: 2.0 (Current Standards)
The Challenge: The "45-Minute Wall"
Executive Summary:
THZ1 is a potent covalent inhibitor of CDK7, but its utility in animal models is severely compromised by its pharmacokinetic (PK) profile. In mouse plasma, THZ1 exhibits a half-life (
This rapid clearance creates a "sawtooth" exposure profile where drug levels drop below the IC
This guide provides three modules to overcome this limitation: Formulation Chemistry , Dosing Strategy , and Structural Alternatives .
Module 1: Formulation Optimization (The Solubility-Stability Axis)
The Problem:
Standard formulations (e.g., DMSO/PBS) often lead to precipitation in the peritoneal cavity (IP dosing). Precipitated drug acts as a depot with poor absorption, leading to low plasma
The Solution: Sulfobutylether-
Protocol: Preparation of THZ1 in 30% Captisol
Use this protocol to prepare a stable 10 mg/kg dosing solution.
Reagents:
-
THZ1 powder (Store at -80°C).
-
DMSO (Anhydrous, cell-culture grade).
-
Captisol® (SBE-
-CD) or 2-Hydroxypropyl- -cyclodextrin (HP- -CD). -
Sterile Water for Injection.
Step-by-Step Workflow:
-
Prepare Vehicle (30% Captisol):
-
Dissolve 30 g of Captisol in 100 mL of sterile water.
-
Filter sterilize (0.22 µm PES filter). Store at 4°C.
-
-
Solubilize THZ1 (Stock):
-
Dissolve THZ1 in 100% DMSO to create a 50 mg/mL stock solution.
-
Critical: Ensure complete dissolution by vortexing.
-
-
Complexation (Final Formulation):
-
Target Concentration: 1 mg/mL (for 10 mg/kg dosing at 10 mL/kg volume).
-
Add 2% volume of THZ1 DMSO stock slowly to 98% volume of the 30% Captisol vehicle while vortexing continuously.
-
Example: To make 1 mL of dosing solution: Add 20 µL of THZ1 stock (50 mg/mL) to 980 µL of 30% Captisol.
-
-
Validation:
-
The solution should be clear and colorless.
-
Sonication: If slightly cloudy, sonicate in a water bath at RT for 5–10 minutes.
-
Stability: Use within 24 hours. Do not freeze the final formulation.
-
Module 2: Dosing Strategy (The Exposure Axis)
The Problem: Even with perfect formulation, metabolic clearance (hepatic) remains high. A Once-Daily (QD) regimen often leaves the tumor unsuppressed for 18+ hours.
The Solution: Metronomic BID Dosing
Because CDK7 inhibition targets short-lived mRNAs (MYC, MCL1), continuous suppression is more critical than high peak exposure (
Recommended Regimen Comparison
| Parameter | Standard (Risky) | Optimized (Recommended) | Rationale |
| Dose | 10 mg/kg | 10 mg/kg | High enough to saturate CDK7 covalent bonding. |
| Frequency | QD (Every 24h) | BID (Every 12h) | Prevents transcriptional recovery of MYC. |
| Route | IP | IP (or IV) | IP is standard for xenografts; IV requires catheterization for BID. |
| Vehicle | DMSO/PBS | 2% DMSO / 30% Captisol | Prevents precipitation-induced variability. |
Visualizing the Biological Logic
The following diagram illustrates why BID dosing is non-negotiable for THZ1 efficacy.
Figure 1: The kinetic race between CDK7 resynthesis and THZ1 dosing frequency.[1] QD dosing allows "Recovery," leading to survival. BID dosing forces the pathway toward Apoptosis.
Module 3: Technical Pivot (The "Plan B")
If THZ1 fails to show efficacy despite 10 mg/kg BID dosing in Captisol, the issue is likely intrinsic metabolic instability in your specific mouse strain or model.
The Pivot: Switch to THZ2 THZ1 has a para-acrylamide moiety.[2] THZ2 is a structural analog with a meta-acrylamide moiety.[2]
-
Benefit: THZ2 has a ~5x longer half-life (
hours) in mice compared to THZ1. -
Potency: Equivalent selectivity and potency against CDK7.[2]
-
Citation: Wang et al. (2015) developed THZ2 specifically to address the in vivo instability of THZ1.
Troubleshooting & FAQs
Q1: The mice are losing weight (>15%) rapidly. Is this drug toxicity?
-
Diagnosis: Likely off-target toxicity or vehicle toxicity (peritonitis), not necessarily CDK7 mechanism.
-
Check: Are you using >10% DMSO? If so, switch to the Captisol protocol immediately. High DMSO causes severe peritoneal inflammation.
-
Action: Reduce dose to 5 mg/kg BID or switch to a "5 days on / 2 days off" schedule to allow recovery.
Q2: I see white precipitate in the syringe or at the injection site.
-
Cause: THZ1 has crashed out of solution. The animal received effectively 0 mg/kg.
-
Fix:
-
Ensure the Captisol vehicle is at room temperature, not cold.[3]
-
Do not use PBS/Saline as the diluent; salts decrease solubility. Use water for the Captisol mixture.
-
Sonicate the final solution for 10 minutes before loading syringes.
-
Q3: Can I use oral gavage (PO)?
-
Answer: No. THZ1 has poor oral bioavailability due to the "Rule of 5" violations and acid instability. IP or IV are the only validated routes for consistent data.
Q4: How do I validate that the drug is working in vivo?
-
Protocol: Do not rely solely on tumor volume. Perform a Pharmacodynamic (PD) study.
Troubleshooting Logic Flow
Figure 2: Decision matrix for troubleshooting THZ1 in vivo experiments.
References
-
Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor." Nature, 511(7511), 616-620. (Original description of THZ1).
-
Wang, Y., et al. (2015). "CDK7-dependent transcriptional addiction in triple-negative breast cancer." Cell, 163(1), 174-186. (Describes the development of THZ2 to improve in vivo half-life).
-
Zhang, Z., et al. (2019). "Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy." Acta Pharmaceutica Sinica B, 10(11). (Review of PK limitations and half-life data).
-
Captisol® (Ligand Pharmaceuticals). "Formulation and Solubility Guide." (General protocols for SBE-
-CD usage).
Sources
- 1. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variable IC50 results with THZ1 dihydrochloride
Technical Support Center: THZ1 Dihydrochloride
Introduction: Navigating the Nuances of THZ1 Dihydrochloride IC50 Determination
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression.[1][2] By targeting a non-catalytic cysteine (C312) on CDK7, THZ1 offers a powerful tool for investigating cancer biology, particularly in tumors addicted to transcriptional amplification.[3] However, its covalent mechanism and potent biological activity introduce complexities in experimental design that can lead to significant variability in half-maximal inhibitory concentration (IC50) values.
This guide is designed to serve as a dedicated resource for researchers encountering variability in their THZ1 experiments. We will move beyond generic protocols to address the causal factors behind inconsistent results, providing a framework for designing self-validating experiments that yield robust, reproducible, and publishable data.
Frequently Asked Questions & Troubleshooting Guide
Q1: My experimentally determined IC50 for THZ1 is significantly different from published values. What is the most likely reason?
This is the most common query we receive. The variability in IC50 values for THZ1 is not just expected; it is a direct reflection of the compound's mechanism and diverse biological contexts. There is no single "correct" IC50 value; it is highly dependent on your experimental parameters. The four most critical factors are: 1) Cell Line Genetics, 2) Assay Duration, 3) Compound Handling & Stability, and 4) Viability Assay Choice.
Published literature clearly demonstrates this wide range. For example, the IC50 in Jurkat T-ALL cells is reported around 50 nM, while in Loucy cells, it is as low as 0.55 nM.[3][4] In a panel of breast cancer cell lines, IC50 values after a 2-day treatment ranged from 80-300 nM.[5]
Table 1: Representative Published IC50 Values for THZ1
| Cell Line | Cancer Type | Assay Duration | Reported IC50 | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not Specified | 50 nM | [3] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | Not Specified | 0.55 nM | [3] |
| SKBR3 | Breast Cancer (ER-/HER2+) | 7 days | ~20 nM (Estimated) | [5] |
| JIMT-1 | Breast Cancer (ER-/HER2+) | 7 days | ~500 nM (Estimated) | [5] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 4 days | ~100 nM | [6] |
Primary Insight: Do not treat the literature value as a benchmark to replicate. Instead, use it as a guide to establish a relevant concentration range for your specific cell model and experimental conditions. The key is internal consistency and understanding the variables that produce your specific result.
Q2: How does the covalent nature of THZ1 specifically influence IC50 and why is assay duration so critical?
Understanding this point is crucial for working with THZ1. Unlike a reversible inhibitor, which establishes a rapid equilibrium with its target, a covalent inhibitor like THZ1 forms a permanent bond. This has profound implications for assay design.
-
Causality: The inhibitory effect of THZ1 is cumulative. Over time, more and more CDK7 molecules become irreversibly bound, even at low concentrations of the inhibitor. A short-term assay (e.g., 24 hours) might only reflect the initial rate of covalent modification and its immediate downstream effects. A longer-term assay (e.g., 72-96 hours) allows for the accumulation of inhibited CDK7, leading to a more profound biological effect and, consequently, a lower apparent IC50 value .
This time-dependency is a well-documented source of variability for IC50 determination in general and is amplified for covalent inhibitors.[7] Studies comparing 2-day versus 7-day THZ1 treatments in breast cancer cells found significantly different IC50 values, highlighting this principle.[5]
Experimental Recommendation: We strongly advise performing a time-course experiment (e.g., 24, 48, 72, and 96 hours) as a primary characterization of your cell line's response to THZ1. This provides a much richer understanding of the compound's cytostatic and cytotoxic effects over time than a single endpoint measurement.
Caption: Workflow comparing reversible vs. covalent inhibitor kinetics.
Q3: I'm observing high variability between replicate wells and plates. What are the most common technical errors?
Inconsistent results within the same experiment often point to issues with compound handling or assay setup. Given THZ1's chemical properties, meticulous technique is paramount.
-
Issue 1: Solubility and Precipitation
-
The Problem: THZ1 dihydrochloride is the salt form, which improves initial aqueous solubility. However, the free base is poorly soluble in water.[3] When a concentrated DMSO stock is diluted into aqueous culture medium, the compound can precipitate if the final DMSO concentration is too low or if the media components (e.g., serum proteins) promote aggregation. This precipitation is often invisible to the naked eye but drastically reduces the effective concentration of the drug in solution.
-
The Solution:
-
High-Quality DMSO: Always use fresh, anhydrous DMSO to prepare your master stock (e.g., 10-20 mM).[1]
-
Sonication: After dissolving THZ1 in DMSO, sonicate the vial for 5-10 minutes to ensure complete dissolution.[4][8]
-
Serial Dilutions: Prepare intermediate dilutions in DMSO before making the final dilution into culture medium. Avoid single, large dilutions from a high-concentration stock directly into media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is consistent across all treatments and is typically ≤ 0.5% to avoid vehicle-induced toxicity.
-
Vortex During Dilution: When adding the drug to the culture medium, vortex or pipette mix vigorously to ensure rapid and uniform dispersion, minimizing localized high concentrations that can cause precipitation.
-
-
-
Issue 2: Compound Stability in Media
-
The Problem: The acrylamide moiety in THZ1, which is essential for its covalent binding, can be susceptible to degradation or reaction with components in the culture medium (e.g., free thiols like cysteine or glutathione in serum).
-
The Solution: Always prepare fresh dilutions of THZ1 in culture medium immediately before adding to the cells. Do not store diluted THZ1 in media for extended periods.
-
-
Issue 3: Inconsistent Cell Seeding and Edge Effects
-
The Problem: Non-uniform cell density across the plate is a major source of error. Furthermore, wells on the outer edges of a 96-well plate are prone to faster evaporation, which concentrates the drug and media components, skewing results.[9]
-
The Solution:
-
Cell Counting: Always perform an accurate cell count (e.g., with a hemocytometer and trypan blue) to ensure you seed the correct number of cells.
-
Homogeneous Suspension: Ensure your cell suspension is homogeneous before and during plating. Gently swirl the reservoir frequently.
-
Avoid Edge Wells: Do not use the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier, reducing evaporation in the inner wells.[9]
-
-
Caption: Recommended workflow for a robust THZ1 IC50 experiment.
Q4: Which cell viability assay is the best choice for THZ1?
The choice of assay can significantly impact your results because different assays measure different biological endpoints. THZ1 can induce both cell cycle arrest (a cytostatic effect) and apoptosis (a cytotoxic effect), and the dominant phenotype can be cell-line and concentration-dependent.[2][10]
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These measure the activity of mitochondrial dehydrogenases.[9]
-
Pros: Inexpensive and widely used.
-
Cons: Can be confounded by changes in cell metabolism or size that don't correlate with cell number. A cell that is arrested but still metabolically active will register as "viable." This can lead to an overestimation of the IC50 .
-
-
ATP Content Assays (e.g., CellTiter-Glo®): These measure the total ATP level, which is a robust indicator of metabolically active, viable cells. ATP levels drop rapidly upon cell death.
-
Pros: Highly sensitive, excellent linearity, and less prone to metabolic artifacts than MTT. Generally considered a gold standard.
-
Cons: More expensive.
-
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These measure cell death by detecting compromised cell membranes.
-
Pros: Directly measures cytotoxicity.
-
Cons: Will not detect cytostatic effects. If THZ1 primarily causes cell cycle arrest in your model, these assays will dramatically overestimate the IC50.
-
-
Direct Cell Counting / Imaging-Based Readouts: These provide a direct measure of cell number.
-
Pros: The most direct measure of proliferation inhibition.
-
Cons: Can be lower throughput, though modern automated imagers have improved this.
-
Recommendation: For a comprehensive assessment, we recommend an ATP-based assay like CellTiter-Glo, as it provides a robust and sensitive measure of overall cell viability that reflects both cytostatic and cytotoxic effects. If resources permit, complementing this with a direct measure of apoptosis (e.g., Caspase-Glo® or Annexin V staining) can provide deeper mechanistic insight.
Mechanistic Context: The Dual Action of THZ1
To troubleshoot effectively, it is essential to understand THZ1's mechanism. CDK7 is a component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is critical for transcription initiation and elongation.[2][11] Additionally, as the CDK-Activating Kinase (CAK), CDK7 phosphorylates and activates cell cycle CDKs like CDK1, CDK2, CDK4, and CDK6.[2] By inhibiting CDK7, THZ1 delivers a dual blow: it globally disrupts transcription (with a preference for genes with super-enhancers, like MYC) and halts cell cycle progression.[2][11]
Caption: Dual mechanism of THZ1 action on transcription and cell cycle.
Validated Protocols
Protocol 1: Preparation of THZ1 Dihydrochloride Stock Solution
-
Reconstitution: Centrifuge the vial of THZ1 dihydrochloride powder briefly to collect all material at the bottom. Reconstitute in anhydrous, high-quality DMSO to a final concentration of 10 mM.
-
Dissolution: Vortex the vial for 1 minute. Place the vial in an ultrasonic water bath for 10 minutes to ensure complete dissolution. Visually inspect for any particulates.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes. Store aliquots at -80°C for long-term stability (up to 6 months).[1] For short-term use (up to 1 month), -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Best-Practice Workflow for IC50 Determination (96-Well Format)
-
Cell Seeding: Trypsinize and count cells. Adjust cell density in pre-warmed complete medium to achieve 20-30% confluency at the time of drug addition. Seed 90 µL of cell suspension per well, leaving the perimeter wells filled with 100 µL of sterile PBS. Allow cells to adhere and recover for 18-24 hours.
-
Drug Dilution: On the day of the experiment, thaw a fresh aliquot of the 10 mM THZ1 stock. Prepare a 10-point, 3-fold serial dilution series in DMSO.
-
Working Solution Preparation: Prepare the final drug working solutions by diluting the DMSO series 100-fold into pre-warmed complete medium (this creates a 10X final concentration stock, with DMSO at 1%). For example, add 2 µL of each DMSO dilution to 198 µL of medium. Mix thoroughly.
-
Cell Treatment: Add 10 µL of the 10X working solutions to the corresponding wells containing 90 µL of cells (final DMSO concentration will be 0.1%). Include "vehicle control" wells (treated with 0.1% DMSO) and "no cell" blank wells (media only).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C, 5% CO2.
-
Viability Assessment: Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent according to the manufacturer's instructions.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Subtract the average blank reading from all wells. Normalize the data by setting the average vehicle control as 100% viability and blank as 0%. Plot the normalized response vs. log[concentration] and fit the data using a four-parameter variable slope non-linear regression model to determine the IC50.
References
-
García-Cuéllar, M.P., et al. (2020). THZ1 IC50 data in breast cancer cell line panel after 2 days and 7 days... ResearchGate. Available at: [Link]
-
Li, Y., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology. Available at: [Link]
-
Li, B., et al. (2019). Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation. Journal of Cancer. Available at: [Link]
-
Hernández, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available at: [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Zhou, J., et al. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Journal of Hematology & Oncology. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
Li, B., et al. (2019). Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation. PMC - NIH. Available at: [Link]
-
Rasool, R.U., et al. (2019). The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. Nature Communications. Available at: [Link]
-
Gufford, B.T., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 11. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation [jcancer.org]
handling hygroscopic nature of THZ1 dihydrochloride powder
Senior Application Scientist Desk Subject: Mastering the Hygroscopic Nature of THZ1 Dihydrochloride (CDK7 Inhibitor)
Executive Summary
You are likely working with THZ1 Dihydrochloride (THZ1 2HCl) rather than the free base because the salt form offers superior aqueous solubility and bioavailability for biological assays. However, this comes at a cost: extreme hygroscopicity .
The hydrochloride salt moiety readily forms hydrogen bonds with atmospheric moisture. If mishandled, the powder will deliquesce (turn into a sticky gum), leading to three critical failures:
-
Stoichiometric Error: You are weighing water, not drug, resulting in under-dosing.
-
Hydrolytic Degradation: Moisture accelerates the breakdown of the covalent acrylamide "warhead" essential for binding Cys312 on CDK7.
-
Solubility Crash: Hydrated crystals often form polymorphs that are paradoxically harder to dissolve in organic solvents like DMSO.
This guide provides a self-validating protocol to neutralize these risks.
Part 1: The "Dry Chain" Protocol (Receiving & Weighing)
The Golden Rule: Never open a cold vial.
Step-by-Step Workflow
-
Equilibration (The Patience Test):
-
Upon removing the vial from -20°C storage, place it in a desiccator at room temperature (RT).
-
Wait Time: Minimum 4 hours (preferably overnight).
-
Scientific Logic:[1][2][3][4] If you open a cold vial, the temperature differential causes immediate condensation of atmospheric water vapor onto the powder. This is irreversible.
-
-
The "Difference Weighing" Technique:
-
Do not use a spatula to transfer powder to a weigh boat. The static charge and stickiness of THZ1 2HCl will cause loss of material.
-
Protocol:
-
Tare the balance with your destination vial (e.g., an amber glass HPLC vial).
-
Take the source vial of THZ1.[5]
-
Gently tap the source vial to loosen powder.
-
Invert and tap a small amount directly into the destination vial.
-
Immediately recap the source vial.
-
Weigh the destination vial.
-
Calculate the solvent volume required based on this specific mass (
).
-
-
-
Visual Validation:
-
Pass: Powder is free-flowing and yellow/orange.
-
Fail: Powder is clumped, darker orange, or sticking to the glass walls (indicates moisture contamination).
-
Part 2: Solubilization & Stock Management
Critical Reagent: Use only Anhydrous DMSO (sealed ampoules recommended). Old DMSO absorbs water from the air, which will degrade THZ1 over time.
Solubility Data Table
| Solvent System | Solubility Limit | Stability | Usage Context |
| Anhydrous DMSO | ~100 mg/mL (156 mM) | High (-80°C) | Primary Stock Solution |
| Water | Insoluble | N/A | Do not use for stock |
| Ethanol | Insoluble | N/A | Do not use |
| 30% PEG300 / 5% Tween 80 | ~2 mg/mL | Low (<24 hrs) | In Vivo Injection (IP/IV) |
Preparation Protocol (10 mM Stock)
-
Calculate volume:
. -
Add Anhydrous DMSO to the center of the vial.
-
Vortex vigorously for 30 seconds.
-
Sonication: If particles persist, sonicate in a water bath at RT for 5 minutes. Note: Monitor temperature; do not let it exceed 37°C.
-
Aliquot immediately: Split into single-use volumes (e.g., 50 µL) in amber tubes.
-
Flash Freeze: Snap freeze in liquid nitrogen and store at -80°C.
Part 3: In Vivo Formulation (The "Anti-Crash" Sequence)
THZ1 is hydrophobic. If you add water/saline too early, it will precipitate. You must follow the Co-solvent Step-Down method.
Target Formulation: 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline.
Correct Mixing Order (Do not deviate):
-
Step 1: Dissolve THZ1 powder in 100% DMSO (Wait for clarity).
-
Step 2: Add PEG300 . Vortex until clear.
-
Step 3: Add Tween 80 . Vortex until clear.
-
Step 4: Slowly add Saline/Water dropwise while vortexing.
-
Why? Adding saline directly to DMSO causes a high-energy exotherm and rapid polarity shift, forcing the drug out of solution. The PEG/Tween acts as a buffer for the polarity shift.
-
Part 4: Visualizing the Workflow & Mechanism
Figure 1: Safe Handling Workflow
Caption: Logical flow to prevent moisture contamination during THZ1 preparation.
Figure 2: Mechanism of Action (Covalent Binding)
Caption: THZ1 contains an acrylamide warhead that forms a covalent bond with Cys312 of CDK7.
Part 5: Troubleshooting FAQs
Q1: My stock solution has formed crystals after thawing. Can I re-dissolve them?
-
A: Only once. Warm the vial to 37°C for 5–10 minutes and sonicate. If crystals persist, the compound may have degraded or hydrated into a less soluble polymorph. Do not use this for critical IC50 determination; discard it.
Q2: Can I use the "Free Base" protocols for the Dihydrochloride salt?
-
A: No. The molecular weight is different (Free base: ~565 g/mol vs. 2HCl: ~639 g/mol ). If you use the free base mass calculation, you will under-dose your cells by approximately 11%. Always verify the MW on your specific vial label.
Q3: Why did my solution turn cloudy when I added it to the cell culture media?
-
A: This is "Crash Out." You likely exceeded the aqueous solubility limit.
-
Solution: Ensure your final DMSO concentration in the media is <0.5%. If you need higher drug loading, perform an intermediate dilution in culture media (pre-warmed) before adding to the cells, and vortex immediately to disperse.
-
Q4: Is THZ1 light sensitive?
-
A: Yes. The indole moiety can be susceptible to photo-oxidation. Always use amber vials and avoid leaving aliquots on the bench under fluorescent light for extended periods.
References
-
Kwiatkowski, N., et al. (2014).[2][4][6][7][8] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[3][4][6][8][9] Nature, 511(7511), 616–620.[2][7][8]
-
Selleckchem. (n.d.). THZ1 Hydrochloride Datasheet & Solubility.[10][11]
-
MedChemExpress (MCE). (n.d.). THZ1 Hydrochloride Technical Data.
-
TargetMol. (n.d.). THZ1 2HCl Handling and Formulation Guide.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. THZ1, Cdk7 Inhibitor VIII Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bio-THZ1 | CDK | TargetMol [targetmol.com]
Technical Support Center: Optimizing Vehicle Formulation for THZ1 Intraperitoneal Injection
Topic: THZ1 Formulation & Troubleshooting Guide for In Vivo Studies Document ID: THZ1-OP-2024-v2 Audience: In Vivo Pharmacologists, Formulation Scientists Status: Active
Executive Summary & Mechanism of Action
THZ1 is a selective, covalent inhibitor of CDK7 (Cyclin-Dependent Kinase 7).[1][2][3] It functions by targeting a remote cysteine residue (C312) located outside the kinase domain, leading to irreversible inhibition of CDK7. This disruption impairs the formation of the CDK-activating kinase (CAK) complex and inhibits RNA Polymerase II CTD phosphorylation, causing transcriptional collapse in oncogene-addicted cancers (e.g., MYC-driven tumors).
Formulation Challenge: THZ1 is a hydrophobic small molecule (LogP ~4-5). While soluble in organic solvents (DMSO), it is prone to rapid precipitation (crashing out) upon dilution into aqueous buffers required for animal dosing. The "Standard" formulation (10% DMSO in D5W) used in early literature often fails at higher concentrations (>2 mg/mL) or extended storage times.
This guide provides an Optimized Formulation using co-solvents and surfactants to ensure stability, bioavailability, and reduced peritoneal irritation.
Optimized Vehicle Formulation (Gold Standard)
This formulation utilizes PEG400 and Tween 80 to create a stable micellar solution/suspension, preventing precipitation better than simple DMSO/water mixtures.
Reagents Required
-
THZ1 Powder (Store at -20°C, desicated)
-
DMSO (Dimethyl Sulfoxide, sterile grade)
-
PEG300 or PEG400 (Polyethylene Glycol)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or PBS
Target Composition
| Component | Percentage (v/v) | Function |
| DMSO | 10% | Primary Solubilizer (Stock solvent) |
| PEG300/400 | 40% | Co-solvent (Prevents precipitation) |
| Tween 80 | 5% | Surfactant (Stabilizer/Wetting agent) |
| Saline | 45% | Aqueous Carrier (Isotonicity) |
Step-by-Step Preparation Protocol
Critical: Order of addition is paramount. Do not mix all vehicles before adding the drug.
-
Calculate Requirements: Determine total volume needed.
-
Step 1: Primary Solubilization (DMSO)
-
Weigh THZ1 powder.
-
Dissolve completely in 10% of the final volume using DMSO.[4]
-
Troubleshooting: Vortex vigorously. If particles remain, sonicate for 30-60 seconds at 37°C. Solution must be clear yellow/amber.
-
-
Step 2: Co-solvent Addition (PEG)
-
Add 40% of the final volume of PEG300/400 to the DMSO/Drug mixture.
-
Vortex immediately for 20 seconds.
-
Checkpoint: Solution should remain clear.
-
-
Step 3: Surfactant Addition (Tween 80)
-
Step 4: Aqueous Dilution (Saline)
-
Slowly add 45% of the final volume of warm (37°C) Saline.
-
Add dropwise while vortexing or swirling.
-
Result: A clear to slightly opalescent solution. If it turns milky white immediately, precipitation has occurred (see Troubleshooting).
-
Workflow Visualization
Caption: Stepwise formulation workflow for THZ1. Strict adherence to the order of solvent addition (DMSO → PEG → Tween → Aqueous) prevents irreversible precipitation.
Troubleshooting Guide
Issue 1: Precipitation (The "Milky" Solution)
Symptom: The solution turns cloudy or visible white flakes appear immediately after adding Saline. Cause:
-
"Crashing Out": Adding aqueous buffer too fast shifts the polarity too drastically.
-
Cold Reagents: Cold saline decreases solubility.
-
High Concentration: THZ1 solubility is limited; concentrations >2-3 mg/mL in this vehicle are unstable.
Corrective Actions:
-
Warm the Saline: Ensure Saline is at 37°C before addition.
-
Stepwise Dilution: Do not dump saline in. Add it dropwise while vortexing.
-
Switch Formulation: If 1 mg/mL fails, use 20% SBE-β-Cyclodextrin (Captisol) in Saline as the aqueous phase instead of pure saline. Cyclodextrins encapsulate the hydrophobic drug.
Issue 2: Animal Toxicity (Weight Loss / Peritonitis)
Symptom: Mice show hunched posture, rough coat, or >15% weight loss after 3-5 days of dosing (10 mg/kg BID). Cause:
-
Vehicle Toxicity: High concentrations of DMSO (>10%) or PEG can cause peritoneal inflammation.
-
Drug Toxicity: THZ1 is a covalent inhibitor; off-target effects or high systemic exposure can drive toxicity.
Corrective Actions:
-
Reduce DMSO: Lower DMSO to 5% if solubility permits.
-
Check pH: Ensure the final solution pH is near neutral (6.5–7.5).
-
Dosing Schedule: Switch from BID (twice daily) to QD (once daily) or a "5 days on / 2 days off" schedule to allow recovery.
-
Injection Site Rotation: Alternate sides of the abdomen for IP injections to reduce local irritation.
Issue 3: Stability & Storage
Symptom: Drug potency decreases over time, or precipitation occurs after storing the working solution. Cause:
-
THZ1 contains a covalent acrylamide warhead which can degrade (hydrolyze) or polymerize in aqueous solution over time.
-
Protocol Rule: ALWAYS prepare fresh.
-
Stock solution (in 100% DMSO) is stable at -20°C for months.
-
Working solution (with Saline) is stable for < 2 hours .
-
Decision Logic for Troubleshooting
Caption: Diagnostic logic for common THZ1 in vivo challenges. Prioritize formulation adjustments for solubility issues and dosing regimen changes for toxicity.
Frequently Asked Questions (FAQs)
Q: Can I use the "Standard" 10% DMSO / 90% D5W formulation cited in the Nature 2014 paper? A: Yes, but with caution. That formulation is less stable. It works for lower concentrations or immediate use, but the PEG/Tween formulation provided above is more robust against precipitation and is generally preferred for long-term efficacy studies to ensure consistent dosing.
Q: What is the maximum solubility of THZ1 in this vehicle? A: In the optimized vehicle (10:40:5:45), THZ1 is typically soluble up to 2–3 mg/mL . For a 25g mouse injected with 250 µL, a 1 mg/mL solution delivers 10 mg/kg. If you need 20 mg/kg, you may need to increase injection volume (not recommended >10 mL/kg) or accept a suspension, which risks poor absorption.
Q: My mice are reacting immediately after injection (writhing). Why? A: This is likely due to the DMSO causing local pain or the solution being too cold.
-
Fix: Ensure the solution is at body temperature (37°C).
-
Fix: Inject slowly.
-
Fix: Verify the DMSO concentration is not >10%.
Q: How do I store the stock solution? A: Store the powder at -20°C. Dissolve THZ1 in 100% DMSO to make a high-concentration stock (e.g., 50 mM or 28 mg/mL), aliquot into small volumes (to avoid freeze-thaw cycles), and store at -80°C. These aliquots are stable for 6 months.
References
-
Kwiatkowski, N., et al. (2014).[1] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[2] Nature, 511(7511), 616–620.
-
Wang, Y., et al. (2015). "The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo." Oncotarget, 6(32).
-
MedChemExpress. "THZ1 Product Information & Solubility Guide."
-
TargetMol. "THZ1 Protocol and Animal Formulation Data."
-
Zhang, T., et al. (2016).[1] "Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors."[1] Nature Chemical Biology, 12, 876–884.
Sources
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 6. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
distinguishing THZ1 apoptosis induction from cell cycle arrest
Ticket Subject: Distinguishing Apoptosis from Cell Cycle Arrest in THZ1-Treated Cells Assigned Specialist: Senior Application Scientist, Cell Biology Division
Introduction: The "Dead or Dormant" Paradox
You are likely reading this because your viability assays (CellTiter-Glo®, MTT, AlamarBlue) show potent inhibition by THZ1, yet your visual inspections or secondary assays are ambiguous.
The Core Conflict: THZ1 is a covalent inhibitor of CDK7 .[1][2][3] CDK7 has a dual role in cellular physiology:
-
Cell Cycle: It acts as the CDK-Activating Kinase (CAK), required to activate CDK1, CDK2, and CDK4/6. Inhibition here causes Cell Cycle Arrest (Cytostatic).
-
Transcription: It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7. Inhibition here blocks transcriptional initiation, leading to the rapid depletion of short-lived mRNAs (like MYC and MCL1).[4] This triggers Apoptosis (Cytotoxic).[1][2]
The Trap: Standard ATP-based assays (like CellTiter-Glo) measure metabolic activity. Because THZ1 halts transcription, metabolic activity drops precipitously even if the cell is not yet dead. Relying solely on these readouts will lead to false-positive cytotoxicity data.
Part 1: Diagnostic Decision Tree
Use this logic flow to determine the true fate of your cells.
Figure 1: Diagnostic workflow to distinguish cytostatic (arrest) vs. cytotoxic (apoptosis) effects of THZ1.
Part 2: Troubleshooting & FAQs
Q1: My CellTiter-Glo (CTG) IC50 is 10 nM, but my Annexin V assay shows only 10% death. Why?
A: This is the classic "Metabolic vs. Viability" disconnect.
-
Cause: THZ1 inhibits Pol II phosphorylation.[5] This halts the production of new mRNA required for metabolic enzymes. The cell stops producing ATP (low CTG signal) but the plasma membrane is still intact (Annexin negative).
-
Solution: Do not rely on CTG alone for THZ1. You must multiplex with a membrane-integrity dye (like CellTox™ Green or LDH release) to calculate a "Cytostasis Score."
-
High CTG Drop + Low LDH Release = Cell Cycle Arrest.
-
High CTG Drop + High LDH Release = Apoptosis.
-
Q2: I see a "Sub-G1" peak in my Flow Cytometry. Is this definitive proof of apoptosis?
A: No.
-
The Issue: While Sub-G1 usually indicates DNA fragmentation (apoptosis), cellular debris and mechanically damaged cells (necrotic) also appear here.[6] Furthermore, THZ1 can cause severe G2/M arrest (4N DNA content). If these cells fragment, they might drift into the S-phase or G1 gates, confusing the software.
-
The Fix: You must use Annexin V / Propidium Iodide (PI) double staining.
-
Sub-G1 (PI only) = DNA content < 2N.
-
True Apoptosis = Annexin V(+) / PI(-/low).
-
Late Apoptosis/Necrosis = Annexin V(+) / PI(+).
-
Q3: Which Western Blot markers confirm THZ1 mechanism vs. death?
A: You need a panel that separates Target Engagement (did the drug work?) from Phenotype (what did the cell do?).
| Marker Category | Target Protein | Expected Change (THZ1) | Interpretation |
| Target Engagement | Pol II (Ser5/7) | Decrease | Direct inhibition of CDK7.[5] Required control. |
| Target Engagement | Pol II (Total) | Stable | Ensures you aren't just seeing protein degradation. |
| Apoptosis Driver | Mcl-1 | Rapid Decrease | The "Smoking Gun." Loss of Mcl-1 (short half-life) triggers death. |
| Apoptosis Execution | PARP | Cleavage (89 kDa) | Irreversible commitment to cell death. |
| Cell Cycle Arrest | p27 / p21 | Increase | Indicates G1 arrest (CDK2 inhibition). |
| Cell Cycle Arrest | Cyclin B1 | Accumulation | Indicates G2/M block (CDK1 inhibition).[7] |
Part 3: The Mechanistic Pathway
Understanding why the cell chooses death over arrest helps you select the right timepoints.
Figure 2: The dual mechanism of THZ1. High-dose/Long-exposure favors the red pathway (Apoptosis) via Mcl-1 loss.
Part 4: Validated Protocols
Protocol A: The "Gold Standard" Flow Cytometry Check
Purpose: To definitively separate arrested cells (live) from apoptotic cells.
Reagents:
-
Annexin V-FITC (or APC)
-
Propidium Iodide (PI) Staining Solution
-
Annexin Binding Buffer (HEPES-based, containing Ca2+)
Procedure:
-
Seed Cells: Treat cells with THZ1 (e.g., 100 nM) for 24 hours . (Note: 6-12h is often too early for secondary apoptosis; 48h may result in excessive debris).
-
Harvest: Collect supernatant (floating cells are crucial!) + trypsinized adherent cells.
-
Wash: Spin down (300g x 5 min) and wash 1x with cold PBS.
-
Resuspend: In 100 µL Annexin Binding Buffer.
-
Stain: Add 5 µL Annexin V and 5 µL PI. Incubate 15 min at RT in the dark.
-
Analyze: Add 400 µL Binding Buffer and run on Flow Cytometer immediately.
Interpretation:
-
Q3 (Annexin-/PI-): Live cells (Includes Arrested cells). If this population is high but growth is stopped, you have Cell Cycle Arrest.
-
Q4 (Annexin+/PI-): Early Apoptosis. This confirms THZ1 cytotoxicity.[1]
-
Q2 (Annexin+/PI+): Late Apoptosis.
Protocol B: The "Mcl-1 Rescue" Validation (Advanced)
Purpose: To prove that Mcl-1 loss is the cause of death, not just a bystander effect.
-
Transfection: Transiently overexpress Mcl-1 (using a plasmid lacking the 3' UTR to avoid miRNA regulation) or use a Doxycycline-inducible Mcl-1 vector.
-
Treatment: Treat Empty Vector (EV) and Mcl-1-OE cells with THZ1.
-
Readout: If THZ1-induced apoptosis is rescued (reduced) in the Mcl-1-OE cells, the mechanism is confirmed as transcriptional repression of survival factors. If death persists, the arrest/CAK pathway may be dominant or off-target effects are present.
References
-
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616–620.
- Foundational paper establishing THZ1 as a covalent CDK7 inhibitor and describing the Pol II CTD mechanism.
-
Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186.
- Details the "Super-Enhancer" mechanism and downregul
-
Zhang, Z., et al. (2017). CDK7 Inhibitor THZ1 Inhibits Glycolytic Metabolism By Suppressing HIF1α Activity in Chronic Lymphocytic Leukemia. Blood.
- Supports the link between THZ1, metabolic collapse, and Mcl-1 downregul
-
Gao, Y., et al. (2021).[2] CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia.[2][3][4][5][8] Frontiers in Pharmacology.
- Provides specific flow cytometry and western blot data distinguishing arrest
Sources
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
Technical Support Center: Overcoming TH-Z1 Resistance in Long-Term Culture
Welcome to the technical support center for THZ1. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the potent and selective covalent CDK7 inhibitor, THZ1, in their experiments. As with many targeted therapies, acquired resistance can emerge during long-term cell culture. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome THZ1 resistance in your cancer cell line models.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding THZ1 resistance.
-
What is THZ1 and what is its mechanism of action? THZ1 is a highly selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a critical component of the general transcription factor TFIIH and also functions as a CDK-activating kinase (CAK), phosphorylating other CDKs involved in cell cycle progression.[3] By covalently binding to a unique cysteine residue outside the ATP-binding pocket of CDK7, THZ1 disrupts global transcription, particularly of genes with super-enhancers, such as the oncogene MYC.[2][4][5] This leads to cell cycle arrest and apoptosis in sensitive cancer cells.[4][5]
-
What are the primary mechanisms of acquired resistance to THZ1? The most commonly reported mechanism of acquired resistance to THZ1 in long-term culture is the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2.[1] These transporters function as drug efflux pumps, actively removing THZ1 from the cell and preventing it from reaching its target, CDK7.[1] Other potential, though less frequently observed, mechanisms could include acquired mutations in the THZ1 binding site on CDK7 or the activation of compensatory signaling pathways that bypass the need for CDK7-mediated transcription.[1][6]
-
How long does it typically take for cell lines to develop resistance to THZ1? The timeframe for developing stable THZ1 resistance can vary between cell lines. However, studies have shown that substantial resistance can be acquired within 3 to 8 months of continuous culture with escalating doses of THZ1.[1][7]
-
What are the initial signs that my cells may be developing resistance? The primary indicator of emerging resistance is a decreased sensitivity to THZ1, which can be observed as a rightward shift in the dose-response curve and an increase in the IC50 value. Morphologically, the resistant cells often resemble the parental sensitive cells and may maintain similar growth rates in the absence of the drug.[1]
-
Is THZ1 resistance reversible? In some cases, resistance mediated by the upregulation of ABC transporters can be partially reversible. Growing the resistant cells in a drug-free medium for an extended period (e.g., several months) may lead to a gradual decrease in ABC transporter expression and a corresponding return of sensitivity to THZ1.[1]
Troubleshooting Guides
This section provides detailed troubleshooting guides to help you navigate challenges with THZ1 resistance.
Guide 1: Confirming and Characterizing THZ1 Resistance
The first step in troubleshooting is to confirm that your cells have indeed developed resistance and to characterize the degree of this resistance.
Workflow for Confirming THZ1 Resistance
Caption: Workflow for confirming THZ1 resistance.
Detailed Protocol: Dose-Response Assay to Confirm THZ1 Resistance
-
Cell Seeding: Seed both the parental (sensitive) and the suspected THZ1-resistant cells in 96-well plates at their optimal seeding density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of THZ1. It is crucial to include a wide range of concentrations that bracket the expected IC50 values for both sensitive and resistant cells. Also, include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Plot the cell viability against the log of the THZ1 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each cell line. A significant increase (typically >10-fold) in the IC50 of the suspected resistant line compared to the parental line confirms resistance.[1]
Expected Outcomes:
| Cell Line | Expected IC50 Range | Interpretation |
| Parental (Sensitive) | Low nM | High sensitivity to THZ1 |
| THZ1-Resistant | High nM to µM | Decreased sensitivity to THZ1 |
Guide 2: Investigating the Mechanism of Resistance
Once resistance is confirmed, the next step is to investigate the underlying mechanism.
Signaling Pathway of THZ1 Action and Resistance
Caption: THZ1 mechanism and ABC transporter-mediated resistance.
Troubleshooting Workflow: Investigating THZ1 Resistance Mechanisms
-
Hypothesis 1: Upregulation of ABC Transporters
-
Rationale: This is the most common mechanism of THZ1 resistance.[1]
-
Experiment: Perform a western blot to assess the protein levels of ABCB1 and ABCG2 in both parental and THZ1-resistant cells.
-
Expected Result: A significant increase in the expression of ABCB1 and/or ABCG2 in the resistant cell line compared to the parental line.
-
Confirmation: To functionally validate the role of the upregulated ABC transporter, treat the resistant cells with THZ1 in combination with a known inhibitor of the specific ABC transporter (e.g., verapamil for ABCB1). A restoration of sensitivity to THZ1 in the presence of the transporter inhibitor would confirm this mechanism.
-
-
Hypothesis 2: On-Target Mutations
-
Rationale: While less common for covalent inhibitors like THZ1, mutations in the drug's binding site on CDK7 can confer resistance to other CDK inhibitors.[6]
-
Experiment: Sequence the CDK7 gene in both parental and resistant cell lines to identify any acquired mutations, particularly around the covalent binding site (Cys312).[1]
-
Expected Result: Identification of a mutation in the CDK7 gene of the resistant cells that is absent in the parental cells.
-
-
Hypothesis 3: Activation of Bypass Signaling Pathways
-
Rationale: Cancer cells can adapt to the inhibition of one pathway by upregulating parallel or downstream pathways to maintain survival and proliferation.[8]
-
Experiment: Perform a broad-spectrum analysis of signaling pathways using techniques like RNA-sequencing or phospho-proteomics to compare the transcriptional and signaling landscapes of the parental and resistant cells.
-
Expected Result: Identification of upregulated signaling pathways in the resistant cells that could compensate for the loss of CDK7-mediated transcription. For example, pathways that stabilize MYC or MCL-1 protein levels.
-
Detailed Protocol: Western Blot for ABC Transporter Expression
-
Cell Lysis: Harvest parental and THZ1-resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against ABCB1 and ABCG2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Guide 3: Strategies to Overcome THZ1 Resistance
If you have identified the mechanism of resistance, you can employ strategies to overcome it.
Strategies to Overcome THZ1 Resistance
| Resistance Mechanism | Proposed Strategy | Rationale |
| ABC Transporter Upregulation | Co-treatment with an ABC transporter inhibitor (e.g., verapamil, tariquidar) | Block the efflux of THZ1, thereby increasing its intracellular concentration and restoring its ability to inhibit CDK7. |
| On-Target Mutation | Switch to a different class of CDK7 inhibitor (e.g., a non-covalent inhibitor) or a compound that targets a downstream vulnerability. | The mutation may only confer resistance to THZ1's specific binding mode. |
| Bypass Pathway Activation | Co-treatment with an inhibitor of the identified bypass pathway. | Dual inhibition of both the primary target and the compensatory pathway can overcome resistance. |
Experimental Workflow for Overcoming Resistance
Caption: Workflow for overcoming THZ1 resistance.
References
-
Gao, Y., et al. (2017). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology, 24(2), 156-168. [Link]
-
Patel, H., et al. (2019). ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942. Cancer Letters, 457, 109-119. [Link]
-
Abudureheman, T., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology, 11, 645938. [Link]
-
Garrido-Castro, A. C., et al. (2021). Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells. Molecular Cancer Therapeutics, 20(9), 1645-1656. [Link]
-
Li, B., et al. (2018). THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism. Journal of Cellular and Molecular Medicine, 22(11), 5321-5331. [Link]
-
Cayrol, F., et al. (2021). THZ1 Targeting CDK7 Suppresses STAT Transcriptional Activity and Sensitizes T-Cell Lymphomas to BCL2 Inhibitors. Blood, 138(Supplement 1), 130. [Link]
-
ResearchGate. THZ1 inhibition of CDK7 leads to selective growth inhibition and... | Download Scientific Diagram. [Link]
-
Nilson, K. A., et al. (2014). THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing. Molecular Cell, 56(5), 695-707. [Link]
-
L-L, Z., et al. (2019). The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. Oncotarget, 10(4), 448-463. [Link]
-
L-L, Z., et al. (2019). CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. Nucleic Acids Research, 47(4), 1843-1858. [Link]
-
ResearchGate. Inhibition of CDK7 by THZ1 Represses the Expression of Genes in the DDR... | Download Scientific Diagram. [Link]
-
Lu, H., et al. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Journal of Hematology & Oncology, 12(1), 69. [Link]
-
Zhou, L., et al. (2019). CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263. Cell Death & Disease, 10(8), 582. [Link]
-
ResearchGate. Inhibition of CDK7 by THZ1 Sensitizes Cancer Cells to PARPi-Induced DNA... | Download Scientific Diagram. [Link]
-
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616-620. [Link]
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- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Tale of Two Inhibitors: A Comparative Guide to THZ1 and Flavopiridol in Targeting Transcriptional Kinases
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy to disrupt the uncontrolled proliferation characteristic of tumor cells. Among these, CDK9, a key regulator of transcriptional elongation, has garnered significant attention. This guide provides a detailed, objective comparison of two notable inhibitors that impact the CDK9 pathway, albeit through distinct mechanisms: THZ1 and Flavopiridol. We will delve into their mechanisms of action, selectivity, preclinical efficacy, and the experimental methodologies used to evaluate their activity, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding these compounds.
The Central Role of CDK9 in Transcriptional Regulation
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). This complex plays a pivotal role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a critical rate-limiting step in the transcription of many genes, including a number of key oncogenes and anti-apoptotic proteins. CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Pol II, primarily at the Serine 2 position, which promotes the transition from abortive initiation to productive elongation.[1] Given that many cancers are addicted to the continuous transcription of specific oncogenes for their survival, targeting CDK9 presents a compelling therapeutic strategy.
THZ1: A Covalent Approach to Transcriptional Inhibition
THZ1 is a potent and selective covalent inhibitor of CDK7.[2][3] Unlike direct CDK9 inhibitors, THZ1's mechanism of action is indirect. CDK7, as part of the CDK-activating kinase (CAK) complex, is responsible for the activating phosphorylation of several CDKs, including CDK9 at its T-loop.[4] By covalently binding to a unique cysteine residue outside the canonical kinase domain of CDK7, THZ1 effectively shuts down its kinase activity.[3] This leads to a reduction in the phosphorylation and activation of downstream CDKs, including CDK9, thereby impeding transcriptional elongation.[4][5]
Selectivity and Potency of THZ1
THZ1 exhibits high selectivity for CDK7, with a reported IC50 of 3.2 nM.[2][3] This specificity is attributed to its unique covalent binding mechanism. While it also shows activity against CDK12/13, it is significantly less potent against other CDKs.[6] This targeted approach minimizes off-target effects that can be associated with broader kinase inhibitors.
Flavopiridol: The Pan-CDK Inhibitor
Flavopiridol (also known as alvocidib) is a synthetic flavonoid that was one of the first CDK inhibitors to enter clinical trials.[7] It functions as a pan-CDK inhibitor, competing with ATP for the binding pocket of multiple CDKs.[8] Its targets include CDK1, CDK2, CDK4, CDK6, CDK7, and notably, CDK9.[7] The direct inhibition of CDK9 by Flavopiridol leads to a rapid and potent suppression of transcriptional elongation.
Selectivity and Potency of Flavopiridol
Flavopiridol's broad activity is reflected in its IC50 values against a range of CDKs, typically in the 20-170 nM range.[7][8] It displays potent inhibition of CDK9 with an IC50 value of approximately 20 nM.[9] While effective, this lack of selectivity means that Flavopiridol's cellular effects are a composite of inhibiting multiple cell cycle and transcriptional CDKs, which can contribute to both its efficacy and its toxicity profile.[10]
Head-to-Head Comparison: THZ1 vs. Flavopiridol
| Feature | THZ1 | Flavopiridol |
| Primary Target | CDK7[2][3] | Pan-CDK (including CDK1, 2, 4, 6, 7, 9)[7] |
| Mechanism of Action | Covalent, irreversible inhibitor of CDK7[3] | ATP-competitive, reversible inhibitor[8] |
| Effect on CDK9 | Indirect, via inhibition of CDK7 (CAK)[4] | Direct inhibition[9] |
| CDK7 IC50 | 3.2 nM[2][3] | ~100-170 nM[7][8] |
| CDK9 IC50 | Not a direct inhibitor | ~20 nM[9] |
| Selectivity | Highly selective for CDK7[2][3] | Pan-inhibitor[8] |
Efficacy in Preclinical Models
Both THZ1 and Flavopiridol have demonstrated significant anti-tumor activity in a variety of preclinical cancer models.
THZ1 has shown potent anti-proliferative effects in cell lines derived from various cancers, including T-cell acute lymphoblastic leukemia, neuroblastoma, and breast cancer, with IC50 values often in the nanomolar range.[10][11] In vivo studies using xenograft models have shown that THZ1 can significantly suppress tumor growth at well-tolerated doses.[5][12][13] For instance, in a multiple myeloma xenograft model, THZ1 administration at 10 mg/kg significantly improved survival.[5]
Flavopiridol has also demonstrated broad anti-cancer activity in vitro and in vivo.[14][15][16] It has been shown to induce apoptosis and inhibit tumor growth in xenograft models of various cancers, including cholangiocarcinoma and rhabdoid tumors.[14][17] In a rhabdoid tumor xenograft model, Flavopiridol at 7.5 mg/kg significantly inhibited tumor growth.[17]
A key distinction in their efficacy can be linked to their selectivity. While Flavopiridol's broad activity can be potent, it also carries the risk of greater toxicity. THZ1's more targeted approach may offer a wider therapeutic window in certain contexts.
Visualizing the Mechanisms of Action
Caption: Signaling pathway illustrating the roles of CDK7 and CDK9 in transcriptional elongation and the inhibitory actions of THZ1 and Flavopiridol.
Experimental Protocols
Evaluating the efficacy and mechanism of action of CDK inhibitors like THZ1 and Flavopiridol requires a suite of biochemical and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of a purified enzyme.
Objective: To determine the IC50 value of an inhibitor against a specific CDK.
Materials:
-
Purified recombinant CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
Substrate (e.g., a peptide corresponding to the RNA Pol II CTD)
-
Test compounds (THZ1, Flavopiridol) at various concentrations
-
Detection reagents (e.g., for FRET-based assays or phosphospecific antibodies)[18]
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the purified CDK9/Cyclin T1 enzyme, the substrate, and the kinase buffer.
-
Add the diluted test compounds to the appropriate wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., measuring fluorescence in a FRET-based assay).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for RNA Polymerase II Phosphorylation
This cell-based assay assesses the downstream effects of CDK inhibition on the phosphorylation status of RNA Pol II.
Objective: To determine if treatment with THZ1 or Flavopiridol reduces the phosphorylation of the RNA Pol II CTD at Serine 2 and Serine 5 in cultured cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
THZ1 and Flavopiridol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-phospho-RNA Pol II (Ser5), anti-total RNA Pol II, and a loading control (e.g., anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of THZ1 or Flavopiridol for a specified time (e.g., 6-24 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total RNA Pol II.
Caption: A generalized experimental workflow for the evaluation of CDK inhibitors like THZ1 and Flavopiridol.
Conclusion
THZ1 and Flavopiridol represent two distinct strategies for targeting the transcriptional machinery in cancer. Flavopiridol, the veteran pan-CDK inhibitor, offers potent, direct inhibition of CDK9 but with a broad selectivity profile that may contribute to off-target toxicities. In contrast, THZ1 provides a more targeted approach, indirectly inhibiting CDK9 through the highly selective and covalent inhibition of its upstream activator, CDK7.
The choice between these inhibitors in a research or therapeutic development context depends on the specific biological question or clinical indication. The high selectivity of THZ1 makes it an excellent tool for dissecting the specific roles of CDK7 in transcription and cell cycle control. For therapeutic applications, its targeted nature might translate to a better safety profile. Flavopiridol, on the other hand, remains a valuable compound for studying the broader effects of CDK inhibition and has paved the way for the development of more selective second and third-generation CDK inhibitors. Understanding the nuances of their mechanisms and activities is crucial for the continued development of effective anti-cancer therapies that target transcriptional addiction.
References
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Patil, V., et al. (2021). Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations. Molecules, 26(18), 5543. Available from: [Link]
-
Patel, H., et al. (2020). CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition. Cancers, 12(11), 3183. Available from: [Link]
-
IC 50 values of flavopiridol in four CCA cell lines. ResearchGate. Available from: [Link]
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Gao, Y., et al. (2019). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology, 26(5), 656-667.e6. Available from: [Link]
-
Li, B., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology, 11, 645582. Available from: [Link]
-
Kelland, L. R. (2000). Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status. Expert Opinion on Investigational Drugs, 9(12), 2903-2911. Available from: [Link]
-
Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. (2020). bioRxiv. Available from: [Link]
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The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. (2019). Clinical Cancer Research, 25(20), 6191-6202. Available from: [Link]
-
Harlen, K. M., & Churchman, L. S. (2017). Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing. Molecular and Cellular Biology, 37(10), e00641-16. Available from: [Link]
-
Olson, C. M., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife, 7, e38213. Available from: [Link]
-
Shao, H., et al. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Acta Pharmaceutica Sinica B, 11(2), 335-355. Available from: [Link]
-
Loilome, W., et al. (2019). Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model. Heliyon, 5(5), e01675. Available from: [Link]
-
Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. (2023). Pharmaceuticals, 16(11), 1545. Available from: [Link]
-
The CDK7 inhibitor THZ1 overcomes venetoclax resistance in acute myeloid leukemia through dual regulation of p53 signaling and transcriptional networks. (2025). Blood. Available from: [Link]
-
Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. (2025). Journal of Medicinal Chemistry. Available from: [Link]
-
Motwani, M., et al. (2000). Flavopiridol Enhances the Effect of Docetaxel in Vitro and in Vivo in Human Gastric Cancer Cells. Clinical Cancer Research, 6(9), 3683-3688. Available from: [Link]
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The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. (2019). Clinical Cancer Research, 25(20), 6191-6202. Available from: [Link]
-
Sharma, G., et al. (2022). The Pharmacological Implications of Flavopiridol: An Updated Overview. Molecules, 27(19), 6653. Available from: [Link]
-
Albert, T. K., et al. (2014). Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. British Journal of Pharmacology, 171(1), 249-264. Available from: [Link]
-
Blachly, J. S., & Byrd, J. C. (2013). Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors. Leukemia & Lymphoma, 54(10), 2133-2143. Available from: [Link]
-
Boker, M. G., et al. (2008). Rhabdoid Tumor Growth is Inhibited by Flavopiridol. Clinical Cancer Research, 14(2), 598-606. Available from: [Link]
-
Zhang, T., et al. (2020). CDK7 inhibitor THZ1 enhances anti-PD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer. Cell Death & Disease, 11(7), 576. Available from: [Link]
-
Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. (2022). Journal of Investigative Dermatology, 142(3), S148. Available from: [Link]
-
Al-Salem, A. H. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Molecular Biosciences, 8, 770956. Available from: [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available from: [Link]
-
Albert, T. K., et al. (2014). Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. British Journal of Pharmacology, 171(1), 249-264. Available from: [Link]
-
Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment. (2013). Cancer Research, 73(8_Supplement), 697. Available from: [Link]
-
Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B. (2016). Scientific Reports, 6, 26914. Available from: [Link]
-
Deep, A., et al. (2018). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. New Journal of Chemistry, 42(22), 18500-18507. Available from: [Link]
-
Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer. (2021). Cancers, 13(21), 5347. Available from: [Link]
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Validating CDK7 Target Engagement: A Comparative Guide to Biotinylated THZ1
Executive Summary: The Covalent Advantage
In the development of covalent kinase inhibitors, validating Target Engagement (TE) is the critical bridge between biochemical potency and cellular efficacy. THZ1 , a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), achieves its high selectivity by targeting a unique cysteine residue (Cys312 ) located outside the canonical kinase domain.
While enzymatic assays (e.g., LanthaScreen™) provide IC50 values, they fail to confirm physical target occupancy in a complex cellular environment. This guide compares the industry-standard Biotinylated THZ1 (bio-THZ1) Pull-Down Assay against alternative TE methods (CETSA, Enzymatic Assays), demonstrating why bio-THZ1 remains the definitive tool for validating covalent modification.
Mechanism of Action & Rationale
THZ1 functions by forming an irreversible covalent bond with Cys312 of CDK7.[1] To validate this, we utilize bio-THZ1 , a probe modified with a biotin handle that retains the ability to covalently modify CDK7.[1]
Why Cys312 Matters
Unlike reversible inhibitors that compete dynamically with ATP, THZ1 locks CDK7 in an inactive state. The bio-THZ1 probe mimics this action, allowing researchers to physically "fish out" the CDK7-probe complex from lysates using streptavidin beads.
Figure 1: Mechanism of Action. THZ1 and bio-THZ1 target the remote Cys312 residue.[2][3][4] The biotin tag allows for streptavidin-mediated enrichment of the covalently modified kinase.[5]
Comparative Analysis: Selecting the Right TE Assay
While bio-THZ1 is the gold standard for covalent validation, it is essential to understand how it compares to other TE methodologies.
Table 1: Performance Comparison of CDK7 TE Methods
| Feature | Bio-THZ1 Pull-Down | CETSA (Thermal Shift) | Enzymatic Assay (e.g., LanthaScreen) |
| Primary Readout | Direct physical binding (Covalent) | Thermal stabilization (Indirect) | Kinase inhibition (Functional) |
| Cellular Relevance | High (Performs in live cells/lysate) | High (Live cells/lysate) | Low (Recombinant protein) |
| Specificity | High (Stringent washes possible) | Moderate (False positives possible) | Low (No off-target context) |
| Covalent Validation | Definitive (Resistant to washing) | Ambiguous (Stabilizes reversible too) | None |
| Throughput | Low/Medium (Western Blot based) | Medium/High (Plate based) | High (HTS compatible) |
| Key Limitation | Requires synthesis of biotin-probe | Requires optimization of Temp | Artificial in vitro conditions |
Expert Insight: Why Bio-THZ1 Wins for Covalent Inhibitors
CETSA is excellent for reversible binders. However, for covalent inhibitors like THZ1, the defining feature is the irreversibility of the bond.
-
The "Urea Wash" Test: Only the bio-THZ1 assay allows you to wash the beads with denaturing agents (e.g., 4M Urea). Non-covalent binders will be washed away, but bio-THZ1-CDK7 complexes remain intact. This is the ultimate proof of covalent engagement that CETSA cannot provide.
Validated Protocol: Bio-THZ1 Target Engagement
Based on the foundational methodology established by Kwiatkowski et al. (Nature, 2014).
Phase A: Experimental Design & Controls
-
Positive Control: Lysate treated with bio-THZ1 (1 µM).[1]
-
Competition Control (Critical): Lysate pre-treated with excess unmodified THZ1 (10 µM) for 1 hour, before adding bio-THZ1.
-
Rationale: If bio-THZ1 binding is specific, the unmodified THZ1 should occupy all Cys312 sites, preventing bio-THZ1 pull-down.
-
-
Negative Control: DMSO only.
Phase B: Step-by-Step Workflow
Step 1: Lysis Preparation
-
Lyse cells (e.g., Jurkat, HCT116) in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Expert Tip: Unlike reversible binders, covalent probes are robust. You can use stronger detergents (1% NP-40 or RIPA) to reduce non-specific background without losing the signal.
Step 2: Probe Incubation
-
Incubate lysates (1–2 mg total protein) with 1 µM bio-THZ1 at 4°C overnight or 37°C for 4 hours.
-
Note: For the Competition Control, add 10 µM THZ1 for 1 hour at 37°C prior to bio-THZ1 addition.
Step 3: Streptavidin Enrichment
-
Add Streptavidin-conjugated magnetic beads (e.g., Dynabeads). Rotate for 1 hour at room temperature.
Step 4: Stringent Washing (The Covalent Check)
-
Wash beads 3x with Lysis Buffer.
-
Optional but Recommended: Perform one wash with 4M Urea (or 1% SDS) in PBS.
-
Causality: This denaturing step strips away proteins interacting non-covalently (chaperones, sticky proteins). Only the covalently bound CDK7-bio-THZ1 complex survives.
Step 5: Elution & Detection
-
Boil beads in 2x Laemmli Sample Buffer (95°C, 5 mins).
-
Perform SDS-PAGE and Western Blot.
-
Primary Antibody: Anti-CDK7.
Figure 2: Experimental Workflow. The critical path includes a competition arm to verify specificity and a stringent wash step to confirm covalent bonding.
Interpreting Results
The "Competition" Signature
-
Lane 1 (Bio-THZ1 only): Strong band for CDK7. This confirms the probe binds the target.[6]
-
Lane 2 (THZ1 Pre-treat + Bio-THZ1): No band (or significantly reduced).
-
Interpretation: The "cold" THZ1 covalently occupied Cys312, leaving no sites available for bio-THZ1. This proves the binding is specific to the THZ1 binding site.
-
-
Lane 3 (DMSO): No band (Beads should be empty).
Troubleshooting Common Pitfalls
-
Signal in Competition Lane: Indicates the pre-treatment time was too short, or the concentration of "cold" THZ1 was insufficient to saturate the sites. Increase pre-incubation to 2 hours or concentration to 20 µM.
-
High Background: Incomplete washing. Increase salt concentration in wash buffer (up to 500mM NaCl) or use the Urea wash method described above.
References
-
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[4][7][8] Nature, 511(7511), 616–620.[7][8]
-
Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer.[4] Cell, 163(1), 174-186.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.
Sources
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Equilibrium: The Kinetic Advantage of Covalent CDK7 Inhibition
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Mechanistic superiority, kinetic selectivity, and experimental validation of covalent CDK7 inhibitors (e.g., THZ1, YKL-5-124) versus reversible alternatives.
Executive Summary: The "Cysteine Hook" Paradigm
In the crowded landscape of kinase inhibitors, Cyclin-Dependent Kinase 7 (CDK7) presents a unique pharmacological challenge. As the "Master Kinase" (CAK) activating other CDKs and a critical regulator of transcription (via Pol II CTD phosphorylation), CDK7 must be inhibited with exceptional potency to disrupt super-enhancer-driven oncogenes like MYC.
Reversible (ATP-competitive) inhibitors often fail to achieve the sustained target occupancy required to break this transcriptional addiction due to rapid dissociation and competition with high intracellular ATP. Covalent CDK7 inhibitors fundamentally alter this landscape by exploiting a non-conserved cysteine residue (Cys312 ) outside the kinase domain. This guide details why this "remote covalent targeting" offers superior selectivity and pharmacodynamics compared to reversible binding.
Mechanistic Divergence: Reversible vs. Covalent
The core advantage of covalent CDK7 inhibitors lies in their ability to decouple pharmacokinetics (PK) from pharmacodynamics (PD).
The Structural Differentiator: Cys312
Most CDKs share a highly conserved ATP-binding pocket, making it difficult for reversible inhibitors to achieve selectivity without off-target effects (e.g., inhibiting CDK1/2, leading to toxicity).
-
Reversible Inhibitors (e.g., BS-181): Rely solely on hydrogen bonds and Van der Waals forces within the ATP pocket. They exist in a rapid equilibrium (
) with the target. -
Covalent Inhibitors (e.g., THZ1, YKL-5-124): Bind the ATP pocket and extend a reactive "warhead" (typically an acrylamide) to form an irreversible covalent bond with Cys312 . This residue is unique to CDK7 (and structurally adjacent in CDK12/13), acting as a "selectivity filter."
Mechanism of Action Diagram
The following diagram illustrates the kinetic difference. Reversible inhibitors are subject to washout; covalent inhibitors form a permanent complex (
Figure 1: Kinetic bifurcation of CDK7 inhibition. Reversible inhibitors remain in equilibrium, while covalent inhibitors exit equilibrium via bond formation (
Core Advantages of Covalent Inhibition
Kinetic Selectivity (The "Residence Time" Factor)
Reversible inhibitors with high affinity (
-
Result: High selectivity for CDK7 over CDK1/2/9, minimizing the general cytotoxicity associated with pan-CDK inhibition.
Insensitivity to Intracellular ATP
Intracellular ATP concentrations are high (mM range). Reversible ATP-competitive inhibitors must compete with this vast pool of ATP.
-
Reversible: Potency drops significantly in cells compared to biochemical assays (IC50 shift).
-
Covalent: Once the covalent bond forms, the inhibitor cannot be displaced by ATP, regardless of concentration. This allows for potent cellular activity even at lower drug concentrations.
Sustained Target Silencing (Super-Enhancer Disruption)
Oncogenes driven by super-enhancers (e.g., MYC, SOX2) are exquisitely sensitive to transcriptional pausing.
-
Data: THZ1 treatment leads to a rapid loss of Pol II CTD phosphorylation (Ser5/Ser7) that persists even after the drug is washed out. Reversible inhibitors allow phosphorylation to recover immediately upon drug clearance.
Comparative Performance Data
| Feature | Reversible Inhibitor (e.g., BS-181) | Covalent Inhibitor (e.g., THZ1/YKL-5-124) | Advantage |
| Binding Mode | Equilibrium ( | Non-equilibrium ( | Infinite residence time |
| Selectivity Filter | ATP Pocket Shape | ATP Pocket + Cys312 Residue | Superior isoform selectivity |
| ATP Competition | Highly Sensitive | Insensitive (post-bonding) | Potency maintained in cells |
| Washout Effect | Activity Recovers Rapidly | Activity Remains Inhibited | Sustained PD effect |
| IC50 (Biochemical) | ~20-100 nM | < 10 nM | Higher potency |
| Primary Target | CDK7 (often hits CDK2/9) | CDK7 (Cys312 specific) | Reduced off-target toxicity |
Experimental Validation Protocols
To rigorously validate the advantages of a covalent CDK7 inhibitor, you must prove irreversibility and specific adduct formation .
Protocol: Biochemical "Jump Dilution" (Washout) Assay
This is the gold standard for distinguishing reversible vs. irreversible binding.
Objective: Determine if enzymatic activity recovers after rapid dilution of the inhibitor-enzyme complex.
Workflow Diagram:
Figure 2: Jump Dilution Workflow. A 100-fold dilution drops the inhibitor concentration below its IC50. Only covalent inhibitors maintain inhibition.
Step-by-Step Methodology:
-
Incubation: Incubate recombinant CDK7/Cyclin H/MAT1 (100 nM) with the inhibitor (at 10x its IC50) for 1 hour to allow complex formation.
-
Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP (2 mM) and substrate (Pol II CTD peptide). The final inhibitor concentration is now 0.1x IC50.
-
Reaction: Allow the kinase reaction to proceed for 30–60 minutes.
-
Detection: Measure ADP production (e.g., Promega ADP-Glo).
-
Analysis: Compare signal to a "No Inhibitor" control.
-
Reversible:[1] Signal recovers to ~100% (inhibitor dissociates).
-
Covalent: Signal remains near 0% (enzyme permanently inactivated).
-
Protocol: Intact Protein Mass Spectrometry
Objective: Confirm the stoichiometry and location of the covalent adduct.
-
Reaction: Incubate CDK7 (1-5 µM) with inhibitor (1.2-fold excess) for 30 minutes.
-
Desalting: Pass sample through a C4 desalting column (e.g., Zeba Spin) to remove non-covalently bound small molecules.
-
LC-MS Analysis: Inject onto a high-resolution Q-TOF or Orbitrap mass spectrometer.
-
Data Interpretation:
-
Look for a mass shift (
) corresponding exactly to the molecular weight of the inhibitor (or the inhibitor minus the leaving group, if applicable). -
Validation: Perform the same assay on a C312S mutant CDK7. The mass shift should disappear, confirming Cys312 as the specific attachment site.
-
References
-
Kwiatkowski, N. et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[2] Nature, 511(7511), 616–620.
- Establishes THZ1 as the first selective covalent CDK7 inhibitor targeting Cys312.
-
Olson, C. M. et al. (2019). "Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype." Cell Chemical Biology, 26(6), 792–803.
- Describes YKL-5-124, a second-generation covalent inhibitor with improved selectivity over THZ1.
-
Wang, Y. et al. (2015). "CDK7-dependent transcriptional addiction in triple-negative breast cancer." Cell, 163(1), 174–186.
- Demonstrates the functional advantage of covalent inhibition in disrupting super-enhancers.
-
Ali, S. et al. (2009). "The phosphorylation status of RNA polymerase II CTD is a determinant of sensitivity to the CDK7 inhibitor BS-181." Cancer Research, 69(15).
- Provides baseline data for reversible CDK7 inhibition (BS-181) for comparison.
Sources
- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Verifying THZ1 Specificity: A Comparative Kinase Profiling Guide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Technical verification of THZ1 specificity using kinase profiling, biochemical kinetics, and functional rescue assays.
Introduction: The Covalent Specificity Paradox
THZ1 is a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . Unlike reversible ATP-competitive inhibitors (e.g., Flavopiridol), THZ1 achieves high potency and extended duration of action by forming an irreversible covalent bond with a unique cysteine residue (Cys312 ) located outside the canonical kinase domain of CDK7.
However, specificity verification for covalent inhibitors presents unique challenges. While THZ1 is highly selective for CDK7 at low nanomolar concentrations (
This guide outlines a rigorous, self-validating workflow to verify THZ1 specificity, distinguishing true on-target efficacy from off-target "noise" using comparative profiling against standard alternatives.
Comparative Performance: THZ1 vs. Alternatives
To establish a specificity baseline, we compare THZ1 against Flavopiridol (a broad spectrum CDK inhibitor) and THZ531 (a CDK12/13-selective analog).
Table 1: Selectivity and Potency Profile
| Feature | THZ1 (Target Product) | Flavopiridol (Comparator) | THZ531 (Negative Control) |
| Primary Target | CDK7 (Covalent) | Pan-CDK (Reversible) | CDK12 / CDK13 (Covalent) |
| Mechanism | Irreversible (Cys312 adduct) | ATP Competitive (Reversible) | Irreversible (Cys1039/1017) |
| Biochemical IC50 | CDK7: 3.2 nM | CDK9: ~3-10 nM | CDK12: 158 nM |
| Key Off-Targets | CDK12, CDK13 (at >100 nM) | CDK1, CDK2, CDK4, CDK9 | CDK7 (Weak) |
| Selectivity Window | High (~50-fold vs CDK12) | Low (Promiscuous) | High for CDK12/13 |
| Cellular Marker | Loss of Pol II Ser5/7 Phos | Loss of Pol II Ser2 Phos | Loss of Pol II Ser2 Phos |
Key Insight: THZ1 specificity is concentration-dependent.[1] At 100 nM, it is highly specific for CDK7. At 1 µM, it begins to inhibit CDK12/13, mimicking the phenotype of THZ531.
Protocol 1: Biochemical Specificity Verification (Kinase Profiling)
Standard
Methodology: KINOMEscan™ / KiNativ Profiling
This assay measures the ability of the drug to compete with an immobilized active-site directed ligand.
Step-by-Step Workflow:
-
Library Selection: Use a panel covering the CMGC kinase family (CDKs, MAPKs, GSKs) and those with active-site cysteines.
-
Condition A (Equilibrium): Incubate THZ1 (1 µM) with kinase panel for 1 hour.
-
Result: Broad hits may appear (e.g., JNK1, CDK7, CDK12).
-
-
Condition B (Kinetic Washout):
-
Incubate THZ1 with lysate/kinase.
-
Perform extensive washout (dialysis or gel filtration) to remove unbound drug.
-
Measure residual kinase activity or binding.[2]
-
-
Data Interpretation (The Self-Validating Step):
-
True Covalent Target (CDK7): Activity remains inhibited after washout.[3]
-
Reversible Off-Target (JNK1): Activity is restored after washout.
-
Visualization: Covalent Inhibition Logic
Caption: Logic flow for distinguishing covalent efficacy from reversible off-target noise using washout assays.
Protocol 2: Functional Specificity (Cellular Target Engagement)
Biochemical assays do not account for cellular ATP competition (
The Marker System
-
CDK7 Inhibition (THZ1): Preferential loss of RNA Pol II CTD Serine 5 and Serine 7 phosphorylation (Initiation marks).
-
CDK9/12/13 Inhibition (Flavopiridol/THZ531): Preferential loss of RNA Pol II CTD Serine 2 phosphorylation (Elongation mark).
Experimental Workflow
-
Cell Seeding: Seed Jurkat or HAP1 cells at
cells/mL. -
Dose Response: Treat with THZ1 at 10 nM, 100 nM, and 1000 nM for 4 hours.
-
Control: Treat parallel wells with Flavopiridol (300 nM).
-
-
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors.
-
Western Blot:
-
Probe for p-Ser5 (CDK7 target) and p-Ser2 (CDK12/13 off-target).
-
-
Analysis:
-
At 100 nM THZ1 , you should see complete ablation of p-Ser5/7 but retention of p-Ser2.
-
If p-Ser2 is lost at 100 nM, specificity is compromised (check assay conditions).
-
Protocol 3: The Ultimate Control (Genetic Rescue)
The most robust way to verify that THZ1's biological effects are due solely to CDK7 inhibition is to use a drug-resistant mutant.
The "C312S" Rescue Experiment
Because THZ1 requires Cys312 to bind covalently, mutating this residue to Serine (C312S) renders CDK7 resistant to THZ1 while maintaining kinase activity.
Protocol:
-
Engineering: Use CRISPR-Cas9 to generate a homozygous CDK7C312S knock-in cell line.
-
Viability Assay:
-
Treat Wild-Type (WT) and C312S cells with THZ1 (0 - 10 µM).
-
-
Validation Criteria:
-
WT Cells:
nM. -
C312S Cells:
should shift dramatically ( nM). -
Interpretation: Any toxicity observed in C312S cells at low concentrations is off-target .
-
Visualization: Verification Workflow
Caption: Step-by-step decision tree for validating THZ1 specificity from biochemistry to genetics.
References
-
Kwiatkowski, N., et al. (2014).[3][4][5] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[4][5][6] Nature, 511(7511), 616–620.[4] [2]
-
Zhang, T., et al. (2016). "Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors."[5][6][7] Nature Chemical Biology, 12, 876–884.[6]
-
Nilson, K. A., et al. (2015). "THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing." Molecular Cell, 59(4), 576–587.
-
Chemical Probes Portal. "THZ1 Product Profile and Validation Data."
Sources
- 1. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 3. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 5. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
THZ1 Dihydrochloride: Safe Handling & Disposal Protocol
[1][2]
Executive Summary
THZ1 Dihydrochloride is a potent, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Unlike reversible inhibitors, THZ1 forms an irreversible covalent bond with a cysteine residue (Cys312) outside the kinase domain.[1] Operational Consequence: Because of its irreversible binding mechanism and nanomolar potency (IC50 ~3.2 nM), this compound must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) or Cytotoxic Agent .[1]
Immediate Directive:
-
Disposal Method: High-temperature incineration (Pack and Burn).[1]
-
Prohibited: Do NOT dispose of down sink drains. Do NOT treat with bleach as a primary destruction method for the bulk compound.
-
Waste Classification: Non-RCRA Listed (unless mixed with listed solvents), but regulated as Characteristic Hazardous Waste due to toxicity.[1]
Part 1: Chemical Hazard Profile
To ensure safety compliance, researchers must understand the mechanism of the hazard. THZ1 is not merely a toxic solid; it is a transcriptional terminator.[1]
| Property | Specification | Operational Implication |
| CAS Number | 1604810-83-4 (Free base) | Used for waste manifesting.[1] |
| Mechanism | Covalent CDK7 Inhibition | Irreversible. Once bound to proteins in the skin or eyes, it permanently alters cellular function until protein turnover occurs. |
| Potency | IC50: 3.2 nM | Trace contamination is biologically active.[1][2][3] Dust control is critical.[1] |
| Physical State | Crystalline Solid | High risk of aerosolization during weighing. |
| Solubility | DMSO (primary) | DMSO penetrates skin, carrying the toxin into the bloodstream. Double-gloving is mandatory.[1] |
Expert Insight: The "dihydrochloride" salt form increases water solubility compared to the free base, making it more readily absorbed by mucous membranes upon accidental contact.
Part 2: Waste Segregation & Management
Effective disposal begins at the bench. You must segregate THZ1 waste from general lab trash immediately upon generation.[1]
The Segregation Workflow
Figure 1: Decision matrix for segregating THZ1 waste streams to ensure compliance with cytotoxic disposal standards.
Part 3: Detailed Disposal Procedures
1. Solid Waste (Dry)
-
Items: Contaminated gloves, paper towels, weighing boats, empty vials.[1]
-
Protocol:
-
Place all items immediately into a clear hazardous waste bag (4-mil thickness minimum).[1]
-
If the waste is heavily contaminated (e.g., a spill cleanup), place the first bag inside a second bag (Double-Bagging).[1]
-
Seal with a zip tie or tape.[1]
-
Apply a "Cytotoxic/Toxic Chemical" label.[1]
-
Move to the Satellite Accumulation Area (SAA).
-
2. Liquid Waste (Solutions)
-
Items: DMSO stock solutions, cell culture media containing >1 µM THZ1.[1]
-
Protocol:
-
Use a chemically compatible container (HDPE plastic or Amber Glass).[1]
-
Segregation Rule: Do not mix with oxidizing acids (e.g., Nitric acid) or bleach, as this may generate hazardous byproducts.[1]
-
Leave 10% headspace to prevent over-pressurization.[1]
-
Label clearly with full chemical name: "Waste THZ1 Dihydrochloride in DMSO/Water."
-
Secondary Containment: Store the bottle in a plastic tub to catch leaks.
-
3. Empty Containers (The "P-List" Standard)
Although THZ1 is not currently P-listed by the EPA, best practice for potent kinase inhibitors dictates treating empty stock vials as hazardous.[1]
-
Do not triple rinse and trash.[1]
-
Cap the empty vial and dispose of it as Solid Hazardous Waste .
Part 4: Spill Response Protocol
In the event of a powder spill, speed and containment are vital to prevent aerosolization.
Figure 2: Operational workflow for containing and cleaning THZ1 spills.[1] Note the specific instruction to dampen powder spills to prevent inhalation.
Decontamination Solution: While THZ1 is a stable covalent binder, surface decontamination requires solubilization followed by physical removal.[1]
-
Solubilize: Wipe area with 70% Ethanol or Isopropanol (THZ1 is lipophilic).[1]
-
Clean: Follow with a detergent solution (soap and water) to remove residues.[1]
-
Verify: If available, check with UV light (many heterocycles fluoresce) or assume the area is clean after two passes.[1]
Part 5: Regulatory Compliance (EPA/RCRA)[2]
-
RCRA Status: THZ1 is not currently listed on the EPA's P-list (acutely toxic) or U-list (toxic).[1]
-
Generator Responsibility: Under 40 CFR 262.11, the waste generator must determine if the waste exhibits hazardous characteristics.
-
Determination: Due to its oral toxicity (H302) and specific target organ toxicity, it meets the criteria for Characteristic Hazardous Waste .[1]
-
Manifesting: Use the generic waste code for toxic organic solids/liquids if a specific state code does not apply.
References
-
Cayman Chemical. (2025).[1] Safety Data Sheet: THZ1. Retrieved from
-
MedChemExpress. (2024).[1] THZ1 Hydrochloride Safety Data Sheet. Retrieved from [1]
-
Kwiatkowski, N., et al. (2014).[1] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511, 616–620.[1] Retrieved from [1]
-
US Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
National Institutes of Health (NIH). (2021).[1] Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Academic Research Laboratories. Retrieved from [1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
